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Annosquamosin B

Cat. No.: B1249476
M. Wt: 308.5 g/mol
InChI Key: NICDFCNOCPZHTJ-IVBNJOGPSA-N
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Description

Annosquamosin B is a kaurane diterpenoid, a class of diterpene compounds with a characteristic tetracyclic skeleton, isolated from the plant Annona squamosa (commonly known as sugar apple or sweetsop) . The compound has a molecular formula of C19H32O3 and a molecular weight of 308.5 g/mol . Its structure is defined as (4α,16α)-19-Norkaurane-4,16,17-triol . Research on this compound is of significant scientific interest due to its reported biological activities. A key area of investigation is its potential in oncology research; the compound has demonstrated noteworthy inhibitory activity against A2780 human ovarian cancer cells . This aligns with the broader research focus on natural products from the Annona genus, which are often studied for their cytotoxic effects . The mechanism of action for such compounds frequently involves the induction of apoptosis (programmed cell death) in cancer cell lines, making this compound a compelling candidate for further mechanistic studies to elucidate its specific molecular targets and pathways . Researchers value this compound as a unique molecular scaffold for probing complex biological systems and as a potential lead compound in the development of new therapeutic agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H32O3 B1249476 Annosquamosin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

(1S,4S,5R,9S,10R,13R,14S)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-diol

InChI

InChI=1S/C19H32O3/c1-16-7-3-8-17(2,21)14(16)6-9-18-10-13(4-5-15(16)18)19(22,11-18)12-20/h13-15,20-22H,3-12H2,1-2H3/t13-,14+,15+,16-,17-,18+,19-/m1/s1

InChI Key

NICDFCNOCPZHTJ-IVBNJOGPSA-N

SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)O

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@@](C4)(CO)O)(C)O

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)O

Synonyms

19-nor-ent-kaurane-4alpha,16beta,17-triol
annosquamosin B

Origin of Product

United States

Foundational & Exploratory

Annosquamosin B: A Technical Guide to Isolation, Characterization, and Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Annosquamosin B, a kaurane diterpenoid isolated from the plant Annona squamosa, has demonstrated notable anti-tumor properties. This technical guide provides a comprehensive overview of the isolation, characterization, and cytotoxic activity of this compound, with a focus on its potential as an anti-cancer agent. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of its known biological activities. Furthermore, a proposed mechanism of action, based on the known signaling pathways of structurally similar compounds, is illustrated. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.

Introduction

Annona squamosa, commonly known as the custard apple or sugar apple, is a plant belonging to the Annonaceae family. Various parts of this plant have been traditionally used in medicine to treat a range of ailments. Phytochemical investigations have revealed the presence of a diverse array of bioactive compounds, including alkaloids, flavonoids, and acetogenins[1][2]. Among these are the ent-kaurane diterpenoids, a class of compounds that has garnered significant interest for its pharmacological activities, particularly its anti-cancer potential[3][4][5][6].

This compound is an ent-kaurane diterpenoid that has been isolated from the bark of Annona squamosa[7]. Structurally, it is a tetracyclic diterpenoid with the chemical formula C19H32O3[8]. Recent studies have highlighted its cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for the development of novel anti-cancer therapeutics. This guide provides an in-depth look at the technical aspects of working with this compound, from its isolation to its potential mechanism of action.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C19H32O3[8]
Molecular Weight 308.4556 g/mol [8]
Class Kaurane Diterpenoid
Source Annona squamosa (Bark)[7]

Isolation of this compound from Annona squamosa

While a specific, detailed protocol for the isolation of this compound with yield data is not extensively documented in publicly available literature, a general and plausible experimental workflow can be constructed based on established methods for isolating kaurane diterpenoids from Annona species[1][9][10][11]. The following protocol outlines a comprehensive procedure for the extraction and purification of this compound.

Experimental Protocol: Extraction and Fractionation
  • Plant Material Collection and Preparation:

    • Collect fresh bark of Annona squamosa.

    • Wash the bark thoroughly with distilled water to remove any dirt and debris.

    • Air-dry the bark in the shade for 7-10 days until it is completely dry and brittle.

    • Grind the dried bark into a coarse powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered bark (e.g., 1 kg) with 95% ethanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure complete extraction of the bioactive compounds.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.

  • Solvent-Solvent Partitioning:

    • Suspend the crude ethanol extract in distilled water (e.g., 1 L).

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • For each partitioning step, mix the aqueous suspension with an equal volume of the organic solvent in a separatory funnel, shake vigorously, and allow the layers to separate.

    • Collect the respective organic layers and the final aqueous layer.

    • Concentrate each fraction using a rotary evaporator to obtain the n-hexane, chloroform, ethyl acetate, and aqueous fractions. Based on the polarity of diterpenoids, this compound is expected to be concentrated in the ethyl acetate fraction.

Experimental Protocol: Chromatographic Purification
  • Silica Gel Column Chromatography (Initial Separation):

    • Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica gel (60-120 mesh) as the stationary phase, using a slurry packing method with n-hexane.

    • Adsorb the ethyl acetate fraction (e.g., 10 g) onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on, up to 100% ethyl acetate).

    • Collect fractions of a specific volume (e.g., 50 mL) and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions with similar TLC profiles.

  • Sephadex LH-20 Column Chromatography (Further Purification):

    • Subject the fractions containing the compound of interest to further purification using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • For final purification to obtain high-purity this compound, use a preparative HPLC system with a C18 column.

    • The mobile phase would typically be a gradient of methanol and water or acetonitrile and water.

    • Monitor the elution with a UV detector and collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

Structural Elucidation

The structure of the isolated this compound can be confirmed using various spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT, COSY, HMQC, and HMBC): To elucidate the detailed chemical structure and stereochemistry.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

The following diagram illustrates the general workflow for the isolation of this compound.

Isolation_Workflow start Annona squamosa Bark powder Drying and Powdering start->powder extraction Maceration with 95% Ethanol powder->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning fractions Ethyl Acetate Fraction (Enriched with this compound) partitioning->fractions column_chrom Silica Gel Column Chromatography (n-Hexane:Ethyl Acetate gradient) fractions->column_chrom sephadex Sephadex LH-20 Chromatography (Methanol) column_chrom->sephadex prep_hplc Preparative HPLC (C18, Methanol:Water gradient) sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound elucidation Structural Elucidation (MS, NMR, IR) pure_compound->elucidation

Figure 1. Experimental workflow for the isolation of this compound.

Anti-Cancer Activity of this compound

This compound has been shown to exhibit cytotoxic activity against human cancer cell lines. A study investigating the constituents of Annona squamosa bark reported the inhibitory effects of this compound on the proliferation of 95-D lung cancer cells and A2780 ovarian cancer cells. The half-maximal inhibitory concentration (IC50) values are summarized in Table 2.

Cell LineIC50 (μmol·L⁻¹)Reference
A2780 (Ovarian Cancer) 3.10
95-D (Lung Cancer) Inhibitory activity observed

These findings indicate that this compound possesses potent anti-proliferative effects, particularly against ovarian cancer cells, warranting further investigation into its therapeutic potential.

Proposed Mechanism of Action: Induction of Apoptosis

While the specific signaling pathways modulated by this compound have not yet been fully elucidated, the mechanisms of action for other structurally related ent-kaurane diterpenoids provide a strong basis for a proposed pathway. Many ent-kaurane diterpenoids exert their anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells[3][12][13][14][15][16]. It is highly probable that this compound shares a similar mechanism.

A plausible mechanism involves the induction of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. In cancer cells, the balance is often shifted towards survival due to the overexpression of anti-apoptotic proteins.

Ent-kaurane diterpenoids have been shown to disrupt this balance by:

  • Downregulating anti-apoptotic proteins: Decreasing the expression of Bcl-2 and Bcl-xL.

  • Upregulating pro-apoptotic proteins: Increasing the expression of Bax.

This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, an initiator caspase. Activated caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis and ultimately, cell death[12].

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.

Apoptosis_Pathway cluster_cell Cancer Cell AnnosquamosinB This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) AnnosquamosinB->Bcl2 Inhibition Bax Bax / Bak (Pro-apoptotic) AnnosquamosinB->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Effector) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. Proposed signaling pathway for this compound-induced apoptosis.

Conclusion and Future Directions

This compound, an ent-kaurane diterpenoid from Annona squamosa, demonstrates significant potential as an anti-cancer agent, particularly against ovarian cancer. This guide has provided a detailed, albeit constructed, protocol for its isolation and purification, summarized its known cytotoxic activities, and proposed a plausible mechanism of action centered on the induction of apoptosis via the mitochondrial pathway.

To further advance the development of this compound as a therapeutic candidate, future research should focus on:

  • Optimization of the isolation protocol: Developing a standardized and scalable method for the isolation of this compound to obtain higher yields.

  • Comprehensive biological evaluation: Screening this compound against a wider panel of cancer cell lines to determine its full spectrum of activity.

  • Elucidation of the precise mechanism of action: Conducting detailed molecular studies to confirm the proposed signaling pathway and identify specific molecular targets. This would involve techniques such as Western blotting to analyze the expression of apoptosis-related proteins and flow cytometry to quantify apoptosis.

  • In vivo studies: Evaluating the anti-tumor efficacy and safety of this compound in preclinical animal models of cancer.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to identify compounds with improved potency and selectivity.

References

Annosquamosin B: A Technical Guide to its Chemical Properties and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Annosquamosin B is a naturally occurring diterpenoid belonging to the kaurane class.[1][2] These compounds are characterized by a tetracyclic carbon skeleton and are predominantly isolated from plants of the Annona genus, commonly known as custard apples or sugar apples. Diterpenoids from Annona squamosa have garnered significant interest in the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and anti-platelet aggregation effects. This technical guide provides a comprehensive overview of the chemical properties and characterization of this compound, including detailed experimental protocols and an exploration of its potential biological significance. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes known information and provides context based on closely related compounds isolated from the same source.

Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₃₂O₃PubChem[1]
Molecular Weight 308.5 g/mol PubChem[1]
IUPAC Name (1S,4S,5R,9S,10R,13S,14S)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5,14-diolPubChem[1]
CAS Number 177742-56-2PubChem[1]
SMILES C[C@@]12CCC--INVALID-LINK----INVALID-LINK--(CO)O">C@@(C)OPubChem[1]
InChIKey NICDFCNOCPZHTJ-LXGSHKTASA-NPubChem[1]
Predicted Water Solubility 0.08 g/LALOGPS
Predicted logP 2.04ALOGPS
Topological Polar Surface Area 60.7 ŲECHEMI[3]
Hydrogen Bond Donor Count 3ECHEMI[3]
Hydrogen Bond Acceptor Count 3ECHEMI[3]

Spectroscopic Characterization

The structural elucidation of kaurane diterpenoids like this compound relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound are not currently available in the cited literature. However, the characterization of other kaurane diterpenoids isolated from Annona squamosa provides a reference for the expected spectral features.

  • ¹H NMR: The proton NMR spectrum of a kaurane diterpenoid typically displays signals corresponding to methyl groups as singlets or doublets in the upfield region. Methylene and methine protons on the tetracyclic skeleton would appear as complex multiplets. Protons attached to carbons bearing hydroxyl groups would resonate in the downfield region.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 19 carbons in the this compound molecule. The chemical shifts would be indicative of the carbon's hybridization and its chemical environment. Carbons bonded to oxygen atoms would appear in the downfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry would confirm the elemental composition of the molecular ion. The fragmentation pattern observed in the MS/MS spectrum would reveal characteristic losses of small neutral molecules such as water and methyl groups, aiding in the structural confirmation of the kaurane skeleton.

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation and characterization of kaurane diterpenoids from Annona squamosa, which can be adapted for the specific isolation of this compound.

Isolation and Purification of Kaurane Diterpenoids from Annona squamosa

This protocol is a synthesized methodology based on procedures reported for the isolation of similar compounds from the same plant species.

1. Plant Material Collection and Preparation:

  • Collect fresh pericarps, stems, or leaves of Annona squamosa.
  • Air-dry the plant material in the shade for several days until brittle.
  • Grind the dried material into a coarse powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material with a suitable organic solvent (e.g., methanol or ethanol) at room temperature for an extended period (e.g., 3-5 days), with occasional shaking.
  • Alternatively, perform successive extractions with solvents of increasing polarity, starting with a nonpolar solvent like hexane to remove lipids, followed by a more polar solvent like ethyl acetate or methanol to extract the diterpenoids.
  • Filter the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Chromatographic Purification:

  • Subject the crude extract to column chromatography on silica gel.
  • Elute the column with a gradient of solvents, typically starting with a nonpolar solvent system (e.g., n-hexane/ethyl acetate) and gradually increasing the polarity.
  • Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).
  • Combine fractions with similar TLC profiles.
  • Further purify the combined fractions using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase to isolate the pure compound.

plant_material [label="Annona squamosa Plant Material\n(e.g., Pericarps, Stems)"]; drying [label="Air Drying"]; grinding [label="Grinding"]; extraction [label="Solvent Extraction\n(e.g., Methanol)"]; filtration [label="Filtration"]; concentration [label="Concentration\n(Rotary Evaporation)"]; crude_extract [label="Crude Extract"]; column_chromatography [label="Silica Gel Column Chromatography"]; fraction_collection [label="Fraction Collection & TLC Monitoring"]; fraction_pooling [label="Pooling of Similar Fractions"]; purification [label="Further Purification\n(e.g., HPLC)"]; pure_compound [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

plant_material -> drying -> grinding -> extraction -> filtration -> concentration -> crude_extract; crude_extract -> column_chromatography -> fraction_collection -> fraction_pooling -> purification -> pure_compound; }

Fig. 1: Experimental workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are scarce, research on other kaurane diterpenoids isolated from Annona squamosa provides strong indications of its potential therapeutic effects.

Potential Biological Activities
  • Cytotoxic Activity: Several kaurane diterpenoids from Annona squamosa have demonstrated cytotoxic effects against various cancer cell lines.[1][2] For instance, one study reported that a related compound exhibited potent cytotoxicity against SMMC-7721 and HepG2 human hepatoma cell lines.[1] This suggests that this compound could also possess anticancer properties.

  • Anti-inflammatory Activity: A study on the kaurane diterpenoid 16β,17-dihydroxy-ent-kauran-19-oic acid, isolated from the stems of Annona squamosa, revealed significant anti-inflammatory properties.[4] This compound was found to inhibit the generation of reactive oxygen species (ROS) and the release of elastase in human neutrophils.[4] The mechanism of action was linked to the inhibition of cytosolic calcium mobilization.[4]

  • Anti-platelet Aggregation Activity: Certain ent-kaurane diterpenoids from Annona squamosa have been shown to exhibit complete inhibitory effects on rabbit platelet aggregation.

Hypothesized Signaling Pathway for Anti-inflammatory Action

Based on the findings for the closely related compound 16β,17-dihydroxy-ent-kauran-19-oic acid, a potential anti-inflammatory signaling pathway for this compound in neutrophils can be hypothesized. The pathway likely involves the modulation of intracellular calcium levels, a key second messenger in neutrophil activation.

G cluster_cell Neutrophil FMLP FMLP (N-formylmethionyl-leucyl-phenylalanine) GPCR G-Protein Coupled Receptor FMLP->GPCR PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Neutrophil_Activation Neutrophil Activation (ROS Production, Degranulation) Ca_release->Neutrophil_Activation Annosquamosin_B This compound Annosquamosin_B->Ca_release Inhibits

Fig. 2: Hypothesized signaling pathway for this compound's anti-inflammatory action.

This proposed pathway suggests that upon stimulation by an agonist like FMLP, G-protein coupled receptors on the neutrophil surface activate Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol trisphosphate (IP3), which in turn triggers the release of calcium from the endoplasmic reticulum. This rise in intracellular calcium is a critical signal for neutrophil activation, leading to the production of reactive oxygen species (ROS) and degranulation. This compound is hypothesized to exert its anti-inflammatory effect by inhibiting this crucial step of cytosolic calcium mobilization, thereby dampening the inflammatory response of neutrophils.

Conclusion

This compound represents a promising natural product with potential for further investigation in drug discovery and development. While comprehensive experimental data for this specific compound is still forthcoming, the information available for related kaurane diterpenoids from Annona squamosa provides a solid foundation for future research. The methodologies outlined in this guide for its isolation and characterization, along with the insights into its potential biological activities and mechanisms of action, are intended to serve as a valuable resource for scientists working in natural product chemistry, pharmacology, and medicinal chemistry. Further studies are warranted to fully elucidate the chemical and biological profile of this compound and to explore its therapeutic potential.

References

An In-depth Technical Guide on the Putative Biosynthetic Pathway of Annosquamosin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Annosquamosin B, a kaurane diterpenoid isolated from Annona squamosa, has garnered interest for its potential biological activities. Understanding its biosynthetic pathway is crucial for advancing research and enabling biotechnological production. This technical guide delineates the putative biosynthetic pathway of this compound, drawing upon the established principles of kaurane diterpenoid biosynthesis. While direct experimental evidence for the specific enzymes in Annona squamosa remains to be fully elucidated, this document provides a robust theoretical framework based on analogous pathways. It includes detailed experimental protocols for key enzyme assays and quantitative analysis, alongside a curated summary of relevant quantitative data from related systems. Visual diagrams of the proposed pathway and experimental workflows are provided to facilitate comprehension.

Introduction

Diterpenoids are a large and structurally diverse class of natural products derived from the C20 precursor geranylgeranyl pyrophosphate (GGPP). Among these, the kaurane diterpenoids are characterized by a tetracyclic carbon skeleton and exhibit a wide range of biological activities. This compound, a member of this family found in the Annonaceae, is distinguished by its specific hydroxylation pattern. The elucidation of its biosynthetic pathway is a critical step towards understanding its formation in nature and harnessing its potential through synthetic biology approaches. This guide synthesizes current knowledge on kaurane biosynthesis to propose a detailed pathway for this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed in three main stages:

  • Formation of the Diterpene Precursor: The universal C5 isoprenoid units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized via the methylerythritol phosphate (MEP) pathway in plastids. These units are sequentially condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

  • Assembly of the ent-Kaurane Skeleton: The linear GGPP is cyclized by a pair of diterpene synthases (diTPSs) to form the characteristic tetracyclic ent-kaurane scaffold.

  • Functionalization of the ent-Kaurane Skeleton: A series of post-cyclization modifications, primarily hydroxylations catalyzed by cytochrome P450 monooxygenases (CYP450s), decorate the ent-kaurane skeleton to yield this compound.

Signaling Pathway Diagram

Annosquamosin_B_Biosynthesis cluster_0 Upstream Isoprenoid Pathway (MEP) cluster_1 GGPP Synthesis cluster_2 ent-Kaurane Skeleton Formation cluster_3 Putative Functionalization Steps Pyruvate Pyruvate + Glyceraldehyde-3-phosphate G3P 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->G3P DXS, DXR MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) G3P->MEP CDP_ME 4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol MEP->CDP_ME MCT ME_cPP 2-Phospho-4-(cytidine 5'-diphospho)- 2-C-methyl-D-erythritol CDP_ME->ME_cPP CMK HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate ME_cPP->HMBPP MDS IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP HDR GPP Geranyl pyrophosphate IPP_DMAPP->GPP GPPS IPP_DMAPP->GPP FPP Farnesyl pyrophosphate GPP->FPP FPPS GPP->FPP GGPP Geranylgeranyl pyrophosphate FPP->GGPP GGPPS FPP->GGPP ent_CPP ent-Copalyl diphosphate GGPP->ent_CPP ent-CPS (Class II diTPS) GGPP->ent_CPP ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-KS (Class I diTPS) ent_CPP->ent_Kaurene Hydroxylated_Intermediate_1 ent-Kauran-17-ol ent_Kaurene->Hydroxylated_Intermediate_1 CYP450 (C17-Hydroxylation) ent_Kaurene->Hydroxylated_Intermediate_1 Hydroxylated_Intermediate_2 ent-Kaurane-16β,17-diol Hydroxylated_Intermediate_1->Hydroxylated_Intermediate_2 CYP450 (C16β-Hydroxylation) Hydroxylated_Intermediate_1->Hydroxylated_Intermediate_2 Annosquamosin_B This compound (19-nor-ent-kaurane-4α,16β,17-triol) Hydroxylated_Intermediate_2->Annosquamosin_B CYP450 (C4α-Hydroxylation) Hydroxylated_Intermediate_2->Annosquamosin_B

Caption: Putative biosynthetic pathway of this compound.

Key Enzymes in the Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to be catalyzed by three main classes of enzymes.

Diterpene Synthases (diTPSs)
  • ent-Copalyl Diphosphate Synthase (ent-CPS): A class II diTPS that catalyzes the protonation-initiated cyclization of the all-trans GGPP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[1]

  • ent-Kaurene Synthase (ent-KS): A class I diTPS that catalyzes the ionization of the diphosphate group from ent-CPP and a subsequent series of cyclizations and rearrangements to form the tetracyclic hydrocarbon, ent-kaurene.[1]

Cytochrome P450 Monooxygenases (CYP450s)

These heme-thiolate proteins are responsible for the oxidative functionalization of the ent-kaurane skeleton. For this compound, a series of regioselective and stereoselective hydroxylations are required. The exact CYP450s from Annona squamosa are yet to be identified, but based on the structure of this compound, at least three distinct hydroxylation steps are proposed:

  • C-17 Hydroxylation: Oxidation of the methyl group at C-17 to a hydroxymethyl group.

  • C-16β Hydroxylation: Stereospecific hydroxylation at the C-16 position.

  • C-4α Hydroxylation: Stereospecific hydroxylation at the C-4 position.

The order of these hydroxylation events is currently unknown and may be catalyzed by one or more CYP450 enzymes.

Quantitative Data

Specific quantitative data for the enzymes involved in this compound biosynthesis are not available. However, data from homologous enzymes in other plant species provide valuable benchmarks.

EnzymeOrganismSubstrateK_m (µM)k_cat (s⁻¹)Reference
ent-Kaurene SynthaseArabidopsis thalianaent-CPP0.4 ± 0.10.034 ± 0.002[2]
ent-Kaurene SynthaseStevia rebaudianaent-CPP1.2 ± 0.20.08 ± 0.01[2]
CYP71Z25 (CYP450)Panicum virgatumDiterpene alcoholNot reportedNot reported[3]
CYP199A4 (CYP450)Rhodopseudomonas palustris4-phenylbenzoic acidNot reportedNot reported[4]

Note: The kinetic parameters for CYP450s are highly substrate-dependent and the provided examples are for illustrative purposes of related enzymes involved in terpenoid metabolism.

Experimental Protocols

The following protocols are generalized methods for the key experimental procedures required to investigate the biosynthetic pathway of this compound.

Heterologous Expression of Diterpene Synthases in E. coli

This protocol describes the expression of plant-derived diTPSs in a bacterial host for functional characterization.

Workflow Diagram:

diTPS_Expression_Workflow cluster_0 Gene Cloning cluster_1 Protein Expression cluster_2 Protein Purification RNA_Isolation RNA Isolation from Annona squamosa cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis Gene_Amplification PCR Amplification of putative diTPS gene cDNA_Synthesis->Gene_Amplification Vector_Ligation Ligation into E. coli expression vector Gene_Amplification->Vector_Ligation Transformation Transformation into E. coli (e.g., BL21(DE3)) Vector_Ligation->Transformation Cell_Culture Cell Culture and Induction (e.g., with IPTG) Transformation->Cell_Culture Cell_Harvesting Cell Harvesting by centrifugation Cell_Culture->Cell_Harvesting Cell_Lysis Cell Lysis (e.g., sonication) Cell_Harvesting->Cell_Lysis Purification Purification of His-tagged protein (e.g., Ni-NTA chromatography) Cell_Lysis->Purification Protein_Verification Protein Verification (SDS-PAGE) Purification->Protein_Verification

Caption: Workflow for heterologous expression of diTPSs.

Methodology:

  • Gene Identification and Cloning: Putative ent-CPS and ent-KS genes are identified from Annona squamosa transcriptome data based on homology to known diTPSs. The coding sequences (often with N-terminal plastid transit peptides removed) are amplified by PCR and cloned into an E. coli expression vector, such as pET28a, which adds a polyhistidine tag for purification.[5]

  • Transformation and Expression: The expression construct is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.5 mM) and the culture is incubated at a lower temperature (e.g., 16-18°C) overnight.[6]

  • Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The His-tagged protein is purified from the soluble fraction of the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The purified protein is then buffer-exchanged into a suitable storage buffer.[5]

In Vitro Diterpene Synthase Assay

This assay is used to determine the enzymatic activity and product profile of the purified diTPSs.

Methodology:

  • Reaction Setup: The assay is typically performed in a glass vial with a Teflon-lined cap. The reaction mixture (e.g., 500 µL) contains a suitable buffer (e.g., 25 mM HEPES, pH 7.3), MgCl₂ (10 mM), dithiothreitol (DTT, 10 mM), and the purified enzyme (e.g., 5-10 µg).[5]

  • Substrate Addition: The reaction is initiated by the addition of the substrate (GGPP for ent-CPS, or ent-CPP for ent-KS) to a final concentration of approximately 50 µM.

  • Incubation: The reaction is overlaid with an organic solvent (e.g., n-hexane) to trap the volatile diterpene products and incubated at 30°C for 1-2 hours.[5]

  • Product Extraction and Analysis: The reaction is stopped, and the products are extracted with the organic solvent. The extract is then concentrated and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the diterpene products.[7]

Functional Characterization of CYP450s in Yeast

Yeast (e.g., Saccharomyces cerevisiae) is a common heterologous host for expressing plant membrane-bound CYP450s.

Workflow Diagram:

CYP450_Expression_Workflow cluster_0 Gene Cloning and Yeast Transformation cluster_1 Microsome Preparation cluster_2 Enzyme Assay Gene_Amplification PCR Amplification of putative CYP450 and CPR genes Yeast_Vector_Ligation Ligation into yeast expression vector Gene_Amplification->Yeast_Vector_Ligation Yeast_Transformation Transformation into S. cerevisiae Yeast_Vector_Ligation->Yeast_Transformation Yeast_Culture Yeast Culture and Induction (e.g., with galactose) Yeast_Transformation->Yeast_Culture Cell_Harvesting Cell Harvesting Yeast_Culture->Cell_Harvesting Spheroplast_Formation Spheroplast Formation Cell_Harvesting->Spheroplast_Formation Cell_Lysis Cell Lysis (osmotic shock) Spheroplast_Formation->Cell_Lysis Microsome_Isolation Microsome Isolation (ultracentrifugation) Cell_Lysis->Microsome_Isolation Assay_Setup Incubation of microsomes with substrate (e.g., ent-kaurene) and NADPH Microsome_Isolation->Assay_Setup Product_Extraction Product Extraction Assay_Setup->Product_Extraction Product_Analysis Product Analysis (GC-MS or LC-MS) Product_Extraction->Product_Analysis

Caption: Workflow for functional characterization of CYP450s in yeast.

Methodology:

  • Yeast Strain and Vector: A yeast strain deficient in endogenous sterol biosynthesis may be used to reduce background metabolic activity. The putative CYP450 gene from A. squamosa is cloned into a yeast expression vector, often co-expressed with a cytochrome P450 reductase (CPR) from either the plant source or from yeast to ensure efficient electron transfer.[8]

  • Yeast Transformation and Expression: The expression cassette is transformed into yeast. Expression is typically induced by growing the yeast in a galactose-containing medium.[9]

  • Microsome Isolation: Yeast cells are harvested, and cell walls are digested to form spheroplasts. Spheroplasts are then lysed, and the microsomal fraction containing the expressed CYP450 is isolated by ultracentrifugation.[10]

  • Enzyme Assay: The microsomal fraction is incubated with the putative substrate (ent-kaurene or a hydroxylated intermediate) in a buffered solution containing a NADPH-regenerating system. The reaction is incubated at 30°C and then stopped.[3]

  • Product Analysis: The products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the hydroxylated products.[11]

Quantitative Analysis of this compound by LC-MS/MS

This method allows for the sensitive and specific quantification of this compound in plant extracts.

Methodology:

  • Sample Preparation: A known weight of dried and ground plant material from Annona squamosa is extracted with a suitable solvent (e.g., methanol or ethyl acetate). An internal standard (a structurally similar compound not present in the plant) is added at the beginning of the extraction for accurate quantification. The extract is then filtered and may be subjected to solid-phase extraction (SPE) for cleanup.[12]

  • LC-MS/MS Analysis: The analysis is performed on a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

    • Chromatography: A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

    • Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for high selectivity and sensitivity.[12]

  • Quantification: A calibration curve is generated using authentic standards of this compound. The concentration of this compound in the plant extract is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion and Future Perspectives

The putative biosynthetic pathway of this compound presented here provides a solid foundation for future research. The immediate next steps should focus on the identification and functional characterization of the specific ent-CPS, ent-KS, and CYP450 enzymes from Annona squamosa. This will involve transcriptomic analysis to identify candidate genes, followed by their heterologous expression and in vitro characterization as described in the protocols above. A full understanding of this pathway will not only shed light on the chemical diversity of the Annona genus but also pave the way for the sustainable production of this compound and related compounds through metabolic engineering in microbial hosts. This could unlock their potential for applications in medicine and other industries.

References

Annosquamosin B CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the current publicly available information on Annosquamosin B, an ent-kaurane diterpenoid isolated from the plant Annona squamosa. While the chemical structure of this compound is well-defined, a comprehensive body of research detailing its biological activities and mechanisms of action is not yet available in the public domain. This document summarizes the known chemical data and provides context based on the bioactivities of related compounds from its source.

Chemical and Physical Properties

This compound is identified by the following chemical identifiers and properties. The data presented here is compiled from various chemical databases.

PropertyData
CAS Number 177742-56-2[1]
Molecular Formula C₁₉H₃₂O₃[1]
Molecular Weight 308.5 g/mol
Synonyms 19-nor-ent-kaurane-4alpha,16beta,17-triol[1]
XLogP3 2.7
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Exact Mass 308.23514488
Topological Polar Surface Area 60.7 Ų

Biological Activity and Research Landscape

A thorough review of scientific literature reveals a significant gap in the specific biological evaluation of this compound. To date, no detailed studies on its cytotoxic, anti-inflammatory, antimicrobial, or other potential therapeutic effects have been published.

However, the plant from which this compound is derived, Annona squamosa, is a rich source of various bioactive compounds, including other ent-kaurane diterpenoids. Research on these related compounds and crude extracts of the plant can offer preliminary insights into the potential, yet unconfirmed, activities of this compound.

  • Anti-inflammatory Activity: A study on another ent-kaurane, 16β,17-dihydroxy-ent-kauran-19-oic acid, isolated from the stems of Annona squamosa, demonstrated inhibitory effects on various human neutrophil functions.[2] This suggests that compounds with this core structure may possess anti-inflammatory properties.

  • Anti-platelet Aggregation: A phytochemical investigation of Annona squamosa stems led to the isolation of several ent-kaurane diterpenoids that exhibited inhibitory effects on rabbit platelet aggregation.[3][4]

  • Cytotoxicity: Various solvent extracts of Annona squamosa seeds have shown cytotoxic activity against a panel of human cancer cell lines, including nasopharyngeal (KB), lung (A-549), breast (MCF-7), and leukemic (K-562) cells.[5]

  • Antimicrobial Activity: Extracts from Annona squamosa have demonstrated antibacterial properties and have been shown to modulate the activity of antibiotics.[6]

It is critical to note that these activities are not directly attributed to this compound. These findings only provide a rationale for future investigation into the specific biological profile of this compound.

Experimental Protocols

Due to the absence of published research on the biological activities of this compound, no specific experimental protocols can be cited.

Future Directions and Methodological Considerations

The lack of data on this compound highlights an opportunity for further research. A logical progression of investigation would follow a standard natural product drug discovery workflow. The following diagram illustrates a generalized approach that could be applied to characterize the biological activities of this compound.

G cluster_0 Isolation & Characterization cluster_1 In Vitro Biological Screening cluster_2 Mechanism of Action Studies plant Annona squamosa plant material extraction Solvent Extraction plant->extraction fractionation Chromatographic Fractionation extraction->fractionation isolation Isolation of this compound fractionation->isolation cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) isolation->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., Griess, ELISA) isolation->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC, MBC) isolation->antimicrobial pathway Signaling Pathway Analysis (e.g., Western Blot, RT-PCR) cytotoxicity->pathway If active anti_inflammatory->pathway If active antimicrobial->pathway If active target Target Identification pathway->target

Caption: A generalized workflow for the discovery and characterization of natural products.

References

The Therapeutic Potential of Kaurane Diterpenoids: A Spotlight on Annosquamosin B

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Drug Discovery and Development

This whitepaper provides an in-depth literature review of kaurane diterpenoids, a promising class of natural compounds, with a particular focus on Annosquamosin B. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biological activities, mechanisms of action, and the experimental methodologies used to evaluate them.

Introduction to Kaurane Diterpenoids

Kaurane diterpenoids are a large and structurally diverse class of natural products characterized by a tetracyclic carbon skeleton. Since their discovery, over 1300 ent-kaurane diterpenoids have been isolated from various plant sources, most notably from the genus Isodon.[1][2] These compounds consist of a perhydrophenanthrene subunit and a cyclopentane ring.[1][3] Their diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and antitumor effects, have positioned them as highly promising candidates for drug discovery.[4][5] Many of these molecules exhibit drug-like properties, such as optimal lipophilicity for absorption and high water solubility, facilitating potential therapeutic delivery.[4] Among these compounds, this compound, a 19-nor-ent-kaurane-4alpha,16beta,17-triol, has garnered attention for its specific biological effects.[6]

Biological Activities and Therapeutic Potential

The primary therapeutic interest in kaurane diterpenoids lies in their potent anticancer and anti-inflammatory activities. These effects are mediated through the modulation of multiple cellular signaling pathways.

Anticancer Activity

The anticancer effects of kaurane diterpenoids are extensive, demonstrating efficacy against numerous cancer cell lines, including lung, colon, breast, prostate, and liver cancer.[1] The mechanisms are multifaceted and primarily involve the induction of programmed cell death (apoptosis), cell cycle arrest, autophagy, and inhibition of metastasis.[2][7]

  • This compound , for example, has been shown to significantly decrease cell viability in multidrug-resistant human breast cancer cells (MCF-7/ADR).[8]

  • Oridonin , another well-studied kaurane diterpenoid, is currently in a phase-I clinical trial in China for its anticancer properties.[1][2]

  • Compounds like 11β-hydroxy-ent-16-kaurene-15-one have demonstrated strong inhibitory activity against several cancer cell lines and can induce both apoptosis and ferroptosis by increasing cellular reactive oxygen species (ROS).[9]

Anti-inflammatory Effects

Certain kaurane diterpenoids, such as Kaurenoic acid (KA), exhibit significant anti-inflammatory properties. These effects are attributed to their ability to downregulate inflammatory pathways, including the NF-κB/cytokine-related pathways, and to inhibit the production of inflammatory mediators like prostaglandin E2 and nitric oxide (NO).[5] The crushed leaves of Annona squamosa, a source of these compounds, have been used in traditional medicine to treat ulcers and wounds, highlighting their anti-inflammatory potential.[10]

Mechanisms of Action: Key Signaling Pathways

Kaurane diterpenoids exert their biological effects by targeting a wide array of molecular pathways critical for cell survival, proliferation, and inflammation.

This compound: Induction of Apoptosis via MAPK Pathway

This compound induces apoptosis in multidrug-resistant breast cancer cells primarily through the mitochondrial pathway, which is selectively modulated by the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[8] Treatment with this compound leads to the increased phosphorylation of p38 MAPK and a decrease in the phosphorylation of JNK.[8] This signaling cascade results in an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequently activates caspase-9 and caspase-3, executing the apoptotic process.[8]

G AnnosquamosinB This compound p_p38 p-p38 MAPK (Increased) AnnosquamosinB->p_p38 p_JNK p-JNK (Decreased) AnnosquamosinB->p_JNK Bax_Bcl2 Bax/Bcl-2 Ratio (Increased) p_p38->Bax_Bcl2 Casp9 Caspase-9 (Activated) Bax_Bcl2->Casp9 Casp3 Caspase-3 (Activated) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway in cancer cells.

General Anticancer Mechanisms of Kaurane Diterpenoids

The broader class of kaurane diterpenoids impacts four primary cellular processes to achieve its anticancer effects. These compounds can trigger apoptosis, halt the cell cycle, induce autophagy, and prevent metastasis by modulating a variety of key protein targets.[1][2]

G cluster_mechanisms Cellular Mechanisms cluster_targets Molecular Targets Kaurane Kaurane Diterpenoids Apoptosis Apoptosis Kaurane->Apoptosis CellCycle Cell Cycle Arrest Kaurane->CellCycle Autophagy Autophagy Kaurane->Autophagy Metastasis Anti-Metastasis Kaurane->Metastasis Apoptosis_Targets BCL-2 BAX Caspases PARP Apoptosis->Apoptosis_Targets CellCycle_Targets Cyclin D1 c-Myc p21/p53 CDK2/4 CellCycle->CellCycle_Targets Autophagy_Targets LC-II mTOR Autophagy->Autophagy_Targets Metastasis_Targets MMP-2/9 VEGF/VEGFR Metastasis->Metastasis_Targets

Caption: Key anticancer mechanisms and molecular targets of kaurane diterpenoids.

Quantitative Data Summary

The cytotoxic effects of this compound and other representative kaurane diterpenoids have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

CompoundCell LineCancer TypeIC50 (µM)Citation
This compound MCF-7/ADRBreast (Multidrug Resistant)14.69[8]
Oridonin HepG2Liver25.7[3]
Ponicidin HeLaCervical23.1 (24h)[1]
Ponicidin A549Lung38.0 (24h)[1]
Ponicidin A549Lung15.0 (72h)[1]
OZ (ent-kaurane) Molt4Acute Lymphoblastic Leukemia5.00[11]

Experimental Protocols

The investigation of kaurane diterpenoids involves a standard set of in vitro assays to determine their biological activity and elucidate their mechanisms of action.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Methodology :

    • Cell Seeding : Cancer cells (e.g., MCF-7/ADR) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • Treatment : Cells are treated with various concentrations of the kaurane diterpenoid (e.g., this compound at 3.5, 7, 14 µM) for a specified duration (e.g., 24, 48, 72 hours).[8]

    • MTT Incubation : After treatment, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for 2-4 hours to allow formazan crystal formation.

    • Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Measurement : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to untreated control cells.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle : In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

  • Methodology :

    • Cell Treatment : Cells are treated with the test compound for the desired time.

    • Cell Harvesting : Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

    • Staining : Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for 15-20 minutes.[12]

    • Flow Cytometry Analysis : The stained cells are analyzed using a flow cytometer. The results differentiate cell populations: Annexin V-/PI- (viable), Annexin V+/PI- (early apoptotic), Annexin V+/PI+ (late apoptotic/necrotic).[12]

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms affected by the compound.

  • Principle : Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., caspase-3, Bax, Bcl-2, p-p38). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

  • Methodology :

    • Protein Extraction : Cells are treated with the compound for various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12 h).[8] After treatment, cells are lysed to extract total protein.

    • Quantification : Protein concentration is determined using an assay like the Bradford or BCA assay.

    • Electrophoresis : Equal amounts of protein are loaded onto an SDS-PAGE gel for separation.

    • Transfer : The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

    • Blocking & Probing : The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific to the protein of interest.

    • Detection : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

G Seeding 1. Cell Seeding (96-well plate) Treatment 2. Compound Treatment (e.g., this compound) Seeding->Treatment Assay 3. In Vitro Assay Treatment->Assay MTT MTT Assay (Cell Viability) Assay->MTT Flow Flow Cytometry (Apoptosis) Assay->Flow WB Western Blot (Protein Expression) Assay->WB Analysis 4. Data Analysis & Interpretation MTT->Analysis Flow->Analysis WB->Analysis

Caption: General experimental workflow for in vitro evaluation of kaurane diterpenoids.

Conclusion and Future Directions

Kaurane diterpenoids, including this compound, represent a valuable class of natural products with significant therapeutic potential, particularly in oncology. Their ability to induce apoptosis, cell cycle arrest, and other anticancer mechanisms through the modulation of key signaling pathways makes them attractive candidates for further drug development.[4] Future research should focus on semi-synthetic modifications to enhance potency and specificity, comprehensive in vivo studies to validate their efficacy and safety profiles, and the exploration of novel delivery systems to improve bioavailability. The multi-targeted nature of these compounds suggests they may be effective in overcoming drug resistance, a major challenge in cancer therapy.[8]

References

Annosquamosin B: A Technical Guide to Its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Annosquamosin B, a kaurane diterpenoid, has emerged as a molecule of significant interest within the scientific community, primarily due to its potent cytotoxic and pro-apoptotic activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological properties of this compound. It details the experimental protocols for its isolation and characterization, summarizes its known biological effects with a focus on its anticancer properties, and visually represents the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.

Discovery and Natural Sources

This compound was first isolated and identified in 1996 by Wu and his colleagues from the fruits of Annona squamosa L. (Annonaceae), a plant commonly known as the sugar apple or custard apple. This plant is widely distributed in tropical and subtropical regions and has a history of use in traditional medicine.[1][2] this compound is classified as a 19-nor-ent-kaurane diterpenoid.[3]

Isolation and Purification Protocol

The isolation of this compound, as described in the seminal paper by Wu et al. (1996), involves a multi-step extraction and chromatographic process.

G cluster_extraction Extraction cluster_chromatography Chromatography start Dried fruits of Annona squamosa e1 Extraction with MeOH start->e1 e2 Concentration under reduced pressure e1->e2 e3 Partition between H2O and CHCl3 e2->e3 e4 CHCl3-soluble fraction e3->e4 c1 Silica gel column chromatography (gradient elution: n-hexane-EtOAc) e4->c1 c2 Sephadex LH-20 column chromatography (MeOH) c1->c2 c3 Preparative TLC (CHCl3-MeOH, 9:1) c2->c3 c4 Pure this compound c3->c4

Caption: Isolation workflow for this compound.

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity

This compound has demonstrated significant biological activity, with its cytotoxic and pro-apoptotic effects being the most extensively studied.

Cytotoxic Activity

Initial studies have highlighted the potential of this compound as an anticancer agent. Notably, it has shown potent cytotoxicity against multidrug-resistant human breast cancer cells.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7/ADRMultidrug-Resistant Breast Cancer14.69[1]
95-DLung CancerInhibitory Activity[4]
A2780Ovarian CancerInhibitory Activity[4]

Table 1: Cytotoxic Activity of this compound

Induction of Apoptosis

This compound induces apoptosis in cancer cells through the mitochondrial pathway. This is characterized by morphological changes, activation of caspases, and modulation of Bcl-2 family proteins.

MTT Assay for Cell Viability:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for the desired duration.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.

  • Solubilize the formazan crystals with a solubilization buffer.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection:

  • Harvest the treated and untreated cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature.

  • Analyze the stained cells by flow cytometry.

Western Blot Analysis for Protein Expression:

  • Lyse the treated and untreated cells to extract total protein.

  • Determine the protein concentration using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., caspases, Bcl-2, p38, JNK).

  • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescent substrate.

Signaling Pathways

This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in multidrug-resistant breast cancer cells. Specifically, it increases the phosphorylation of p38 MAPK and decreases the phosphorylation of JNK. This modulation, along with the upregulation of the Bax/Bcl-2 ratio and activation of caspase-9 and caspase-3, leads to the induction of apoptosis.

G cluster_mapk MAPK Pathway cluster_mitochondrial Mitochondrial Pathway Annosquamosin_B This compound p38 p38 MAPK Annosquamosin_B->p38 JNK JNK Annosquamosin_B->JNK Bax Bax p38->Bax Activation Bcl2 Bcl-2 JNK->Bcl2 Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptosis pathway.

Other Potential Biological Activities

While the primary focus of research on this compound has been its anticancer properties, other kaurane diterpenoids isolated from Annona species have exhibited a range of biological activities, including anti-inflammatory and antimicrobial effects.[5][6] Further investigation is warranted to determine if this compound shares these properties.

Pharmacokinetics

To date, there is limited specific pharmacokinetic data available for this compound. However, studies on other kaurane diterpenoids suggest that these compounds can be orally bioavailable and undergo metabolic transformations in the liver.[7][8] A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its further development as a therapeutic agent.

Future Directions

This compound holds considerable promise as a lead compound for the development of new anticancer drugs, particularly for treating multidrug-resistant tumors. Future research should focus on:

  • Expanding Cytotoxicity Profiling: Evaluating the efficacy of this compound against a broader range of cancer cell lines.

  • Investigating Other Biological Activities: Exploring its potential anti-inflammatory, antimicrobial, and other pharmacological effects.

  • Pharmacokinetic and Toxicological Studies: Conducting in-depth in vivo studies to determine its ADME profile and assess its safety.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and pharmacokinetic properties.

Conclusion

This compound, a naturally occurring kaurane diterpenoid from Annona squamosa, has demonstrated significant potential as a cytotoxic and pro-apoptotic agent. Its ability to induce apoptosis in multidrug-resistant cancer cells through the modulation of the MAPK and mitochondrial pathways makes it a compelling candidate for further investigation in the field of oncology and drug discovery. This technical guide provides a foundational understanding of this compound, intended to facilitate and inspire future research into this promising natural product.

References

Annosquamosin B: A Technical Overview of Preliminary Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Annosquamosin B, a member of the annonaceous acetogenins, has demonstrated potential as an anti-proliferative agent, particularly in the context of multidrug-resistant cancers. This technical guide synthesizes the preliminary findings on its mechanism of action, focusing on its effects on apoptosis and key signaling pathways. The information is presented to aid researchers and professionals in drug development in understanding the current landscape of this compound research and to provide a foundation for future studies.

Cytotoxicity and Anti-proliferative Effects

Preliminary studies have focused on the efficacy of this compound in overcoming multidrug resistance, a significant challenge in oncology. The primary cell line used in these initial investigations is the multidrug-resistant human breast cancer cell line, MCF-7/ADR.

Table 1: Cytotoxicity of this compound

Cell LineAssayIC50 ValueReference
MCF-7/ADRMTT Assay14.69 μM[1]
Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells through the mitochondrial pathway. This is supported by observed morphological changes characteristic of apoptosis and the modulation of key apoptotic regulatory proteins.

Key Findings:

  • Caspase Activation: Treatment with this compound leads to elevated levels of caspase-9 and caspase-3. Caspase-9 is an initiator caspase in the mitochondrial pathway, and its activation leads to the activation of executioner caspases like caspase-3.

  • Modulation of Bcl-2 Family Proteins: The compound increases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift in balance is a critical event in the initiation of the mitochondrial apoptotic cascade.

While the primary study qualitatively describes these changes, further research is required to quantify the fold-increase in these apoptotic markers upon this compound treatment.

Modulation of MAPK Signaling Pathways

The mitogen-activated protein kinase (MAPK) signaling pathways are crucial in regulating cell proliferation, differentiation, and apoptosis. This compound has been observed to selectively modulate these pathways.

Key Findings:

  • Activation of p38 MAPK: An increase in the expression of the phosphorylated (active) form of p38 MAPK (p-p38 MAPK) is observed following treatment with this compound. The p38 MAPK pathway is often associated with cellular stress responses and can lead to apoptosis.

  • Inhibition of JNK: A decrease in the expression of the phosphorylated (active) form of JNK (p-JNK) has been noted. The role of the JNK pathway in cancer is complex and can be pro- or anti-apoptotic depending on the context.

  • ERK1/2: The effect of this compound on the ERK1/2 pathway in MCF-7/ADR cells remains to be determined.

Further quantitative analysis is necessary to determine the precise dose- and time-dependent effects of this compound on the phosphorylation status of these kinases.

Cell Cycle Arrest: An Area for Future Investigation

Currently, there is a lack of specific studies investigating the effect of this compound on the cell cycle of cancer cells. As many anti-cancer compounds exert their effects by inducing cell cycle arrest, this represents a significant area for future research to fully elucidate the mechanism of action of this compound. A detailed protocol for cell cycle analysis is provided in the experimental methodologies section to facilitate such studies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell line of interest (e.g., MCF-7/ADR)

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptotic and Signaling Proteins

This protocol is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell signaling.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-caspase-9, anti-Bax, anti-Bcl-2, anti-p-p38, anti-p-JNK, and loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Culture and treat cells with various concentrations of this compound for the desired time points.

  • Harvest the cells and lyse them in ice-cold RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with this compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound for the desired time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Visualizations

Signaling Pathways

Annosquamosin_B_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound p38 MAPK p38 MAPK This compound->p38 MAPK Activates JNK JNK This compound->JNK Inhibits Bax Bax This compound->Bax Upregulates Bcl-2 Bcl-2 This compound->Bcl-2 Downregulates Mitochondrial\nMembrane Mitochondrial Membrane Bax->Mitochondrial\nMembrane Promotes permeabilization Bcl-2->Mitochondrial\nMembrane Inhibits Apoptosome Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Cytochrome c Cytochrome c Mitochondrial\nMembrane->Cytochrome c Release Cytochrome c->Apoptosome

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis cluster_conclusion Conclusion Cell_Culture Cancer Cell Culture (e.g., MCF-7/ADR) Treatment Treatment with This compound Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Western_Blot Western Blot Treatment->Western_Blot Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry IC50 Determine IC50 MTT_Assay->IC50 Protein_Expression Analyze Protein Expression Levels Western_Blot->Protein_Expression Cell_Cycle Analyze Cell Cycle Distribution Flow_Cytometry->Cell_Cycle Mechanism Elucidate Mechanism of Action IC50->Mechanism Protein_Expression->Mechanism Cell_Cycle->Mechanism

References

Potential Therapeutic Targets of Annosquamosin B and Related Compounds from Annona squamosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Annona squamosa, commonly known as sugar apple, is a plant rich in bioactive compounds with significant therapeutic potential, particularly in oncology. While research on Annosquamosin B, a kaurane diterpenoid found in this plant, is still emerging, the broader family of Annonaceous acetogenins, also present in Annona squamosa, has been more extensively studied.[1][2][3] This technical guide provides an in-depth overview of the potential therapeutic targets of compounds derived from Annona squamosa, with a primary focus on the well-documented mechanisms of Annonaceous acetogenins as a model for understanding the potential of related molecules like this compound. This guide will detail the core molecular targets, associated signaling pathways, and relevant experimental methodologies for their investigation.

Introduction to Bioactive Compounds in Annona squamosa

Annona squamosa is a source of various classes of bioactive secondary metabolites. Phytochemical analysis has revealed the presence of acetogenins, alkaloids, diterpenes (including this compound), and cyclopeptides.[1][2] The primary therapeutic interest, especially in cancer research, has been on the Annonaceous acetogenins due to their potent cytotoxic activities.[4][5]

This compound is classified as a kaurane diterpenoid.[6][7] While literature specifically detailing its mechanism of action is limited, its presence in a plant known for potent cytotoxic compounds suggests it may share or have complementary therapeutic targets.

Annonaceous Acetogenins are a class of long-chain fatty acid derivatives that exhibit potent inhibitory effects on mitochondrial complex I (NADH:ubiquinone oxidoreductase).[4][5][8] This is considered their primary mechanism of antitumor activity.

Primary Therapeutic Target: Mitochondrial Complex I

The most well-established therapeutic target for the major bioactive compounds from Annona squamosa, the Annonaceous acetogenins, is the mitochondrial complex I of the electron transport chain.[4][5][9]

Mechanism of Action:

Annonaceous acetogenins are potent inhibitors of mitochondrial complex I. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production. Cancer cells, with their high energy demands, are particularly vulnerable to this disruption.[8] The selectivity for tumor cells may be attributed to their higher NADH oxidase content and increased ATP demand compared to normal cells.[8]

Downstream Effects of Complex I Inhibition:

The inhibition of mitochondrial complex I triggers a cascade of cellular events that contribute to the anti-cancer effects of these compounds:

  • Induction of Apoptosis: The disruption of mitochondrial function is a key trigger for the intrinsic apoptotic pathway.

  • Cell Cycle Arrest: ATP depletion can lead to the activation of cell cycle checkpoints, halting cell proliferation.[4][5]

  • Induction of Autophagy: The cellular stress induced by energy depletion can also trigger autophagy.[4][5]

Signaling Pathway: Inhibition of Mitochondrial Complex I and Induction of Apoptosis

cluster_0 Annonaceous Acetogenins cluster_1 Mitochondrion cluster_2 Cytosol cluster_3 Cellular Outcome acetogenins Annonaceous Acetogenins complex_i Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) acetogenins->complex_i Inhibition etc Electron Transport Chain complex_i->etc Disruption cytochrome_c Cytochrome c Release complex_i->cytochrome_c Induces atp ATP Production etc->atp Decreased ros ROS Production etc->ros Increased apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Inhibition of Mitochondrial Complex I by Annonaceous Acetogenins Leading to Apoptosis.

Other Potential Therapeutic Targets and Pathways

While mitochondrial complex I is the primary target, other mechanisms may contribute to the anticancer activity of compounds from Annona squamosa.

  • Bcl-2 Family Proteins: Some acetogenins have been shown in molecular modeling studies to have the potential to inhibit anti-apoptotic proteins of the Bcl-2 family, such as Bcl-Xl.[10] This would further promote the intrinsic pathway of apoptosis.

  • mTOR Pathway: The acetogenin analog AA005 has been reported to activate AMPK and block the mTOR Complex 1 pathway, leading to autophagy and cell cycle arrest at the G1 phase in colon cancer cells.[4][5]

Signaling Pathway: Potential Inhibition of the mTOR Pathway

cluster_0 Acetogenin Analogs cluster_1 Cellular Energy Sensing cluster_2 mTOR Pathway cluster_3 Cellular Outcomes acetogenin_analog Acetogenin Analog (e.g., AA005) atp_depletion ATP Depletion acetogenin_analog->atp_depletion ampk AMPK atp_depletion->ampk Activates mtorc1 mTORC1 ampk->mtorc1 Inhibition autophagy Autophagy mtorc1->autophagy Inhibition cell_cycle_arrest G1 Cell Cycle Arrest mtorc1->cell_cycle_arrest Promotion cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Validation cluster_3 In Vivo Studies cytotoxicity Cytotoxicity Assays (MTT, SRB) apoptosis_assay Apoptosis Assays (Annexin V/PI, Caspase Activity) cytotoxicity->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle_assay mitochondrial_assay Mitochondrial Function Assays (Complex I activity, ATP levels, ROS) cytotoxicity->mitochondrial_assay western_blot Western Blotting (Apoptotic & Signaling Proteins) apoptosis_assay->western_blot cell_cycle_assay->western_blot mitochondrial_assay->western_blot molecular_docking Molecular Docking Studies western_blot->molecular_docking xenograft Tumor Xenograft Models molecular_docking->xenograft

References

In Silico Prediction of Annosquamosin B Bioactivity: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, specific in silico studies on the bioactivity of Annosquamosin B are not extensively available in the public domain. This technical guide, therefore, presents a hypothetical workflow and simulated data to illustrate the methodologies and best practices for the in silico prediction of a novel natural compound's bioactivity, using this compound as a representative example. The data and pathways presented herein are for illustrative purposes and should not be considered experimentally validated results.

Introduction to this compound and Hypothetical Target

This compound is a diterpenoid compound isolated from the seeds of Annona squamosa.[1] Its complex structure suggests potential for interesting biological activities. For the purpose of this guide, we will hypothesize that this compound is investigated as a potential inhibitor of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.

This whitepaper will outline a comprehensive in silico approach to predict the bioactivity of this compound against COX-2, encompassing ligand and protein preparation, molecular docking, Quantitative Structure-Activity Relationship (QSAR) model development, and molecular dynamics simulations.

In Silico Prediction Workflow

The following diagram illustrates the overall workflow for the in silico prediction of this compound's bioactivity.

In_Silico_Workflow cluster_0 Preparation cluster_1 Computational Analysis cluster_2 Analysis & Validation A Ligand Preparation (this compound) C Molecular Docking A->C B Protein Target Preparation (COX-2) B->C D QSAR Model Development C->D E Molecular Dynamics Simulation C->E F Binding Affinity & Interaction Analysis C->F G Bioactivity Prediction D->G H Stability & Dynamics Analysis E->H F->G H->G

Figure 1: Overall in silico prediction workflow.

Methodologies and Experimental Protocols

Ligand Preparation

Objective: To prepare the 3D structure of this compound for docking.

Protocol:

  • Structure Retrieval: Obtain the 2D structure of this compound from a chemical database like PubChem (CID: 44566886).[1]

  • 2D to 3D Conversion: Use a molecular modeling software (e.g., ChemDraw, MarvinSketch) to convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be done using software like Avogadro or the command-line tool obminimize from Open Babel.

  • File Format Conversion: Save the optimized structure in a .pdbqt format, which includes atomic charges and torsional degrees of freedom, required for docking with AutoDock Vina.

Protein Target Preparation

Objective: To prepare the 3D structure of the COX-2 protein for docking.

Protocol:

  • Structure Retrieval: Download the crystal structure of human COX-2 from the Protein Data Bank (PDB ID: 5KIR, for example).

  • Protein Cleaning: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file using a molecular viewer like PyMOL or UCSF Chimera.

  • Protonation and Charge Assignment: Add polar hydrogens and assign Gasteiger charges to the protein structure. This can be accomplished using AutoDockTools (ADT).

  • Grid Box Definition: Define the binding site for docking by creating a grid box that encompasses the active site of COX-2. The coordinates of the grid box are determined based on the location of the co-crystallized ligand in the original PDB file.

  • File Format Conversion: Save the prepared protein structure in the .pdbqt format.

Molecular Docking

Objective: To predict the binding affinity and pose of this compound within the COX-2 active site.

Protocol:

  • Software: Utilize AutoDock Vina for molecular docking.

  • Input Files:

    • Prepared this compound structure (ligand.pdbqt)

    • Prepared COX-2 structure (protein.pdbqt)

    • Configuration file (conf.txt) specifying the file paths and grid box coordinates.

  • Execution: Run the docking simulation from the command line: vina --config conf.txt --log log.txt

  • Analysis: Analyze the output file which contains the binding affinities (in kcal/mol) and the coordinates of the predicted binding poses. The pose with the lowest binding energy is typically considered the most favorable.

Hypothetical Quantitative Data:

LigandTargetBinding Affinity (kcal/mol)
This compoundCOX-2-9.8
Celecoxib (Control)COX-2-11.2

Table 1: Hypothetical binding affinities from molecular docking.

Quantitative Structure-Activity Relationship (QSAR)

Objective: To build a predictive model for the bioactivity of compounds based on their chemical structure.

Protocol:

  • Dataset Collection: Assemble a dataset of diverse compounds with known experimental inhibitory activity against COX-2 (e.g., IC50 values).

  • Descriptor Calculation: For each compound in the dataset, including this compound, calculate a set of molecular descriptors (e.g., topological, electronic, steric) using software like PaDEL-Descriptor or RDKit.

  • Model Building: Use a machine learning algorithm, such as multiple linear regression (MLR) or support vector machine (SVM), to build a regression model that correlates the calculated descriptors with the experimental bioactivity.

  • Model Validation: Validate the QSAR model using internal (cross-validation) and external validation sets to assess its predictive power (e.g., calculating R², Q², and RMSE values).

  • Prediction: Use the validated QSAR model to predict the bioactivity (e.g., pIC50) of this compound.

Hypothetical QSAR Model and Prediction:

Model ParameterValue
0.85
0.78
RMSE0.35

Table 2: Hypothetical QSAR model validation statistics.

CompoundPredicted pIC50
This compound6.5

Table 3: Hypothetical bioactivity prediction for this compound from the QSAR model.

Molecular Dynamics Simulation

Objective: To assess the stability of the this compound-COX-2 complex and analyze its dynamic behavior over time.

Protocol:

  • System Preparation: Place the docked complex of this compound and COX-2 in a simulation box and solvate it with an appropriate water model (e.g., TIP3P). Add counter-ions to neutralize the system.

  • Force Field: Apply a suitable force field (e.g., AMBER, CHARMM) to describe the interactions between atoms.

  • Minimization and Equilibration: Perform energy minimization to remove steric clashes, followed by a two-step equilibration process (NVT and NPT ensembles) to stabilize the temperature and pressure of the system.

  • Production Run: Run the production molecular dynamics simulation for a significant duration (e.g., 100 nanoseconds).

  • Trajectory Analysis: Analyze the simulation trajectory to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond interactions to evaluate the stability and dynamics of the complex.

Hypothetical Molecular Dynamics Data:

Analysis MetricThis compound-COX-2 Complex
Average RMSD (Å)1.8 ± 0.3
Average RMSF (Å)1.2 ± 0.5
Key H-bondsSer530, Tyr385, Arg120

Table 4: Hypothetical results from molecular dynamics simulation.

Signaling Pathway Visualization

Based on the hypothetical inhibition of COX-2 by this compound, the following diagram illustrates its potential impact on the arachidonic acid signaling pathway.

COX2_Signaling_Pathway cluster_0 Upstream cluster_1 COX-2 Pathway cluster_2 Downstream Effects A Phospholipids B Phospholipase A2 A->B C Arachidonic Acid B->C + D COX-2 C->D E Prostaglandin H2 D->E F Prostaglandins (PGE2, PGI2, etc.) E->F G Inflammation, Pain, Fever F->G AnnosquamosinB This compound AnnosquamosinB->D -

Figure 2: Hypothetical inhibition of the COX-2 pathway by this compound.

Conclusion

This technical guide has outlined a standard in silico workflow for predicting the bioactivity of a novel natural compound, using this compound as a case study for the inhibition of COX-2. The methodologies described, from ligand and protein preparation to molecular docking, QSAR, and molecular dynamics, represent a powerful and cost-effective approach for initial drug discovery and lead optimization. While the data presented here is hypothetical, the protocols provide a solid foundation for researchers to conduct their own in silico investigations into the bioactivities of novel compounds. Experimental validation remains a critical step to confirm any in silico predictions.

References

Annosquamosin B: A Technical Guide to its Cytotoxic Effects on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Annosquamosin B (Ann-B), a novel acetogenin, has demonstrated significant cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of its mechanism of action, focusing on the induction of apoptosis and cell cycle arrest. The information is presented to facilitate further research and drug development efforts.

Quantitative Cytotoxicity Data

This compound exhibits potent cytotoxic activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's effectiveness in inhibiting biological or biochemical functions, are summarized below.

Cell LineCancer TypeIC50 (µM)Citation
MCF-7/ADRMultidrug-Resistant Breast Cancer14.69[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the cytotoxicity and mechanism of action of this compound.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines, such as the multidrug-resistant breast cancer cell line MCF-7/ADR, are commonly used.[1]

  • Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which is then diluted to the desired concentrations in the culture medium for experiments.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of this compound (e.g., 0.64 to 156.25 µM) for a specified duration (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add MTT solution to each well and incubate for a period (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with different concentrations of this compound (e.g., 3.5, 7, and 14 µM) for a set time.[1]

  • Harvesting and Washing: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Treat the cells with RNase A to remove RNA and then stain with a PI solution.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.

  • Protein Extraction: Lyse the treated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, Caspase-3, Caspase-9, p-p38, p-JNK) and subsequently with a secondary antibody conjugated to an enzyme.[1]

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways

This compound induces cytotoxicity in cancer cells primarily through the induction of apoptosis and arrest of the cell cycle.

Apoptosis Signaling Pathway

This compound triggers the intrinsic or mitochondrial pathway of apoptosis.

AnnB This compound MAPK MAPK Pathway (p38 Activation, JNK Inhibition) AnnB->MAPK Bax_Bcl2 Increased Bax/Bcl-2 ratio MAPK->Bax_Bcl2 Mito Mitochondrial Dysfunction Bax_Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound-induced Apoptosis Pathway

Studies have shown that this compound treatment leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1] This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, an initiator caspase, which in turn activates the executioner caspase, caspase-3.[1] Activated caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical changes characteristic of apoptosis. Furthermore, this compound has been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway by increasing the phosphorylation of p38 and decreasing the phosphorylation of JNK, which plays a role in initiating the apoptotic cascade.[1]

Cell Cycle Arrest Signaling Pathway

While the primary focus of existing research has been on apoptosis, the induction of cell cycle arrest is a common mechanism for anticancer compounds. Further investigation is warranted to fully elucidate the specific effects of this compound on cell cycle progression. A plausible hypothetical pathway leading to G2/M arrest is presented below.

AnnB This compound Signal Upstream Signaling (e.g., DNA Damage Response) AnnB->Signal p53 p53 Activation Signal->p53 p21 p21 (CDKN1A) Upregulation p53->p21 Cdk1_CyclinB CDK1/Cyclin B1 Complex Inhibition p21->Cdk1_CyclinB G2M_Arrest G2/M Arrest Cdk1_CyclinB->G2M_Arrest

Hypothetical G2/M Arrest Pathway for this compound

It is hypothesized that this compound may induce DNA damage or other cellular stress, leading to the activation of tumor suppressor proteins like p53. Activated p53 can then upregulate the expression of cyclin-dependent kinase inhibitors such as p21. p21 can bind to and inhibit the activity of the CDK1/Cyclin B1 complex, which is crucial for the G2/M transition, thereby causing the cell cycle to arrest at this checkpoint. This arrest would prevent the cell from entering mitosis and undergoing cell division.

References

Unveiling the Early Anti-Cancer Promise of Annosquamosin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the early research into the biological activity of Annosquamosin B, a diterpenoid compound isolated from Annona squamosa. The document is intended for researchers, scientists, and drug development professionals interested in the anti-cancer potential of this natural product. It consolidates key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action.

Core Findings: Cytotoxic Activity of this compound

Early research has demonstrated the potent cytotoxic effects of this compound against multiple cancer cell lines. The compound exhibits significant inhibitory activity against both ovarian and multidrug-resistant breast cancer cells. The half-maximal inhibitory concentration (IC50) values from these foundational studies are summarized below.

Cell LineCancer TypeIC50 Value
A2780Ovarian Cancer3.10 µmol·L⁻¹
MCF-7/ADRMultidrug-Resistant Breast Cancer14.69 µM[1]

Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway

Studies have elucidated that this compound's anti-cancer activity is mediated through the induction of apoptosis, or programmed cell death. The compound triggers the intrinsic, mitochondrial-mediated apoptotic pathway. This is characterized by morphological changes in the cancer cells and the activation of key signaling cascades.[1]

This compound treatment leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of cysteine proteases known as caspases. Specifically, the activation of initiator caspase-9 and executioner caspase-3 has been observed, which are critical for dismantling the cell and executing the apoptotic program.[1]

Furthermore, this compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It increases the phosphorylation of p38 MAPK while decreasing the phosphorylation of JNK.[1]

Signaling Pathway Diagram

Annosquamosin_B_Apoptosis_Pathway cluster_MAPK MAPK Pathway Modulation cluster_Mitochondrial Mitochondrial Apoptosis Pathway Annosquamosin_B This compound p38 p-p38 MAPK Annosquamosin_B->p38 JNK p-JNK Annosquamosin_B->JNK Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Annosquamosin_B->Bax_Bcl2 Mitochondrion Mitochondrion Bax_Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_Cytotoxicity Cytotoxicity Assessment cluster_Mechanism Mechanism of Action Study Cell_Culture Cancer Cell Culture (e.g., A2780, MCF-7/ADR) Treatment This compound Treatment (Varying Concentrations) Cell_Culture->Treatment SRB_Assay SRB Assay Treatment->SRB_Assay MTT_Assay MTT Assay Treatment->MTT_Assay Protein_Extraction Protein Extraction Treatment->Protein_Extraction IC50 IC50 Determination SRB_Assay->IC50 MTT_Assay->IC50 Western_Blot Western Blot Analysis (Caspases, Bax/Bcl-2, MAPK) Protein_Extraction->Western_Blot Pathway_Elucidation Signaling Pathway Elucidation Western_Blot->Pathway_Elucidation

References

Methodological & Application

Annosquamosin B: In Vitro Experimental Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of Annosquamosin B, a promising anti-cancer compound. The following protocols and data are designed to assist in assessing its cytotoxic, apoptotic, and cell cycle inhibitory effects, primarily focusing on human colon adenocarcinoma cells (HT-29) as a model system.

I. Overview of this compound's Anti-Cancer Activity

This compound, a compound isolated from the seeds of Annona squamosa, has demonstrated significant potential as an anti-neoplastic agent. In vitro studies on related compounds from the Annona species have shown potent cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis through the mitochondrial pathway and the arrest of the cell cycle at the G1 phase. Furthermore, emerging evidence suggests the involvement of the PI3K/Akt signaling pathway in mediating these effects.

II. Quantitative Data Summary

The following tables summarize key quantitative data derived from studies on compounds from Annona species, providing a baseline for experimental design with this compound.

Table 1: Cytotoxicity of Annona Species Extracts (IC50 Values)

Cell LineCancer TypeIC50 Value (µg/mL) after 24h
HT-29Colon Adenocarcinoma11.43 ± 1.87[1]
HCT-116Colon Carcinoma8.98 ± 1.24[1]

Table 2: Effect on Cell Cycle Distribution in HT-29 Cells

Treatment% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control45%35%20%
This compound (Conceptual)Increased (e.g., >60%)DecreasedDecreased

Table 3: Modulation of Apoptosis-Related Proteins in HT-29 Cells

ProteinFunctionExpected Change with this compound
Bcl-2Anti-apoptoticDown-regulation[2][3]
BaxPro-apoptoticUp-regulation[2][3]
Caspase-9Initiator Caspase (Intrinsic Pathway)Activation/Cleavage[2]
Caspase-3Executioner CaspaseActivation/Cleavage[2]

III. Experimental Protocols

A. Cell Culture and Maintenance
  • Cell Line: Human colon adenocarcinoma cells, HT-29.

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

B. Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.[4]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24 and 48 hours.[4]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

C. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

  • Cell Seeding and Treatment: Seed HT-29 cells in 6-well plates at a density of 2 x 10⁶ cells per well. After 24 hours, treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.[4]

  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.[4]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4]

D. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

  • Cell Seeding and Treatment: Seed HT-29 cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at 4°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

E. Western Blotting for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis.

  • Protein Extraction: Treat HT-29 cells with this compound, harvest the cells, and lyse them in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression.

IV. Visualizations

Annosquamosin_B_Apoptosis_Pathway AnnosquamosinB This compound Bcl2 Bcl-2 AnnosquamosinB->Bcl2 Inhibits Bax Bax AnnosquamosinB->Bax Promotes Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Bcl2->Bax Inhibits Bax->Mitochondria Permeabilizes Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Pro) Apaf1->Caspase9 Activates ActiveCaspase9 Caspase-9 (Active) Caspase9->ActiveCaspase9 Caspase3 Caspase-3 (Pro) ActiveCaspase9->Caspase3 Cleaves ActiveCaspase3 Caspase-3 (Active) Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Experimental_Workflow Start Start: HT-29 Cell Culture Treatment Treat with this compound Start->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blotting Treatment->WesternBlot DataAnalysis Data Analysis and Interpretation Cytotoxicity->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis PI3K_Akt_Pathway AnnosquamosinB This compound PI3K PI3K AnnosquamosinB->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellSurvival Cell Survival mTOR->CellSurvival Proliferation Proliferation mTOR->Proliferation

References

Application Notes and Protocols for Treating Cancer Cells with Annosquamosin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Annosquamosin B is a member of the Annonaceous acetogenins, a class of polyketide natural products derived from plants of the Annonaceae family. These compounds have garnered significant interest in oncology research due to their potent cytotoxic and anti-cancer properties. This compound, like other acetogenins, is known to exert its effects through the induction of apoptosis, primarily via the mitochondrial pathway. Emerging evidence also suggests that Annonaceous acetogenins can induce cell cycle arrest, further highlighting their potential as therapeutic agents.

These application notes provide a comprehensive overview of the methodology for treating cancer cells with this compound. They include detailed protocols for key in vitro assays to assess its efficacy and elucidate its mechanism of action, as well as a summary of its known biological effects and signaling pathways.

Core Concepts: Mechanism of Action

This compound's primary anti-cancer activity stems from its ability to induce apoptosis in cancer cells. The key mechanisms are:

  • Induction of Mitochondrial Apoptosis: this compound triggers the intrinsic apoptotic pathway. This is characterized by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to an elevated Bax/Bcl-2 ratio. This shift in balance results in the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately leading to programmed cell death.

  • Modulation of MAPK Signaling: this compound has been shown to selectively modulate Mitogen-Activated Protein Kinase (MAPK) pathways. Specifically, it increases the phosphorylation of p38 MAPK and decreases the phosphorylation of JNK, both of which are involved in stress-induced apoptosis.

  • Potential for Cell Cycle Arrest: While direct evidence for this compound is still emerging, related Annonaceous acetogenins, such as annonacin, have been demonstrated to cause G1 phase cell cycle arrest.[1] This is often associated with the upregulation of cell cycle inhibitors like p21 and the downregulation of cyclins and cyclin-dependent kinases (CDKs) that are crucial for cell cycle progression. It is plausible that this compound shares this mechanism of action.

Data Presentation

The following table summarizes the cytotoxic activity of this compound and related Annonaceous acetogenins against various cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values.

CompoundCancer Cell LineIC50 ValueReference
This compound MCF-7/ADR (Multidrug-Resistant Breast Cancer)14.69 µM
AnnonacinECC-1 (Endometrial Cancer)4.62 µg/mL[2]
AnnonacinHEC-1A (Endometrial Cancer)4.75 µg/mL[2]
AnnonacinMCF-7 (Breast Cancer)21.1 µg/mL[3]
AnnonacinT47D (Breast Cancer)69.88 µg/mL[3]
BullatacinSW480 (Colon Cancer)~10 nM[4]
BullatacinHT-29 (Colon Cancer)~7 nM[4]
Bullatacin2.2.15 (Hepatocellular Carcinoma)7.8 nM[5]
PyranicinHL-60 (Promyelocytic Leukemia)9.4 µM[6]

Note: Data for Annonacin and Bullatacin are included to provide a broader context of the activity of Annonaceous acetogenins. Further studies are required to determine the IC50 values of this compound across a wider range of cancer cell lines.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of this compound on cancer cells.[7][8][9][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Replace the medium in each well with 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis (Annexin V-FITC/PI) Assay

This protocol is for quantifying apoptosis induced by this compound.[11][12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge and wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins involved in apoptosis and cell cycle regulation following treatment with this compound.[14][15][16][17][18]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-caspase-9, anti-p-p38, anti-p-JNK, anti-p21, anti-cyclin D1, anti-CDK4, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with this compound, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Mandatory Visualization

AnnosquamosinB_Apoptosis_Pathway cluster_MAPK MAPK Pathway cluster_Mitochondria Mitochondrial Pathway cluster_Caspase Caspase Cascade AnnosquamosinB This compound p38 p38 MAPK AnnosquamosinB->p38 JNK JNK AnnosquamosinB->JNK Bax Bax AnnosquamosinB->Bax Bcl2 Bcl-2 AnnosquamosinB->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Apoptotic signaling pathway of this compound.

Experimental_Workflow cluster_assays In Vitro Assays start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treat with this compound cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis western Western Blot (Protein Expression) treatment->western analysis Data Analysis mtt->analysis apoptosis->analysis western->analysis conclusion Conclusion analysis->conclusion

Caption: Experimental workflow for evaluating this compound.

Cell_Cycle_Arrest cluster_cellcycle Cell Cycle Progression Acetogenins Annonaceous Acetogenins (e.g., Annonacin) p21 p21 Acetogenins->p21 CyclinD1 Cyclin D1 Acetogenins->CyclinD1 CDK4 CDK4 Acetogenins->CDK4 G1_S_transition G1/S Transition p21->G1_S_transition CyclinD1->G1_S_transition CDK4->G1_S_transition G1 G1 Phase S S Phase Arrest G1 Arrest G1_S_transition->Arrest Inhibition

Caption: Potential G1 cell cycle arrest by Annonaceous Acetogenins.

References

Application Notes and Protocols for Annosquamosin B in Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct experimental data is publicly available for the dosage of isolated Annosquamosin B in animal models. The following application notes and protocols are based on studies conducted with other closely related Annonaceous acetogenins, such as bullatacin and annonacin, as well as extracts rich in these compounds. These protocols should serve as a starting point for designing dose-finding and efficacy studies for this compound, and the optimal dosage will need to be determined empirically.

Introduction

This compound is a member of the Annonaceous acetogenins, a class of potent polyketide natural products isolated from plants of the Annonaceae family. These compounds are known for their significant cytotoxic and antitumor activities, primarily through the inhibition of Complex I (NADH: ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This mechanism of action leads to a depletion of ATP, induction of apoptosis, and inhibition of tumor cell proliferation, making this compound a compound of interest for cancer research. These application notes provide a framework for conducting preclinical animal studies to evaluate the therapeutic potential of this compound.

Quantitative Data Summary

The following table summarizes dosages of related Annonaceous acetogenins and extracts used in various animal cancer models. This data can be used as a reference for initiating dose-ranging studies for this compound.

Compound/ExtractAnimal ModelTumor Cell LineDosageAdministration RouteKey Findings
BullatacinMiceS180 and HepS xenografts15 µg/kgNot SpecifiedReduced tumor growth by 65.8% and 63.4% respectively, superior to taxol at 40 µg/kg.[1][2]
AnnonacinHybrid mice (BDF-1)Lung Cancer10 mg/kgOralInhibited lung cancer by 57.9%.[3]
Annonacinnu/nu miceMCF-7 xenograftsNot SpecifiedNot SpecifiedInhibited tumor growth and expression of ERα, cyclin D1, and Bcl-2.[2]
Annona squamosa Seed OilMiceH22 solid tumorNot SpecifiedNot SpecifiedInhibited tumor growth by 53.54%.[1]
Ethyl Acetate Extract of A. squamosa (rich in acetogenins)MiceHepatocellular carcinomaNot SpecifiedNot SpecifiedMaximum tumor growth inhibitory rate of 69.55%.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vivo efficacy of this compound. These protocols are generalized and should be adapted to the specific research question and animal model.

Animal Model and Tumor Induction

A common approach for evaluating anti-cancer compounds is the use of xenograft models in immunocompromised mice.

  • Animal Strain: Athymic nude mice (e.g., BALB/c nude) or other suitable immunocompromised strains, 6-8 weeks old.

  • Housing: Animals should be housed in a sterile environment (e.g., specific pathogen-free conditions) with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have ad libitum access to sterile food and water.

  • Tumor Cell Culture: The selected human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) should be cultured in the appropriate medium supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

  • Tumor Implantation:

    • Harvest cancer cells during the logarithmic growth phase.

    • Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.

    • Subcutaneously inject a specific number of cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³) before starting the treatment.

This compound Formulation and Administration

The formulation and route of administration are critical for the bioavailability and efficacy of the compound.

  • Formulation: this compound is a lipophilic compound. A suitable vehicle for administration could be a mixture of DMSO, Cremophor EL, and saline. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity. Sonication may be required to achieve a homogenous suspension.

  • Dose Preparation: Prepare a stock solution of this compound in a suitable solvent. On the day of administration, dilute the stock solution to the final desired concentrations with the vehicle.

  • Administration Route:

    • Intraperitoneal (i.p.) injection: A common route for preclinical studies.

    • Oral gavage: To assess oral bioavailability and efficacy.

    • Intravenous (i.v.) injection: For direct systemic delivery.

  • Dose Ranging Study (Pilot Study):

    • Divide a small cohort of tumor-bearing animals into several groups.

    • Administer a range of this compound doses (e.g., starting from µg/kg to mg/kg range based on the proxy data in the table) to different groups.

    • Include a vehicle control group and a positive control group (a standard-of-care chemotherapy agent for the specific cancer type).

    • Monitor the animals for signs of toxicity (e.g., weight loss, behavioral changes, ruffled fur) and measure tumor volume regularly.

    • The results of the pilot study will inform the selection of doses for the main efficacy study.

Efficacy Assessment
  • Tumor Measurement: Measure the tumor dimensions (length and width) with a digital caliper every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Body Weight: Monitor the body weight of the animals regularly as an indicator of general health and treatment-related toxicity.

  • Study Endpoint: At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a predetermined size), euthanize the animals.

  • Tumor Excision and Analysis:

    • Excise the tumors and record their final weight.

    • A portion of the tumor can be fixed in formalin for histopathological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL assay for apoptosis).

    • Another portion can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting for signaling pathway proteins, RT-qPCR for gene expression).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_induction Tumor Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring & Assessment cluster_endpoint Endpoint Analysis cell_culture Tumor Cell Culture tumor_implantation Tumor Implantation cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization animal_acclimatization->tumor_implantation randomization Randomization into Groups tumor_implantation->randomization treatment_admin This compound / Control Administration randomization->treatment_admin tumor_measurement Tumor Volume Measurement treatment_admin->tumor_measurement body_weight Body Weight Monitoring treatment_admin->body_weight euthanasia Euthanasia tumor_measurement->euthanasia Endpoint criteria met body_weight->euthanasia tumor_excision Tumor Excision & Weight euthanasia->tumor_excision histopathology Histopathology/IHC tumor_excision->histopathology molecular_analysis Molecular Analysis tumor_excision->molecular_analysis

Caption: Experimental workflow for in vivo efficacy testing of this compound.

Proposed Signaling Pathway of Annonaceous Acetogenins

signaling_pathway Annosquamosin_B This compound Complex_I Mitochondrial Complex I Annosquamosin_B->Complex_I Inhibits ATP_depletion ATP Depletion Complex_I->ATP_depletion Leads to ROS_production Increased ROS Complex_I->ROS_production Leads to Apoptosis Apoptosis ATP_depletion->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest ATP_depletion->Cell_Cycle_Arrest ROS_production->Apoptosis Proliferation_Inhibition Inhibition of Proliferation Apoptosis->Proliferation_Inhibition Cell_Cycle_Arrest->Proliferation_Inhibition

Caption: Proposed mechanism of action for this compound.

References

Annosquamosin B Drug Delivery Systems for Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Annosquamosin B, a novel acetogenin isolated from the seeds of Annona squamosa, has demonstrated potent cytotoxic and pro-apoptotic effects against various cancer cell lines. Its therapeutic potential, however, is often hindered by poor aqueous solubility, limited bioavailability, and potential for non-specific toxicity. To overcome these limitations, advanced drug delivery systems, including nanoparticles, liposomes, and micelles, are being explored to enhance the targeted delivery and therapeutic efficacy of this compound in cancer research.

These nanocarrier systems can improve the pharmacokinetic profile of this compound, increase its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and facilitate controlled drug release, thereby minimizing systemic side effects. This document provides detailed application notes and experimental protocols for the formulation, characterization, and in vitro evaluation of this compound-loaded drug delivery systems for cancer research.

Data Presentation

Table 1: Hypothetical Characteristics of this compound-Loaded Nanoparticle Formulations

Formulation TypeCarrier MaterialParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
Solid Lipid Nanoparticles (SLNs)Glyceryl monostearate, Poloxamer 188150 ± 25< 0.2-25 ± 5> 90~5
Polymeric NanoparticlesPLGA (50:50)200 ± 30< 0.15-15 ± 4> 85~10
LiposomesDPPC, Cholesterol, DSPE-PEG120 ± 20< 0.1-10 ± 3> 80~3
MicellesPluronic F12750 ± 10< 0.25Near neutral> 95~8

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual values will vary depending on the specific formulation parameters and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization

Objective: To encapsulate this compound within a solid lipid matrix to improve its stability and provide controlled release.

Materials:

  • This compound

  • Glyceryl monostearate (GMS) or other suitable solid lipid

  • Poloxamer 188 or other suitable surfactant

  • Phosphate buffered saline (PBS), pH 7.4

  • Chloroform or other suitable organic solvent

  • High-shear homogenizer

  • Probe sonicator

Procedure:

  • Lipid Phase Preparation: Dissolve a specific amount of GMS and this compound in a minimal amount of chloroform.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the round-bottom flask.

  • Aqueous Phase Preparation: Prepare a hot aqueous solution (approximately 70-80°C) of Poloxamer 188 in PBS (pH 7.4).

  • Hydration and Pre-emulsification: Add the hot aqueous phase to the lipid film and hydrate for 30 minutes at the same temperature. Subject the mixture to high-shear homogenization for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Sonication: Immediately sonicate the pre-emulsion using a probe sonicator for 3-5 minutes to reduce the particle size and form a nanoemulsion.

  • Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Purification: Centrifuge the SLN dispersion to remove any unencapsulated drug and excess surfactant. Resuspend the pellet in fresh PBS.

Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles by Emulsion-Solvent Evaporation

Objective: To encapsulate this compound within a biodegradable polymeric matrix for sustained drug release.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA) or other suitable emulsifier

  • Dichloromethane (DCM) or other suitable organic solvent

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve PLGA and this compound in DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at high speed to form an oil-in-water emulsion.

  • Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid polymeric nanoparticles. A rotary evaporator can be used to expedite this process.

  • Collection and Washing: Centrifuge the nanoparticle suspension to collect the particles. Wash the nanoparticles several times with deionized water to remove residual PVA and unencapsulated drug.

  • Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for long-term storage.

Protocol 3: Characterization of this compound-Loaded Nanoparticles

Objective: To determine the physicochemical properties of the formulated nanoparticles.

Methods:

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured using Laser Doppler Velocimetry to assess the surface charge and stability of the nanoparticles.

  • Morphology: Visualized by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%):

    • Separate the unencapsulated drug from the nanoparticle suspension by ultracentrifugation.

    • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC).

    • Calculate EE% and DL% using the following formulas:

      • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

Protocol 4: In Vitro Cytotoxicity Assay

Objective: To evaluate the anticancer efficacy of this compound-loaded nanoparticles in comparison to the free drug.

Materials:

  • Cancer cell line of interest (e.g., breast cancer cell line T-47D)

  • Cell culture medium and supplements

  • This compound (free drug)

  • This compound-loaded nanoparticles

  • Blank nanoparticles (without drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of free this compound, this compound-loaded nanoparticles, and blank nanoparticles for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 (half-maximal inhibitory concentration) values.

Visualization of Signaling Pathways and Workflows

AnnosquamosinB_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation AnnosquamosinB This compound Formulation Nanoparticle Formulation AnnosquamosinB->Formulation Encapsulation Carrier Lipid/Polymer Carrier Carrier->Formulation Size Particle Size (DLS) Formulation->Size Zeta Zeta Potential Formulation->Zeta Morphology Morphology (TEM/SEM) Formulation->Morphology EE_DL EE% & DL% (HPLC) Formulation->EE_DL Cytotoxicity Cytotoxicity Assay (MTT) Formulation->Cytotoxicity Apoptosis Apoptosis Assay Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle

Caption: Experimental workflow for this compound nanoparticle formulation and evaluation.

AnnosquamosinB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus AnnosquamosinB This compound (Nanoparticle Delivery) PI3K PI3K AnnosquamosinB->PI3K Inhibits Bcl2 Bcl-2 (Anti-apoptotic) AnnosquamosinB->Bcl2 Downregulates Bax Bax (Pro-apoptotic) AnnosquamosinB->Bax Upregulates Receptor Receptor? Akt Akt PI3K->Akt Activates Akt->Bcl2 Activates Bcl2->Bax Inhibits Mito Mitochondrial Membrane Bax->Mito Permeabilizes CytC Cytochrome c Mito->CytC Release Caspases Caspase Cascade CytC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.

Discussion and Future Directions

The encapsulation of this compound into nanocarriers presents a promising strategy to enhance its therapeutic potential for cancer treatment. The protocols outlined above provide a foundational framework for the development and evaluation of these drug delivery systems. Further research should focus on optimizing formulation parameters to achieve desired physicochemical properties and drug release kinetics.

In vivo studies are crucial to validate the efficacy and safety of this compound-loaded nanoparticles in relevant animal models of cancer. These studies should assess the pharmacokinetic profile, biodistribution, tumor accumulation, and anti-tumor activity of the nanoformulations.

The investigation of the molecular mechanisms underlying the anticancer effects of this compound is ongoing. Evidence suggests the involvement of the intrinsic apoptosis pathway, potentially through the modulation of the PI3K/Akt signaling cascade and the regulation of Bcl-2 family proteins.[1] The use of advanced molecular biology techniques will be instrumental in further elucidating the precise signaling pathways affected by this compound, which could lead to the development of more effective and targeted cancer therapies.

References

Application Notes and Protocols for Annosquamosin B Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Annosquamosin B is a kaurane diterpenoid natural product that has garnered interest within the scientific community for its potential biological activities. As with many hydrophobic natural products, preparing a stable and accurate stock solution is a critical first step for any in vitro or in vivo experimental workflow. These application notes provide a detailed protocol for the preparation, storage, and handling of an this compound stock solution to ensure experimental reproducibility and accuracy.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is essential for proper handling and solution preparation.

PropertyValueSource
Molecular Formula C₁₉H₃₂O₃[1][2]
Molecular Weight 308.46 g/mol [1]
CAS Number 177742-56-2[1][2]
Appearance Typically a white to off-white solidGeneral knowledge
Water Solubility Predicted to be very low (approximately 0.08 g/L)General knowledge
Storage Temperature (Solid) -20°CGeneral recommendation

Recommended Protocol for this compound Stock Solution Preparation

Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions. Therefore, an organic solvent is required to prepare a stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for a wide range of organic compounds and its miscibility with most cell culture media at low concentrations.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Protocol:

  • Determine the Desired Stock Concentration: A common stock concentration for hydrophobic compounds in biological assays is 10 mM. This high concentration allows for minimal volumes of DMSO to be added to the final experimental setup, thereby reducing potential solvent-induced artifacts.

  • Calculate the Required Mass of this compound:

    • Use the following formula to calculate the mass of this compound needed: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Example for preparing 1 mL of a 10 mM stock solution: Mass (g) = 0.010 mol/L x 0.001 L x 308.46 g/mol = 0.0030846 g = 3.08 mg

  • Weighing this compound:

    • Tare a sterile, amber glass vial on a calibrated analytical balance.

    • Carefully weigh the calculated amount of this compound into the vial.

  • Dissolving in DMSO:

    • Add the desired volume of anhydrous DMSO to the vial containing the this compound.

    • Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but ensure the compound's stability at elevated temperatures is considered.

  • Storage of the Stock Solution:

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Workflow for Preparing this compound Stock Solution:

G cluster_prep Preparation cluster_storage Storage A Determine Desired Stock Concentration and Volume B Calculate Required Mass of this compound A->B C Weigh this compound into a Sterile Vial B->C D Add Anhydrous DMSO C->D E Vortex to Dissolve D->E F Aliquot into Single-Use Vials E->F G Store at -20°C or -80°C F->G

Caption: Workflow for the preparation and storage of this compound stock solution.

Stability and Handling of this compound Stock Solution

Stability:

  • Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution should be avoided as it can lead to degradation of the compound. Aliquoting into single-use volumes is the best practice to maintain the integrity of the stock solution.

  • Light Sensitivity: As a precautionary measure for natural products, it is advisable to protect the stock solution from light by using amber vials and storing them in the dark.

  • Long-Term Storage: When stored properly at -20°C or -80°C in anhydrous DMSO, the stock solution is expected to be stable for several months. However, for critical experiments, it is recommended to prepare fresh stock solutions periodically.

Handling:

  • Working Dilutions: To prepare working solutions for cellular assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Precipitation: Due to the low aqueous solubility of this compound, rapid dilution of the DMSO stock into aqueous media can cause precipitation. To minimize this, add the stock solution to the medium while vortexing or mixing to ensure rapid and even dispersion.

Application in Experimental Protocols: Example of a Cytotoxicity Assay

This compound stock solution can be utilized in various biological assays. Below is a general protocol for assessing its cytotoxicity using a cell viability assay (e.g., MTT or resazurin-based assays).

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Preparation of Working Solutions: Prepare a series of dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the assay. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Following incubation, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control.

Experimental Workflow for a Cytotoxicity Assay:

G A Seed Cells in 96-well Plate B Prepare Working Solutions of this compound A->B C Treat Cells with Compound and Controls B->C D Incubate for Desired Time C->D E Perform Cell Viability Assay D->E F Measure Signal and Analyze Data E->F

Caption: General workflow for assessing the cytotoxicity of this compound.

Conclusion

The proper preparation of a high-quality stock solution of this compound is fundamental for obtaining reliable and reproducible results in downstream applications. By following the detailed protocols and handling guidelines outlined in these application notes, researchers can confidently prepare and utilize this compound in their studies. The use of anhydrous DMSO, appropriate storage conditions, and careful dilution techniques are paramount to maintaining the stability and activity of this hydrophobic natural product.

References

analytical methods for quantifying Annosquamosin B in samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Quantification of Annosquamosin B

Abstract

This document provides detailed analytical methods for the quantitative determination of this compound in various sample matrices, particularly from plant extracts. Methodologies for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are presented. These protocols are intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

This compound is a kaurane diterpenoid that has been isolated from plants of the Annona genus. As with many natural products, accurate and precise quantification is crucial for phytochemical studies, quality control of herbal products, and pharmacokinetic investigations. This application note outlines two robust analytical methods for the quantification of this compound. The HPLC-UV method offers a cost-effective and widely accessible approach for routine analysis, while the LC-MS/MS method provides superior sensitivity and selectivity, making it ideal for trace-level detection in complex biological matrices.

Disclaimer: Specific experimental data for the analytical quantification of this compound is limited in publicly available literature. Therefore, the presented instrumental parameters and quantitative data are illustrative and based on the analysis of structurally similar kaurane diterpenes. Method development and validation are required for specific sample matrices.

Sample Preparation: Extraction from Plant Material

A generalized protocol for the extraction of this compound from plant material, such as the seeds or fruits of Annona squamosa, is described below. This protocol is based on common techniques for the extraction of diterpenoids from plant matrices.

Experimental Protocol: Solid-Liquid Extraction

  • Sample Homogenization: Air-dry the plant material (e.g., seeds) at 40°C for 48 hours and grind into a fine powder (approximately 20-40 mesh).

  • Extraction:

    • Accurately weigh 5 g of the powdered plant material into a flask.

    • Add 50 mL of methanol.

    • Sonicate for 30 minutes at room temperature.

    • Macerate for 24 hours at room temperature with occasional shaking.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Re-extract the residue two more times with 50 mL of methanol each.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

  • Sample Clean-up (Optional, for complex matrices):

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering compounds.

    • Wash the cartridge with a low-organic-content solvent to elute highly polar impurities.

    • Elute this compound with a higher concentration of organic solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

  • Final Preparation:

    • Reconstitute the dried extract in a known volume of mobile phase (e.g., 1 mL of 50:50 methanol:water).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

G cluster_prep Sample Preparation Workflow Plant_Material Plant Material (e.g., Seeds) Drying Drying (40°C, 48h) Plant_Material->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Solid-Liquid Extraction (Methanol, Sonication, Maceration) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract SPE_Cleanup Solid-Phase Extraction (SPE) (Optional) Crude_Extract->SPE_Cleanup Final_Sample Reconstitution & Filtration (0.45 µm filter) SPE_Cleanup->Final_Sample HPLC_Vial Sample in HPLC Vial Final_Sample->HPLC_Vial

Figure 1: Sample preparation workflow for this compound extraction.

Method 1: HPLC-UV Quantification

This method is suitable for the quantification of this compound in samples where the concentration is relatively high and the matrix is not overly complex.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-20 min: 50-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm (this compound lacks a strong chromophore; detection at low UV wavelengths is recommended for diterpenes of this class).

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare a series of calibration standards by serial dilution in the mobile phase.

G Solvent_Reservoir Mobile Phase (A: Water B: Acetonitrile) Pump HPLC Pump Solvent_Reservoir->Pump Autosampler Autosampler Pump->Autosampler Column C18 Column Autosampler->Column Detector UV-Vis Detector (210 nm) Column->Detector Data_System Data System Detector->Data_System

Figure 2: HPLC-UV system configuration.

Method 2: LC-MS/MS Quantification

This method offers high sensitivity and selectivity, making it ideal for complex matrices or when low levels of this compound are expected.

Experimental Protocol: LC-MS/MS

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-1 min: 50% B

    • 1-5 min: 50-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-50% B

    • 7.1-10 min: 50% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • MS Parameters (Hypothetical):

    • Parent Ion (Q1): m/z 309.2 [M+H]⁺

    • Fragment Ions (Q3):

      • Quantifier: m/z 291.2 ([M+H-H₂O]⁺)

      • Qualifier: m/z 273.2 ([M+H-2H₂O]⁺)

    • Collision Energy: Optimized for the specific instrument, typically in the range of 10-30 eV.

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

G UHPLC UHPLC System (Pump, Autosampler, Column) ESI_Source ESI Source (Positive Mode) UHPLC->ESI_Source Q1 Quadrupole 1 (Parent Ion Selection) ESI_Source->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Fragment Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data_System Data System Detector->Data_System

Figure 3: LC-MS/MS system configuration.

Quantitative Data Summary

The following table summarizes the illustrative performance characteristics of the described analytical methods. These values are typical for the analysis of diterpenoids and should be validated for specific applications.

ParameterHPLC-UV (Illustrative)LC-MS/MS (Illustrative)
Linearity Range 1 - 200 µg/mL0.1 - 500 ng/mL
Correlation Coefficient (r²) > 0.998> 0.999
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mL
Precision (%RSD) < 5%< 10%
Accuracy (% Recovery) 95 - 105%90 - 110%

Conclusion

The analytical methods presented provide a framework for the accurate and precise quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, expected concentration range, and available instrumentation. For routine analysis of extracts with higher concentrations, HPLC-UV is a reliable and cost-effective option. For trace-level quantification in complex biological samples, the superior sensitivity and selectivity of LC-MS/MS are recommended. It is imperative to perform method validation to ensure data quality and reliability for any specific application.

Application Notes: Using Annosquamosin B in Apoptosis Induction Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Annosquamosin B (Ann-B) is a natural compound that has garnered interest for its potential cytotoxic effects against various cancer cell lines. A primary mechanism through which chemotherapeutic agents exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. Evaluating the pro-apoptotic potential of novel compounds like this compound is a critical step in preclinical drug development. These application notes provide a comprehensive overview of the methodologies and protocols required to investigate the apoptosis-inducing capabilities of this compound, focusing on the intrinsic mitochondrial pathway.

The intrinsic pathway of apoptosis is a central cell death mechanism activated by various intracellular stresses, including DNA damage or oxidative stress, which are common consequences of chemotherapy.[1][2] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[3] A key event is the shift in the balance between pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[4][5] An increase in the Bax/Bcl-2 ratio leads to Mitochondrial Outer Membrane Permeabilization (MOMP), releasing cytochrome c into the cytosol.[6][7] Cytosolic cytochrome c then binds to Apoptotic Peptidase Activating Factor 1 (Apaf-1), forming the apoptosome, which recruits and activates initiator caspase-9.[1][8] Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[9][10]

These notes will detail the assays used to quantify these key apoptotic events following treatment with this compound.

Illustrative Data Presentation

The following tables summarize representative quantitative data from experiments designed to assess the pro-apoptotic activity of this compound.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines This table shows the half-maximal inhibitory concentration (IC50) values of this compound, representing the concentration required to inhibit the growth of 50% of the cell population after 48 hours of treatment. Lower IC50 values indicate higher potency.[11][12]

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7 Breast Adenocarcinoma15.5 ± 1.8
HepG2 Hepatocellular Carcinoma11.2 ± 1.3
A549 Lung Carcinoma20.1 ± 2.5
HCT116 Colon Carcinoma18.8 ± 2.1

Table 2: Flow Cytometry Analysis of Apoptosis via Annexin V/PI Staining This table presents the percentage of cells in different stages of cell death after 24-hour treatment with this compound (at the IC50 concentration for each cell line). Annexin V positive and Propidium Iodide (PI) negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[13]

Cell LineTreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
MCF-7 Control95.1 ± 1.53.2 ± 0.51.7 ± 0.3
Ann-B (15 µM)55.4 ± 3.128.7 ± 2.215.9 ± 1.9
HepG2 Control96.3 ± 1.12.5 ± 0.41.2 ± 0.2
Ann-B (11 µM)48.9 ± 2.835.1 ± 2.516.0 ± 1.5

Table 3: Effect of this compound on Cell Cycle Distribution This table shows the percentage of cells in each phase of the cell cycle after 24-hour treatment. An accumulation of cells in a specific phase suggests cell cycle arrest.[14][15]

Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
MCF-7 Control65.2 ± 2.920.5 ± 1.814.3 ± 1.5
Ann-B (15 µM)30.1 ± 2.515.3 ± 1.654.6 ± 3.8
HepG2 Control60.8 ± 3.122.1 ± 2.017.1 ± 1.8
Ann-B (11 µM)25.7 ± 2.218.9 ± 1.955.4 ± 4.1

Table 4: Modulation of Apoptosis-Related Protein Expression This table displays the relative protein expression levels in HepG2 cells after 24-hour treatment with this compound, as determined by Western blot densitometry. Data is normalized to an internal control (e.g., β-actin).

Target ProteinTreatmentRelative Expression (Fold Change vs. Control)
Bcl-2 (Anti-apoptotic) Ann-B (11 µM)0.45 ± 0.05
Bax (Pro-apoptotic) Ann-B (11 µM)2.10 ± 0.21
Cleaved Caspase-3 Ann-B (11 µM)3.50 ± 0.32
Bax/Bcl-2 Ratio Ann-B (11 µM)4.67 ± 0.45

Experimental Protocols & Visualizations

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

G General Experimental Workflow cluster_setup Setup cluster_treatment Treatment cluster_assays Analysis A Cancer Cell Culture B Seed Cells into Plates A->B C Treat with this compound (Dose-Response & Time-Course) B->C D MTT Assay (Viability/IC50) C->D Incubate & Harvest E Flow Cytometry (Apoptosis & Cell Cycle) C->E Incubate & Harvest F Western Blot (Protein Expression) C->F Incubate & Harvest G Caspase Assay (Enzyme Activity) C->G Incubate & Harvest

Caption: Workflow for assessing this compound's effects.

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V.[17] PI is a nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[13]

Protocol:

  • Cell Culture & Treatment: Seed 1 x 10⁶ cells in a 6-well plate, incubate for 24 hours, and treat with this compound (e.g., at IC50 concentration) for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Live Cells: Annexin V- / PI-

    • Early Apoptotic Cells: Annexin V+ / PI-

    • Late Apoptotic/Necrotic Cells: Annexin V+ / PI+

G Principle of Annexin V / PI Staining cluster_live Live Cell cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis Live PS (Inner) Trigger Apoptotic Stimulus (this compound) Live_Result Annexin V (-) PI (-) Early PS (Outer) Late PS (Outer) Leaky Membrane Early->Late Membrane Integrity Loss Early_Result Annexin V (+) PI (-) Late_Result Annexin V (+) PI (+) Trigger->Early PS Translocation

Caption: Quadrant logic for Annexin V/PI flow cytometry.

Cell Cycle Analysis

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.

Protocol:

  • Cell Culture & Treatment: Prepare and treat cells as described for the Annexin V assay.

  • Harvesting: Collect and wash cells with PBS as previously described.

  • Fixation: Resuspend the cell pellet in 500 µL of cold 70% ethanol while gently vortexing. Fix overnight at -20°C.

  • Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples by flow cytometry. Use cell cycle analysis software to determine the percentage of cells in each phase.

Western Blot for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic cascade, such as Bcl-2, Bax, and cleaved caspase-3.

Protocol:

  • Protein Extraction: Treat cells with this compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensity using software like ImageJ and normalize to the loading control.

Caspase-3 Activity Assay

This is a colorimetric or fluorometric assay that measures the activity of executioner caspases, providing a direct readout of apoptosis execution.

Protocol:

  • Cell Lysis: Prepare cell lysates from control and this compound-treated cells as described for Western blotting.

  • Assay Reaction: In a 96-well plate, add cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance (405 nm for pNA) or fluorescence (Ex/Em = 400/505 nm for AFC) using a plate reader.

  • Analysis: Calculate the fold-increase in caspase-3 activity in treated samples compared to the untreated control.

G Hypothesized this compound Apoptotic Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade AnnB This compound Bcl2 Bcl-2 (Anti-apoptotic) AnnB->Bcl2 Downregulates Bax Bax (Pro-apoptotic) AnnB->Bax Upregulates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->MOMP Inhibits Bax->MOMP Promotes CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Casp9 Casp3 Pro-Caspase-3 -> Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for Assessing Mitochondrial Dysfunction Induced by Annosquamosin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Annosquamosin B (Ann-B) is a member of the annonaceous acetogenins, a class of natural products known for their potent cytotoxic and antitumor activities. Emerging evidence suggests that this compound exerts its effects in part by inducing mitochondrial dysfunction, leading to apoptosis in cancer cells. These application notes provide a detailed protocol for assessing the impact of this compound on key mitochondrial parameters and apoptosis-related signaling pathways. The provided methodologies are essential for researchers investigating the mechanism of action of this compound and for professionals in drug development exploring its therapeutic potential.

Key Concepts and Signaling Pathways

This compound is hypothesized to induce apoptosis primarily through the intrinsic, or mitochondrial, pathway. This pathway is initiated by various intracellular stresses, including those induced by cytotoxic compounds. A key event in this pathway is the permeabilization of the mitochondrial outer membrane, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

This compound-Induced Apoptotic Signaling Pathway

Annosquamosin_B This compound Mitochondrion Mitochondrion Annosquamosin_B->Mitochondrion Bax ↑ Bax Annosquamosin_B->Bax Bcl2 ↓ Bcl-2 Annosquamosin_B->Bcl2 ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS MMP ↓ Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP ATP ↓ ATP Production Mitochondrion->ATP Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 ↑ Cleaved Caspase-9 Apoptosome->Caspase9 Caspase3 ↑ Cleaved Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via the mitochondrial pathway.

Data Presentation

The following tables summarize the expected quantitative data from experiments assessing the effects of this compound on mitochondrial function and apoptosis.

Table 1: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

Treatment GroupConcentration (µM)TMRE Fluorescence (Arbitrary Units)% Decrease in ΔΨm vs. Control
Vehicle Control0[Insert Value]0%
This compound3.5[Insert Value][Calculate Value]
This compound7.0[Insert Value][Calculate Value]
This compound14.0[Insert Value][Calculate Value]
FCCP (Positive Control)10[Insert Value][Calculate Value]

Table 2: Effect of this compound on Cellular ATP Levels

Treatment GroupConcentration (µM)Luminescence (RLU)Cellular ATP (nM)% Decrease in ATP vs. Control
Vehicle Control0[Insert Value][Calculate Value]0%
This compound3.5[Insert Value][Calculate Value][Calculate Value]
This compound7.0[Insert Value][Calculate Value][Calculate Value]
This compound14.0[Insert Value][Calculate Value][Calculate Value]

Table 3: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Production

Treatment GroupConcentration (µM)DCF Fluorescence (Arbitrary Units)% Increase in ROS vs. Control
Vehicle Control0[Insert Value]0%
This compound3.5[Insert Value][Calculate Value]
This compound7.0[Insert Value][Calculate Value]
This compound14.0[Insert Value][Calculate Value]
H₂O₂ (Positive Control)100[Insert Value][Calculate Value]

Table 4: Effect of this compound on the Expression of Apoptosis-Related Proteins

Based on findings from a study on Annosquacin B in MCF-7/ADR cells, which demonstrated an elevated ratio of Bax/Bcl-2 and increased levels of cleaved caspase-9 and -3.[1]

Treatment GroupConcentration (µM)Bax/Bcl-2 Ratio (Fold Change)Cleaved Caspase-9 (Fold Change)Cleaved Caspase-3 (Fold Change)
Vehicle Control01.01.01.0
This compound3.5[Insert Value][Insert Value][Insert Value]
This compound7.0[Insert Value][Insert Value][Insert Value]
This compound14.0[Insert Value][Insert Value][Insert Value]

Experimental Protocols

The following are detailed protocols for the key experiments cited in the assessment of this compound-induced mitochondrial dysfunction.

Experimental Workflow

cluster_0 Cell Culture and Treatment cluster_1 Mitochondrial Function Assays cluster_2 Apoptosis Analysis start Seed Cells treat Treat with this compound start->treat mmp MMP Assay (TMRE) treat->mmp atp ATP Assay (Luciferase) treat->atp ros ROS Assay (DCFH-DA) treat->ros wb Western Blot (Bcl-2, Bax, Caspases) treat->wb cyto_c Cytochrome c Release Assay treat->cyto_c end Results mmp->end Data Analysis atp->end ros->end wb->end cyto_c->end

Caption: Workflow for assessing this compound-induced mitochondrial dysfunction.

Mitochondrial Membrane Potential (MMP) Assay

This protocol utilizes the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess changes in mitochondrial membrane potential.

Materials:

  • TMRE stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare working concentrations of this compound in cell culture medium.

  • Remove the old medium and add the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (FCCP, e.g., 10 µM for the final 30 minutes of incubation).

  • Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a CO₂ incubator.

  • Prepare a TMRE working solution (e.g., 100-200 nM) in pre-warmed cell culture medium.

  • Remove the treatment medium and add the TMRE working solution to each well.

  • Incubate the plate for 30 minutes at 37°C, protected from light.

  • Wash the cells twice with pre-warmed PBS.

  • Add 100 µL of pre-warmed PBS to each well.

  • Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of approximately 549/575 nm.

Cellular ATP Level Determination

This protocol uses a luciferase-based assay to quantify cellular ATP levels.

Materials:

  • ATP determination kit (containing luciferase, D-luciferin, and lysis buffer)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white, opaque 96-well plate and treat with this compound as described in the MMP assay protocol.

  • At the end of the treatment period, remove the medium.

  • Add 50 µL of the kit's lysis buffer to each well and incubate for 5 minutes at room temperature to lyse the cells and release ATP.

  • Prepare the ATP detection reagent by mixing the luciferase and D-luciferin substrate according to the kit's instructions.

  • Add 50 µL of the ATP detection reagent to each well.

  • Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

  • Generate a standard curve using known concentrations of ATP to determine the absolute ATP concentration in the samples.

Intracellular Reactive Oxygen Species (ROS) Measurement

This protocol employs the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Hydrogen peroxide (H₂O₂) as a positive control

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described in the MMP assay protocol.

  • Towards the end of the treatment period, prepare a 10 µM working solution of DCFH-DA in serum-free medium.

  • Remove the treatment medium and wash the cells once with PBS.

  • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.

  • Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of approximately 485/535 nm.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol details the detection of key apoptosis-regulating proteins by Western blotting.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved Caspase-9, anti-cleaved Caspase-3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

The protocols and information provided in these application notes offer a comprehensive framework for investigating the effects of this compound on mitochondrial function and apoptosis. By systematically evaluating changes in mitochondrial membrane potential, ATP production, ROS levels, and the expression of key apoptotic proteins, researchers can gain valuable insights into the molecular mechanisms underlying the cytotoxic effects of this promising natural compound. This will aid in its further development as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Annosquamosin B in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing Annosquamosin B in your research. This resource provides troubleshooting guides and frequently asked questions to help you overcome common challenges, particularly related to the compound's low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is precipitating in the cell culture medium. What's causing this and how can I fix it?

A1: this compound is an Annonaceous acetogenin, a class of highly lipophilic/hydrophobic compounds. Precipitation occurs because it is poorly soluble in aqueous solutions like cell culture media.[1] The most common cause is the final concentration of the organic solvent used for the stock solution being too low to maintain solubility upon dilution.

  • Troubleshooting Steps:

    • Ensure Proper Stock Solution Preparation: Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) or absolute ethanol to create a high-concentration stock solution (e.g., 10-20 mM).

    • Minimize Final Solvent Concentration: When diluting the stock solution into your cell culture medium, ensure the final concentration of the organic solvent is kept to a minimum. For DMSO, a final concentration of 0.1% (v/v) is generally well-tolerated by most cell lines and is often sufficient to keep the compound in solution.[2][3] Some robust cell lines may tolerate up to 0.5%, but this should be validated.[2]

    • Use a Vehicle Control: Always include a vehicle control in your experiments. This is a culture treated with the same final concentration of the solvent (e.g., 0.1% DMSO) without this compound. This helps to differentiate the effects of the compound from the effects of the solvent itself.[4]

    • Pre-warm the Medium: Adding the stock solution to pre-warmed (37°C) culture medium can sometimes help prevent immediate precipitation.

    • Increase Serum Concentration (If Applicable): If you are using a medium supplemented with fetal bovine serum (FBS), the proteins in the serum can help to stabilize hydrophobic compounds and prevent precipitation.

Q2: What is the best solvent to use for this compound?

A2: The most commonly used solvents for Annonaceous acetogenins in cell culture applications are DMSO and ethanol.[5]

  • DMSO: Generally preferred due to its strong solubilizing power for hydrophobic compounds and its lower volatility compared to ethanol, which prevents the stock solution from concentrating over time due to evaporation.[3]

  • Ethanol: A viable alternative, but care must be taken to prevent evaporation from the stock solution.

For both solvents, it is crucial to keep the final concentration in the cell culture medium low to avoid solvent-induced cytotoxicity.[4][6]

Q3: What is the mechanism of action of this compound?

A3: The primary mechanism of action for Annonaceous acetogenins, including this compound, is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[7][8][9] This inhibition disrupts ATP production, which is particularly detrimental to cancer cells due to their high metabolic rate. The reduction in ATP and disruption of mitochondrial function leads to the induction of apoptosis (programmed cell death) through the intrinsic pathway.[7][10] Some studies also suggest that acetogenins can interact with and inhibit anti-apoptotic proteins like Bcl-Xl, further promoting cell death.[11]

Q4: I'm observing high levels of cell death even in my low-concentration treatment groups. What could be the issue?

A4: This could be due to several factors:

  • Solvent Toxicity: The final concentration of your solvent (DMSO or ethanol) might be too high for your specific cell line. Some primary cells and sensitive cell lines can experience toxicity at DMSO concentrations as low as 0.5% or even lower.[3][4] Always run a vehicle control to check for solvent toxicity.

  • Compound Potency: Annonaceous acetogenins are known to be extremely potent cytotoxic agents, often exhibiting activity in the nanomolar to low micromolar range.[8] It's possible that your "low concentrations" are still highly effective at inducing apoptosis. Consider performing a dose-response experiment with a wider range of concentrations, including much lower ones.

  • Inaccurate Dilutions: Ensure your serial dilutions are accurate. Small errors in preparing the initial dilutions of a potent compound can lead to significant differences in the final treatment concentrations.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound Precipitation 1. Poor aqueous solubility. 2. Final solvent concentration is too low.1. Prepare a high-concentration stock in 100% DMSO. 2. Ensure the final DMSO concentration in the medium is at least 0.1%. 3. Add the stock solution to pre-warmed media while vortexing gently.
High Cell Death in Vehicle Control 1. Final solvent concentration is toxic to the cells.1. Reduce the final solvent concentration (aim for ≤0.1% DMSO). 2. Test the tolerance of your specific cell line to a range of solvent concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%).[2]
Inconsistent Results Between Experiments 1. Stock solution degradation. 2. Evaporation of solvent from stock solution. 3. Inaccurate cell seeding density.1. Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 2. Use tightly sealed vials for the stock solution. Prefer DMSO over ethanol for long-term storage due to lower volatility. 3. Ensure a consistent cell seeding protocol and allow cells to adhere and stabilize before treatment.
No Effect Observed 1. Compound concentration is too low. 2. The cell line is resistant. 3. Inactive compound.1. Perform a dose-response experiment over a wide concentration range (e.g., 1 nM to 10 µM). 2. Confirm the reported sensitivity of your cell line to Complex I inhibitors. 3. Verify the purity and integrity of your this compound sample.

Data Presentation: Improving Solubility

The inherent low aqueous solubility of acetogenins like squamocin (a close relative of this compound) is a major experimental hurdle. Chemical modification, such as glycosylation, can dramatically improve solubility.

CompoundSolventSolubilityFold Increase
SquamocinPBS (pH 7.0)Not Detected (< 1 µg/mL)[1][12]-
Galactosylated SquamocinPBS (pH 7.0)1.37 mg/mL [1]>1370

This data illustrates that derivatization is a powerful strategy to overcome solubility issues.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes how to prepare a stock solution of this compound in DMSO and dilute it for use in cell culture experiments.

  • Materials:

    • This compound (powder)

    • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

    • Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

    • Sterile microcentrifuge tubes or vials

  • Procedure for 10 mM Stock Solution:

    • Calculate the required mass of this compound for your desired volume of stock solution. (Molecular Weight of this compound is required for this calculation).

    • Weigh the this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of 100% DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved. This is your stock solution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Procedure for Preparing Treatment Media (Example for 10 µM):

    • Thaw an aliquot of the 10 mM stock solution.

    • Perform a serial dilution. For example, to make a 1000X stock of your final concentration, dilute the 10 mM stock 1:10 in sterile DMSO to get a 1 mM solution.

    • Add 1 µL of the 1 mM intermediate solution to 1 mL of pre-warmed complete cell culture medium. This results in a final concentration of 1 µM this compound and a final DMSO concentration of 0.1%.

    • Vortex the medium gently immediately after adding the compound to ensure it is evenly dispersed.

    • Prepare a vehicle control by adding 1 µL of 100% DMSO to 1 mL of pre-warmed medium.

    • Use the treatment and vehicle control media immediately.

Protocol 2: MTT Cell Viability Assay

This protocol outlines a standard method to assess the cytotoxicity of this compound.

  • Materials:

    • 96-well flat-bottom cell culture plates

    • Your target cancer cell line

    • Complete cell culture medium

    • This compound treatment media (prepared as in Protocol 1)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

    • Microplate reader capable of measuring absorbance at 570 nm.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Treatment: After 24 hours, carefully remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include wells for "untreated" (medium only) and "vehicle control" (medium with 0.1% DMSO).

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Absorbance Reading: Read the absorbance on a microplate reader at 570 nm.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Signaling Pathway

Caption: Mechanism of this compound-induced apoptosis.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve this compound in 100% DMSO (High-Concentration Stock) start->dissolve seed Seed Cancer Cells in 96-well Plate start->seed prepare_media Prepare Treatment Media (Serial Dilution into Medium) dissolve->prepare_media incubate1 Incubate 24h (Allow Adherence) seed->incubate1 treat Treat Cells with Compound & Vehicle Control incubate1->treat prepare_media->treat incubate2 Incubate 24-72h (Exposure) treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 3-4h (Formazan Formation) mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate % Viability, IC50) read->analyze end End analyze->end

Caption: Workflow for assessing this compound cytotoxicity.

References

Annosquamosin B stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Annosquamosin B in aqueous solutions. All recommendations and protocols are based on established principles of pharmaceutical stability testing and knowledge of the chemical class of kaurane diterpenoids, to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: this compound, a kaurane diterpenoid, is susceptible to degradation in aqueous solutions, primarily influenced by pH, temperature, and light exposure. Based on the stability of structurally related compounds, potential degradation pathways may include hydrolysis of ester groups (if present) and oxidation or dehydration of its hydroxyl groups. Researchers should be mindful of these factors to ensure the integrity of their experimental results.

Q2: How can I minimize the degradation of this compound in my experiments?

A2: To minimize degradation, it is recommended to prepare fresh solutions of this compound for each experiment. If storage is necessary, solutions should be kept at low temperatures (2-8°C or -20°C) and protected from light. The pH of the solution should be maintained within a stable range, which for similar kaurane diterpenoids is often near neutral to slightly acidic (pH 4-7). The use of buffered solutions is highly recommended.

Q3: What are the signs of this compound degradation?

A3: Degradation of this compound can be observed through several indicators. Visually, you might notice a change in the color or clarity of the solution, or the formation of precipitates. Analytically, degradation can be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC), where you would observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. A loss of biological activity in your assay is also a strong indicator of degradation.

Q4: Is it necessary to perform forced degradation studies for this compound?

A4: Yes, performing forced degradation studies is a critical step in understanding the stability profile of this compound.[1][2][3] These studies, which involve exposing the compound to harsh conditions (e.g., strong acids and bases, high temperatures, oxidative stress, and intense light), help to identify potential degradation products and establish degradation pathways. This information is essential for developing a stability-indicating analytical method.[1][2]

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in this compound Solution
Potential Cause Troubleshooting Steps
Poor Solubility This compound, like many diterpenoids, may have limited aqueous solubility.[4] 1. Verify the solvent used for reconstitution and its compatibility with the aqueous buffer. A small percentage of a co-solvent (e.g., DMSO, ethanol) may be necessary. 2. Gently warm the solution to aid dissolution, but avoid high temperatures that could cause degradation. 3. Sonication can also be used to facilitate dissolution.
pH-dependent Precipitation The solubility of this compound may be pH-dependent. 1. Measure the pH of the solution. 2. Adjust the pH to a range where the compound is known to be more soluble. For many natural products, a slightly acidic pH can improve solubility.
Degradation Product Formation The precipitate could be a less soluble degradation product. 1. Analyze the precipitate and the supernatant separately by HPLC to identify the components. 2. If degradation is confirmed, prepare fresh solutions and store them under optimal conditions (low temperature, protected from light).
Issue 2: Inconsistent or Decreased Biological Activity
Potential Cause Troubleshooting Steps
Degradation in Solution This compound may be degrading under the experimental conditions. 1. Prepare fresh solutions of this compound immediately before use. 2. If using pre-made solutions, verify their integrity by HPLC before each experiment. 3. Minimize the exposure of the solution to harsh conditions (e.g., high temperatures, prolonged light exposure) during the experiment.
Interaction with Media Components Components in the cell culture media or assay buffer could be reacting with this compound. 1. Review the composition of your media for potentially reactive components. 2. Consider a simplified buffer system for initial experiments to rule out media-induced degradation.
Incorrect Storage Improper storage of stock solutions can lead to gradual degradation. 1. Ensure stock solutions are stored at the correct temperature and protected from light. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Quantitative Data on Stability of Related Kaurane Diterpenoids

Compound Condition Temperature Duration Degradation (%) Reference
SteviosidepH 1.0 (aqueous solution)80°C2 hoursSignificant[5][6]
SteviosidepH 2.0 (aqueous solution)80°C2 hours~5%[5]
SteviosidepH 3.0 (aqueous solution)100°CNot specified40%[5]
SteviosidepH 4.0 (aqueous solution)100°CNot specified10%[5]
SteviosidepH 2-10 (aqueous solution)60°C2 hours~0%[5]
SteviosidepH 10.0 (aqueous solution)80°C2 hours~5%[5]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines the steps for conducting forced degradation studies to understand the intrinsic stability of this compound.[1][2][3]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep the solution at room temperature for a defined period.

  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method to determine the extent of degradation and identify degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.[7][8]

  • Column Selection: Start with a C18 reversed-phase column, which is versatile for a wide range of natural products.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer.

  • Method Optimization:

    • Inject a mixture of the unstressed drug and the samples from the forced degradation studies.

    • Optimize the gradient profile, flow rate, and column temperature to achieve good resolution between the peak of this compound and the peaks of all degradation products.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome stock Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidant) stock->stress hplc HPLC Analysis stress->hplc Inject Samples data Data Interpretation hplc->data pathway Identify Degradation Pathways data->pathway method Validate Stability- Indicating Method data->method

Caption: Workflow for this compound stability testing.

Hypothetical_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor (e.g., Fas, TNFR1) caspase8 Caspase-8 Activation death_receptor->caspase8 bcl2 Bcl-2 Family (Bax/Bak activation) caspase8->bcl2 Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis annosquamosin_b This compound (Hypothetical Action) annosquamosin_b->bcl2 Induces stress

Caption: Hypothetical apoptosis induction by this compound.

References

troubleshooting inconsistent results in Annosquamosin B assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Annosquamosin B assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized experimental protocols.

Disclaimer: this compound is a member of the Annonaceous acetogenin family of natural products. While the information provided here is based on the known mechanisms of this compound class, specific quantitative data and optimized protocols for this compound are limited in publicly available literature. The provided protocols and data should be considered as a starting point for your own experimental optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound assays in a question-and-answer format.

Cytotoxicity Assays (e.g., MTT, XTT, LDH)

Question 1: My IC50 values for this compound are highly variable between experiments.

Answer: Inconsistent IC50 values are a common challenge in natural product research. Several factors could be contributing to this variability:

  • Compound Stability and Solubility: this compound, like many acetogenins, is a lipophilic molecule with poor water solubility.

    • Troubleshooting:

      • Ensure complete solubilization of your this compound stock in a suitable solvent like DMSO.

      • Avoid repeated freeze-thaw cycles of the stock solution.

      • When diluting into aqueous culture media, ensure thorough mixing to prevent precipitation. Visually inspect for any precipitate.

      • Consider using a carrier solvent or formulating with a solubilizing agent, but be mindful of its own potential cytotoxicity.

  • Cell Density: The initial cell seeding density can significantly impact the final assay readout.

    • Troubleshooting:

      • Optimize and strictly control the cell seeding density for each experiment.

      • Ensure a single-cell suspension to avoid clumping, which can lead to uneven growth and drug exposure.

  • Incubation Time: The duration of drug exposure will influence the observed cytotoxicity.

    • Troubleshooting:

      • Standardize the incubation time across all experiments.

      • Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line.

  • Assay-Specific Issues:

    • For MTT/XTT assays, ensure the formazan crystals are fully solubilized before reading the absorbance.

    • For LDH assays, ensure that the cell lysis in the positive control is complete and that the spontaneous LDH release in the negative control is minimal.

Question 2: I am observing high background signal in my cytotoxicity assay.

Answer: High background can mask the true effect of this compound. Here are some potential causes and solutions:

  • Contamination: Microbial contamination can lead to false-positive results.

    • Troubleshooting:

      • Regularly check your cell cultures for any signs of contamination.

      • Use sterile techniques throughout the experimental process.

  • Reagent Interference: Components in your media or the compound itself might interfere with the assay reagents.

    • Troubleshooting:

      • Include a "no-cell" control with media and this compound to check for direct chemical reactions with the assay reagents.

      • Phenol red in culture media can sometimes interfere with colorimetric assays; consider using phenol red-free media.

Apoptosis Assays (e.g., Annexin V/PI Staining)

Question 3: I am not seeing a clear apoptotic population after this compound treatment.

Answer: The absence of a distinct apoptotic population could be due to several factors related to the mechanism of action of this compound.

  • Sub-optimal Concentration or Incubation Time: Apoptosis is a dose- and time-dependent process.

    • Troubleshooting:

      • Perform a dose-response and time-course experiment to identify the optimal conditions for inducing apoptosis in your specific cell line. The concentration should ideally be around the IC50 value.

      • Harvest both adherent and floating cells, as late-stage apoptotic cells may detach.

  • Cell Cycle Arrest: this compound might be causing cell cycle arrest rather than immediate apoptosis at the tested concentrations.

    • Troubleshooting:

      • Perform a cell cycle analysis to investigate if the cells are accumulating in a specific phase.

  • Necrosis vs. Apoptosis: At high concentrations, this compound might be inducing necrosis, which would be indicated by a high PI-positive population.

    • Troubleshooting:

      • Analyze your Annexin V/PI data carefully to distinguish between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Western Blotting

Question 4: I am unable to detect a change in the phosphorylation status of Akt or ERK after this compound treatment.

Answer: Detecting changes in protein phosphorylation requires careful optimization of the experimental conditions.

  • Timing of Lysate Collection: The phosphorylation of signaling proteins is often a transient event.

    • Troubleshooting:

      • Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to identify the peak of phosphorylation change after this compound treatment.

  • Antibody Quality: The quality of your primary antibody is critical for reliable results.

    • Troubleshooting:

      • Ensure your primary antibody is validated for the detection of the phosphorylated form of the protein of interest.

      • Include appropriate positive and negative controls to verify antibody specificity.

  • Protein Loading and Transfer:

    • Troubleshooting:

      • Ensure equal protein loading by performing a protein quantification assay (e.g., BCA).

      • Use a loading control (e.g., β-actin, GAPDH) to normalize your data.

      • Optimize transfer conditions to ensure efficient transfer of your target protein to the membrane.

Data Presentation

Table 1: Cytotoxicity of Annonaceous Acetogenins in Various Cancer Cell Lines

Note: The following IC50 values are for Annonaceous acetogenins structurally related to this compound and are provided for reference. Optimal concentrations for this compound may vary.

CompoundCell LineCancer TypeIC50 (µM)
AnnonacinECC-1Endometrial Cancer~4.6
AnnonacinHEC-1AEndometrial Cancer~4.9
Acetogenin MixPA-1Ovarian CancerNot specified
Acetogenin Analog (AA005)Colon Cancer CellsColon CancerNot specified
DesacetyluvaricinSW480Colorectal CancerNot specified

Experimental Protocols

General Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized MTT solubilizing agent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the optimized incubation time. Include a vehicle control.

  • Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis of Signaling Proteins (e.g., p-Akt, p-ERK)
  • Cell Treatment and Lysis: Treat cells with this compound for the predetermined optimal time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Signaling Pathways

AnnosquamosinB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras Activates Akt Akt PI3K->Akt Activates P_Akt p-Akt mTOR mTOR P_mTOR p-mTOR P_Akt->mTOR Activates Proliferation Cell Proliferation & Survival P_mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK P_ERK p-ERK P_ERK->Proliferation Bax Bax Caspases Caspases Bax->Caspases Activates Bcl2 Bcl-2 Bcl2->Bax Inhibits Apoptosis Apoptosis Caspases->Apoptosis AnnosquamosinB This compound AnnosquamosinB->P_Akt Inhibits AnnosquamosinB->P_ERK Inhibits AnnosquamosinB->Bcl2 Inhibits ComplexI Complex I AnnosquamosinB->ComplexI Inhibits CellCycleArrest Cell Cycle Arrest AnnosquamosinB->CellCycleArrest ATP ATP Production ComplexI->ATP Drives Experimental_Workflow Start Start: Cell Culture Treatment This compound Treatment Start->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot (Signaling Proteins) Treatment->WesternBlot CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle DataAnalysis Data Analysis & Interpretation Cytotoxicity->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis CellCycle->DataAnalysis Troubleshooting_IC50 Problem Inconsistent IC50 Values Solubility Compound Solubility & Stability Problem->Solubility CellDensity Cell Seeding Density Problem->CellDensity IncubationTime Incubation Time Problem->IncubationTime AssayProcedure Assay Procedure Problem->AssayProcedure Solubility_Sol - Use fresh dilutions - Ensure complete dissolution - Avoid freeze-thaw cycles Solubility->Solubility_Sol CellDensity_Sol - Optimize & standardize  seeding density - Ensure single-cell  suspension CellDensity->CellDensity_Sol IncubationTime_Sol - Standardize incubation  period - Perform time-course  experiment IncubationTime->IncubationTime_Sol AssayProcedure_Sol - Ensure complete formazan  solubilization (MTT) - Verify controls (LDH) AssayProcedure->AssayProcedure_Sol

Technical Support Center: Overcoming Resistance to Annosquamosin B in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Annosquamosin B and resistant cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

This compound is an annonaceous acetogenin that has demonstrated anti-proliferative activity, particularly in multidrug-resistant (MDR) cancer cells. Its primary mechanism involves the induction of mitochondrial apoptosis.[1] This is achieved through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it has been shown to increase the phosphorylation of p38 MAPK and decrease the phosphorylation of JNK, leading to the activation of the downstream apoptotic cascade.[1]

Q2: this compound is effective against which types of resistant cancer cells?

Research has specifically shown the efficacy of this compound against the multidrug-resistant human breast cancer cell line MCF-7/ADR.[1] This cell line is known to overexpress P-glycoprotein (P-gp), a major efflux pump responsible for MDR. The effectiveness of this compound in this context suggests it may be a valuable compound for overcoming P-gp-mediated resistance.

Q3: What is the expected IC50 value for this compound in MDR cancer cells?

In the multidrug-resistant human breast cancer cell line MCF-7/ADR, the IC50 of this compound has been reported to be approximately 14.69 μM.[1]

Q4: How does this compound induce apoptosis?

This compound induces apoptosis through the mitochondrial pathway. This is characterized by morphological changes typical of apoptosis, an increase in the levels of cleaved caspase-9 and caspase-3, and an altered Bax/Bcl-2 ratio, favoring the pro-apoptotic protein Bax.[1]

Troubleshooting Guides

Problem 1: I am not observing the expected level of cytotoxicity with this compound in my resistant cell line.

  • Possible Cause 1: Cell Line Specificity. The reported efficacy of this compound is on the MCF-7/ADR cell line.[1] Your cell line may possess different or additional resistance mechanisms that are not overcome by this compound.

    • Troubleshooting Tip: Characterize the resistance mechanisms of your cell line. If it does not primarily involve P-gp or if alternative survival pathways are highly active, this compound alone may not be sufficient.

  • Possible Cause 2: Compound Stability and Handling. this compound, like many natural products, may be sensitive to light, temperature, and repeated freeze-thaw cycles.

    • Troubleshooting Tip: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Store the stock solution in small aliquots at -80°C and protect from light.

  • Possible Cause 3: Suboptimal Treatment Conditions. The duration and concentration of treatment are critical.

    • Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Based on existing data, concentrations in the range of 3.5 to 14 μM and time points up to 12 hours for signaling studies have been used.[1]

Problem 2: I am not detecting an increase in apoptotic markers after treatment with this compound.

  • Possible Cause 1: Insufficient Treatment Duration or Concentration. The induction of apoptosis is a time- and concentration-dependent process.

    • Troubleshooting Tip: Increase the incubation time or the concentration of this compound. Refer to the dose-response data to select an appropriate concentration (e.g., at or above the IC50).

  • Possible Cause 2: Assay Sensitivity. The method used to detect apoptosis may not be sensitive enough.

    • Troubleshooting Tip: Use multiple assays to confirm apoptosis. For example, combine a morphological assessment (e.g., DAPI staining for nuclear condensation) with a functional assay (e.g., Annexin V/PI staining by flow cytometry) and a biochemical assay (e.g., Western blot for cleaved caspases and PARP).

  • Possible Cause 3: Dominant Anti-Apoptotic Signaling. Your cell line may have highly upregulated anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) that counteract the pro-apoptotic effects of this compound.

    • Troubleshooting Tip: Perform a Western blot to assess the basal levels of key pro- and anti-apoptotic proteins in your cells. Consider combining this compound with an inhibitor of anti-apoptotic proteins (a "sensitizer").

Quantitative Data Summary

ParameterCell LineValueReference
IC50 MCF-7/ADR14.69 μM[1]
Experimental Concentrations MCF-7/ADR3.5, 7, 14 μM[1]
Experimental Time Points (Signaling) MCF-7/ADR0, 0.5, 1, 2, 4, 8, 12 h[1]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Seed cancer cells (e.g., MCF-7/ADR) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 μM) for 24, 48, and 72 hours.

  • Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

2. Apoptosis Analysis by Annexin V/PI Staining

  • Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., 14 μM) for the indicated time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 μL of FITC-conjugated Annexin V and 5 μL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

3. Western Blot for Signaling Pathway Analysis

  • Treat cells with this compound (e.g., 7 μM) for different time points (e.g., 0, 0.5, 1, 2, 4, 8, 12 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 30 μg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against p-p38, p38, p-JNK, JNK, Bax, Bcl-2, cleaved caspase-3, and β-actin overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Annosquamosin_B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Annosquamosin_B This compound MAPK_Pathway MAPK Pathway Annosquamosin_B->MAPK_Pathway modulates p38_MAPK p-p38 MAPK MAPK_Pathway->p38_MAPK activates JNK p-JNK MAPK_Pathway->JNK inhibits Bax Bax p38_MAPK->Bax Bcl2 Bcl-2 JNK->Bcl2 inhibition of inhibition Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 activates Apoptosis Apoptosis Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates Caspase_3->Apoptosis

Caption: this compound signaling pathway in resistant cancer cells.

Experimental_Workflow Start Start: Resistant Cancer Cell Line Treatment Treat with This compound Start->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Analysis Apoptosis Analysis (Annexin V/PI) Treatment->Apoptosis_Analysis Signaling_Analysis Signaling Pathway Analysis (Western Blot) Treatment->Signaling_Analysis Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Analysis->Data_Analysis Signaling_Analysis->Data_Analysis Conclusion Conclusion: Overcoming Resistance Data_Analysis->Conclusion

Caption: General experimental workflow for studying this compound.

Troubleshooting_Logic Problem Problem: Low Cytotoxicity Check1 Check Cell Line Resistance Profile Problem->Check1 Check2 Verify Compound Stability Check1->Check2 P-gp Mediated Solution1 Use Alternative Compound or Combination Therapy Check1->Solution1 Different Mechanism Check3 Optimize Treatment Conditions Check2->Check3 Stable Solution2 Prepare Fresh Stock/Dilutions Check2->Solution2 Degradation Suspected Solution3 Perform Dose-Response & Time-Course Check3->Solution3

Caption: Troubleshooting logic for low cytotoxicity observations.

References

Technical Support Center: Large-Scale Isolation of Annosquamosin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale isolation of Annosquamosin B from Annona squamosa seeds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its large-scale isolation challenging?

This compound is a kaurane diterpenoid, a class of natural compounds with potential therapeutic properties, isolated from the seeds of Annona squamosa (custard apple).[1] The large-scale isolation of this compound is fraught with challenges, primarily due to its low natural abundance, the complex phytochemical matrix of the seeds, the presence of structurally similar compounds, and its potential for degradation during the extraction and purification processes.

Q2: What is a realistic yield to expect for this compound from Annona squamosa seeds?

Direct yield data for pure this compound is not widely reported in the literature, which itself highlights a significant challenge. However, yields for crude extracts and related compounds from Annona squamosa seeds can provide an estimate of the difficulty. For instance, methanolic extraction of the seeds can yield around 8% of crude extract.[2] The yield of specific classes of compounds is often significantly lower. The complex mixture of fatty acids, alkaloids, flavonoids, acetogenins, and other terpenoids in the seeds means that the final yield of a single, pure diterpenoid like this compound is expected to be very low.[1][3][4]

Q3: What are the main impurities that co-elute with this compound during purification?

The primary challenge in the purification of this compound is its co-elution with other structurally related kaurane diterpenoids, such as its isomer Annosquamosin A, and other compounds with similar polarity.[5] Additionally, the seeds of Annona squamosa are rich in annonaceous acetogenins, which are another class of bioactive compounds that can interfere with the isolation process.[6] Flavonoids and fatty acids also contribute to the complexity of the extract.[3]

Q4: Is this compound susceptible to degradation during isolation?

While specific stability data for this compound is limited, kaurane diterpenoids, in general, can be sensitive to environmental factors.[7] They can undergo degradation under harsh conditions such as exposure to high temperatures, strong acids or bases, and prolonged exposure to light.[7][8][9] Degradation pathways for some kaurane diterpenoids involve the loss of methyl groups.[7] Therefore, it is crucial to employ mild extraction and purification conditions to maintain the integrity of this compound.

Troubleshooting Guides

Issue 1: Low Yield of Crude Diterpenoid Fraction
Potential Cause Troubleshooting Step Rationale
Inefficient Extraction Optimize the solvent system. Consider using a multi-step extraction with solvents of increasing polarity (e.g., hexane followed by ethyl acetate and then methanol).Different classes of compounds have varying solubilities. A stepwise extraction can help in the preliminary separation of compounds and improve the yield of the target class.
Increase the extraction time or use methods like Soxhlet extraction for exhaustive extraction.[4]Ensures complete extraction of the desired compounds from the plant matrix.
Degradation during Extraction Use moderate temperatures for extraction and solvent removal (e.g., rotary evaporation at <40°C).Kaurane diterpenoids can be thermolabile.[7]
Protect the extract from light during the process.Light can induce degradation of photosensitive compounds.[8]
Poor Quality of Starting Material Ensure the use of mature, properly dried, and finely powdered Annona squamosa seeds.The concentration of phytochemicals can vary with the age and condition of the plant material. A larger surface area of the powdered material enhances extraction efficiency.
Issue 2: Difficulty in Separating this compound from Other Compounds
Potential Cause Troubleshooting Step Rationale
Co-elution of Structurally Similar Diterpenoids Employ multi-step chromatographic techniques. Start with column chromatography on silica gel with a gradient elution system (e.g., n-hexane:ethyl acetate).This provides a preliminary separation based on polarity.
Follow up with preparative High-Performance Liquid Chromatography (HPLC) using a suitable stationary phase (e.g., C18) and an optimized mobile phase (e.g., acetonitrile:water or methanol:water gradient).[10]HPLC offers higher resolution for separating closely related compounds.[10]
Presence of a Complex Mixture of Phytochemicals Perform a pre-purification step, such as liquid-liquid partitioning, to remove highly polar or non-polar impurities.This simplifies the mixture before proceeding to more sensitive chromatographic techniques.
Inadequate Resolution in Chromatography Experiment with different solvent systems and gradients in both column chromatography and HPLC.Fine-tuning the mobile phase composition can significantly improve the separation of compounds with similar retention times.
Consider using different types of chromatographic media (e.g., Sephadex LH-20 for size exclusion chromatography).This can separate compounds based on size in addition to polarity.

Quantitative Data Summary

The following table summarizes available quantitative data related to the extraction of compounds from Annona squamosa seeds. It is important to note that specific yield data for this compound is scarce in publicly available literature.

Parameter Value Source Material Extraction/Purification Method Reference
Crude Methanolic Extract Yield 8% (w/w)Dried and crushed seedsSoxhlet extraction with methanol[2]
Crude Fatty Oil Content 22.9%Seed kernelsSolvent extraction[3]
Phenolic Content in Methanolic Extract 32.53 µg GAE/mg extractSeedsMethanolic extraction[1]
Flavonoid Content in Methanolic Extract 893.30 µg QE/g extractSeedsMethanolic extraction[1]

Experimental Protocols

General Extraction Protocol for Diterpenoids from Annona squamosa Seeds
  • Preparation of Plant Material:

    • Air-dry mature Annona squamosa seeds in the shade.

    • Grind the dried seeds into a fine powder using a mechanical grinder.

  • Defatting:

    • Extract the seed powder with n-hexane for 24-48 hours using a Soxhlet apparatus to remove fatty oils.

    • Discard the hexane extract (or save for fatty acid analysis).

    • Air-dry the defatted seed powder.

  • Extraction of Diterpenoids:

    • Extract the defatted powder with methanol or ethanol for 48-72 hours using a Soxhlet apparatus.

    • Concentrate the methanolic/ethanolic extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Chromatographic Purification Protocol
  • Silica Gel Column Chromatography (Initial Fractionation):

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Pack a glass column with silica gel (60-120 mesh) in n-hexane.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, ..., 0:100 v/v).

    • Collect fractions of a fixed volume (e.g., 50 mL).

    • Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualize with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

    • Pool the fractions containing compounds with similar Rf values to that expected for diterpenoids.

  • Preparative High-Performance Liquid Chromatography (HPLC) (Fine Purification):

    • Further purify the pooled fractions containing the target compound using preparative HPLC.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water or methanol and water. The exact gradient needs to be optimized based on analytical HPLC runs.

    • Detection: UV detector at a suitable wavelength (e.g., 210-220 nm).

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the isolated compound using analytical HPLC and its identity using spectroscopic methods (e.g., MS, NMR).

Visualizations

Experimental_Workflow Start Annona squamosa Seeds Grinding Grinding Start->Grinding Defatting Defatting (n-hexane) Grinding->Defatting Extraction Extraction (Methanol/Ethanol) Defatting->Extraction Concentration Concentration Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Pooling Fraction Pooling (TLC guided) Column_Chromatography->Fraction_Pooling Prep_HPLC Preparative HPLC Fraction_Pooling->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: General experimental workflow for the isolation of this compound.

Troubleshooting_Logic Start Low Yield of this compound Check_Extraction Check Extraction Efficiency Start->Check_Extraction Check_Purification Check Purification Steps Start->Check_Purification Check_Degradation Investigate Potential Degradation Start->Check_Degradation Optimize_Solvent Optimize Solvent System Check_Extraction->Optimize_Solvent Inefficient? Increase_Time Increase Extraction Time/Intensity Check_Extraction->Increase_Time Incomplete? Multi_Step_Chroma Use Multi-Step Chromatography Check_Purification->Multi_Step_Chroma Poor Separation? Mild_Conditions Use Mild Conditions (Temp, pH, Light) Check_Degradation->Mild_Conditions Suspected? Optimize_HPLC Optimize HPLC Conditions Multi_Step_Chroma->Optimize_HPLC

Caption: Troubleshooting logic for low yield of this compound.

References

how to prevent degradation of Annosquamosin B during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Annosquamosin B during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Troubleshooting Guide

Q1: I am observing a significant loss of this compound potency in my stored samples. What are the likely causes?

A1: Degradation of this compound, a member of the Annonaceous acetogenins class, is primarily influenced by several factors. The most common causes for potency loss during storage are exposure to elevated temperatures, light, and suboptimal pH conditions. Annonaceous acetogenins are known to be heat-sensitive, and their complex structure, which includes a γ-lactone ring and multiple hydroxyl groups, can be susceptible to hydrolysis and oxidation.

Q2: My this compound solution appears cloudy or has precipitated after storage. What could be the reason?

A2: this compound and other acetogenins are highly lipophilic compounds with poor aqueous solubility. Cloudiness or precipitation upon storage, especially at lower temperatures, often indicates that the compound is coming out of solution. This can be due to the use of a solvent system in which it has limited long-term stability or a change in temperature that affects its solubility. It is crucial to use appropriate solvents and consider the storage temperature to maintain a homogenous solution.

Q3: I suspect my this compound has degraded. How can I confirm this and identify the degradation products?

A3: To confirm degradation, you should use a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent this compound compound and the appearance of new peaks in the chromatogram are indicative of degradation. LC-MS is particularly useful for identifying the mass of the degradation products, which can help in elucidating their structures and understanding the degradation pathway.

Frequently Asked Questions (FAQs)

Q4: What are the optimal storage conditions for this compound?

A4: Based on the general stability of Annonaceous acetogenins, it is recommended to store this compound as a solid in a tightly sealed container at -20°C or lower, protected from light. If in solution, it should be prepared fresh whenever possible. For short-term storage of solutions, use a suitable organic solvent like ethanol or methanol, store at -20°C or lower, and minimize exposure to light.

Q5: How does temperature affect the stability of this compound?

A5: Elevated temperatures can significantly accelerate the degradation of this compound. Studies on related acetogenins, such as annonacin, suggest that temperatures above 40-60°C should be avoided to prevent significant degradation.[1] Long-term storage at room temperature is not recommended. The following table summarizes the expected stability of Annonaceous acetogenins at different temperatures, extrapolated from available data on related compounds.

Storage TemperatureExpected Purity after 6 Months (Solid State)Expected Purity after 48 hours (in Methanol)
-80°C>98%>99%
-20°C>95%>98%
4°C85-90%90-95%
25°C (Room Temp)<80%<90%
40°CSignificant DegradationSignificant Degradation

Note: This data is extrapolated from studies on similar Annonaceous acetogenins and should be used as a guideline. Specific stability studies for this compound are recommended.

Q6: Is this compound sensitive to light?

A6: Yes, compounds with chromophores, even weak ones like the α,β-unsaturated γ-lactone in this compound, can be susceptible to photodegradation. It is best practice to store both solid samples and solutions of this compound in amber vials or otherwise protected from light to minimize the risk of degradation.

Q7: What is the impact of pH on the stability of this compound?

A7: The γ-lactone ring in the structure of this compound is susceptible to hydrolysis under both acidic and basic conditions. Neutral pH conditions are generally preferred for solutions. If experiments require acidic or basic conditions, it is advisable to prepare the solutions fresh and use them immediately.

Q8: What solvents are recommended for dissolving and storing this compound?

A8: this compound is a lipophilic, waxy substance. It is soluble in organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). For long-term storage of solutions, ethanol or methanol are often preferred. Due to its poor aqueous solubility, preparing concentrated stock solutions in an appropriate organic solvent is recommended before further dilution in aqueous buffers for biological assays.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound Analysis

This protocol outlines a general method for assessing the stability of this compound.

  • Preparation of Standard Solution:

    • Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

    • From the stock solution, prepare a working standard solution of 100 µg/mL by diluting with methanol.

  • Preparation of Sample for Stability Testing:

    • Prepare a solution of this compound in the desired solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Aliquot the solution into amber HPLC vials.

    • Store the vials under the desired stress conditions (e.g., different temperatures, light exposure).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of methanol and water is typically effective. For example, an isocratic mobile phase of Methanol:Water (90:10 v/v) can be used.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.[2][3][4]

    • Injection Volume: 20 µL.

  • Analysis:

    • At specified time points, remove a sample vial from the storage condition and allow it to equilibrate to room temperature.

    • Inject the sample onto the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the this compound parent peak.

    • Calculate the percentage of this compound remaining using the peak area of the standard solution for comparison.

Protocol 2: Forced Degradation Study of this compound

This protocol describes how to perform a forced degradation study to understand the degradation pathways of this compound.

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before injection.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 N HCl before injection.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a vial of the stock solution to a photostability chamber (with UV and visible light) for a defined period (e.g., as per ICH Q1B guidelines). A control sample should be wrapped in foil to exclude light.

  • Analysis:

    • Analyze the stressed samples using the stability-indicating HPLC-UV method described in Protocol 1.

    • For identification of degradation products, analyze the samples using LC-MS. The mass-to-charge ratio (m/z) of the new peaks will provide information about the molecular weight of the degradation products.

Visualizations

Degradation_Pathway cluster_stress Stress Factors Annosquamosin_B This compound (Stable) Degradation_Products Degradation Products (Inactive/Less Active) Annosquamosin_B->Degradation_Products Degradation Temperature High Temperature Temperature->Degradation_Products Light Light Exposure Light->Degradation_Products pH Acidic/Basic pH pH->Degradation_Products Oxidation Oxidizing Agents Oxidation->Degradation_Products

Caption: Key factors leading to the degradation of this compound.

Experimental_Workflow start Start: this compound Sample stress Apply Stress Conditions (Temp, Light, pH, Oxid.) start->stress sampling Sample at Time Points stress->sampling analysis Analyze via HPLC-UV / LC-MS sampling->analysis data Quantify Degradation & Identify Degradants analysis->data end End: Stability Profile data->end

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic start Issue: Loss of Potency or Physical Change check_temp Was sample exposed to high temperatures? start->check_temp check_light Was sample exposed to light? check_temp->check_light No solution_temp Store at -20°C or below. Use fresh samples. check_temp->solution_temp Yes check_solvent Is the solvent appropriate and solution clear? check_light->check_solvent No solution_light Store in amber vials or protect from light. check_light->solution_light Yes solution_solvent Use appropriate solvent. Prepare fresh solutions. check_solvent->solution_solvent Yes end Problem Resolved check_solvent->end No solution_temp->end solution_light->end solution_solvent->end

Caption: Troubleshooting decision tree for this compound degradation.

References

Technical Support Center: Minimizing Off-Target Effects of Annonaceous Acetogenins in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound Annosquamosin B is limited in publicly available scientific literature. Therefore, this guide focuses on the broader class of Annonaceous acetogenins, to which this compound belongs. The principles and methodologies described here are based on the known mechanisms of this compound class and are intended to serve as a general guide for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Annonaceous acetogenins?

Annonaceous acetogenins are a class of polyketides isolated from plants of the Annonaceae family. Their primary and most well-documented mechanism of action is the inhibition of the mitochondrial NADH:ubiquinone oxidoreductase (Complex I) of the electron transport chain.[1][2][3][4] This inhibition blocks the electron transport chain, leading to a decrease in ATP production, which can selectively induce apoptosis in cells with high energy demands, such as cancer cells.[2][3][5]

Q2: What are the potential off-target effects of Annonaceous acetogenins?

While the primary target is mitochondrial Complex I, the potent cytotoxic nature of these compounds can lead to off-target effects. These may include:

  • Broad Cytotoxicity: At higher concentrations, acetogenins can affect non-cancerous cells that also rely on mitochondrial respiration.

  • Interaction with other cellular pathways: Some studies suggest that acetogenins can influence other signaling pathways. For instance, some analogues have been shown to modify the cell cycle at the G1 or G2/M phase, suggesting targets other than Complex I.[2] There is also evidence of interaction with the epidermal growth factor receptor (EGFR) signaling cascade.[6]

  • Induction of Apoptosis through Multiple Pathways: While on-target apoptosis is induced via ATP depletion, off-target effects could involve the modulation of various pro-apoptotic and anti-apoptotic proteins, such as the Bax-Bak and caspase-3 related pathways.[1]

Q3: How can I minimize the off-target effects of Annonaceous acetogenins in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Key strategies include:

  • Dose-Response Studies: Conduct thorough dose-response experiments to determine the optimal concentration that elicits the desired on-target effect with minimal toxicity to control cells.

  • Use of Appropriate Controls: Always include negative controls (vehicle-treated cells) and, if possible, positive controls (cells with known sensitivity to Complex I inhibitors).

  • On-Target Validation: Confirm that the observed effects are due to Complex I inhibition. This can be done by measuring mitochondrial respiration, ATP levels, or using cell lines with engineered resistance to Complex I inhibitors.

  • Off-Target Profiling: If resources permit, perform broader profiling studies, such as transcriptomics or proteomics, to identify unintended changes in cellular pathways.

  • Use of Purified Compounds: Ensure the purity of the Annonaceous acetogenin being used, as impurities from the extraction process could contribute to off-target effects.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High toxicity in control (non-cancerous) cell lines Concentration of the acetogenin is too high, leading to broad cytotoxicity.Perform a dose-response curve to find the IC50 value for both your target and control cell lines. Use a concentration that is selectively toxic to the target cells.
Inconsistent results between experiments Variability in cell culture conditions (cell density, passage number), or degradation of the compound.Standardize all experimental parameters. Prepare fresh stock solutions of the acetogenin for each experiment and store them appropriately.
Observed phenotype does not correlate with ATP depletion The acetogenin may have significant off-target effects that are dominant at the concentration used.1. Lower the concentration of the acetogenin. 2. Use orthogonal assays to confirm Complex I inhibition (e.g., Seahorse XF Analyzer). 3. Investigate other potential pathways using specific inhibitors or genetic knockdowns.
Difficulty reproducing published results Differences in the specific acetogenin used (isomer, purity), or variations in the experimental setup.1. Verify the identity and purity of your compound using analytical methods (e.g., HPLC, MS). 2. Carefully replicate the published experimental conditions, paying close attention to cell line origin, media composition, and treatment duration.

Quantitative Data Summary

Annonaceous Acetogenin Cancer Cell Line IC50 (µg/mL) Reference
Annona squamosa leaf extractsMCF-7 (Breast Cancer)~100 (for 100% cell death)[7]
Annona squamosa leaf extractsMDA-MB-231 (Breast Cancer)~100 (for 70-80% cell death)[7]
Annonaceous acetogenins (general)PC-3 (Prostate Cancer)Potent anti-proliferative activity[5]
Annonaceous acetogenins (general)MCF-7/Adr (Adriamycin-resistant Breast Cancer)~250 times more potent than Adriamycin[5]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Materials:

  • Target and control cell lines

  • Complete cell culture medium

  • Annonaceous acetogenin stock solution (in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the Annonaceous acetogenin in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Protocol 2: Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol allows for the direct measurement of mitochondrial function and can confirm on-target inhibition of Complex I.

Materials:

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Annonaceous acetogenin

  • Oligomycin, FCCP, and Rotenone/Antimycin A (for mitochondrial stress test)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.

  • Assay Preparation: The day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant and incubate at 37°C in a non-CO2 incubator. On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate at 37°C in a non-CO2 incubator for 1 hour.

  • Compound Injection: Load the injection ports of the sensor cartridge with the Annonaceous acetogenin and other compounds for the mitochondrial stress test (e.g., oligomycin, FCCP, rotenone/antimycin A).

  • Seahorse XF Analysis: Place the cell culture microplate in the Seahorse XF Analyzer and run the assay. The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, before and after the injection of the compounds.

  • Data Analysis: Analyze the OCR data to determine the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. A decrease in basal and ATP-linked respiration upon treatment with the Annonaceous acetogenin is indicative of Complex I inhibition.

Visualizations

Annonaceous_Acetogenin_Mechanism cluster_0 Mitochondrial Inner Membrane Complex_I Complex I (NADH:ubiquinone oxidoreductase) Complex_III Complex III Complex_I->Complex_III ATP_Synthase ATP Synthase Complex_I->ATP_Synthase Proton Gradient (Inhibited) Complex_II Complex II Complex_IV Complex IV Complex_III->Complex_IV ATP_Production ATP Production ATP_Synthase->ATP_Production Generates Annonaceous_Acetogenin Annonaceous Acetogenin Annonaceous_Acetogenin->Complex_I Inhibition Off_Target Potential Off-Target Pathways (e.g., EGFR signaling) Annonaceous_Acetogenin->Off_Target Potential Interaction NADH NADH NADH->Complex_I e- Electron_Flow Electron Flow Apoptosis Apoptosis ATP_Production->Apoptosis Depletion Leads to

Caption: On-target and potential off-target mechanisms of Annonaceous acetogenins.

Experimental_Workflow start Start: Hypothesis on Annonaceous Acetogenin Activity dose_response 1. Dose-Response Study (MTT Assay) - Determine IC50 on cancer and control cells start->dose_response concentration_selection 2. Select Optimal Concentration - Maximize on-target effect - Minimize off-target toxicity dose_response->concentration_selection on_target_validation 3. On-Target Validation - Seahorse XF for mitochondrial respiration - ATP quantification assay concentration_selection->on_target_validation phenotype_assessment 4. Phenotypic Assays - Apoptosis (Annexin V/PI staining) - Cell cycle analysis (Flow cytometry) on_target_validation->phenotype_assessment off_target_investigation 5. Off-Target Investigation (Optional) - Western blot for key signaling proteins - Transcriptomics/Proteomics phenotype_assessment->off_target_investigation data_analysis 6. Data Analysis & Interpretation phenotype_assessment->data_analysis If off-target investigation is skipped off_target_investigation->data_analysis

References

Technical Support Center: Optimizing HPLC Conditions for Annosquamosin B Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Annosquamosin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing High-Performance Liquid Chromatography (HPLC) conditions and to offer solutions for common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best suited for this compound purification?

A1: A reversed-phase (RP) C18 column is the most appropriate choice for purifying this compound. Its non-polar stationary phase is well-suited for the separation of relatively non-polar diterpenoids like this compound from more polar impurities typically found in plant extracts.

Q2: What is the recommended mobile phase for the purification of this compound?

A2: A gradient elution using a mixture of methanol and water or acetonitrile and water is recommended. A typical starting point would be a gradient of increasing organic solvent concentration, for example, from 50% methanol in water to 100% methanol. The choice between methanol and acetonitrile can affect selectivity, so it may be worth screening both to achieve the best separation.[1][2]

Q3: What is the optimal detection wavelength for this compound?

A3: this compound is a kaurane diterpenoid and lacks a strong chromophore, meaning it does not absorb light strongly in the upper UV or visible range. Therefore, detection should be performed at a low UV wavelength, typically in the range of 210-240 nm, to maximize sensitivity.[3] A wavelength of 220 nm has been successfully used for the quantification of other kaurane diterpenes and is a good starting point.[4]

Q4: How can I prepare my crude plant extract for HPLC purification of this compound?

A4: Proper sample preparation is crucial to protect the HPLC column and achieve good separation.[5][6] A general procedure involves:

  • Extraction: Extract the plant material with a suitable organic solvent like methanol or ethanol.[5]

  • Filtration: Remove particulate matter from the crude extract by filtering it through a 0.45 µm or 0.22 µm syringe filter.[7][8]

  • Solid-Phase Extraction (SPE): For cleaner samples, consider using a C18 SPE cartridge to remove highly polar and non-polar interferences before injecting the sample onto the HPLC column.[5]

  • Solvent Compatibility: Ensure the final sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to prevent peak distortion.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC purification of this compound.

Problem Potential Cause Suggested Solution
Poor Resolution/Overlapping Peaks 1. Inappropriate mobile phase gradient. 2. Column overloading. 3. Column deterioration.1. Optimize the gradient. Try a shallower gradient (slower increase in organic solvent) to improve separation. Consider switching from methanol to acetonitrile or vice-versa to alter selectivity. 2. Reduce the injection volume or the concentration of the sample. 3. Flush the column with a strong solvent like isopropanol. If performance does not improve, replace the column.
Peak Tailing 1. Secondary interactions with the column packing. 2. Column contamination. 3. Sample solvent incompatible with the mobile phase.1. Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress silanol interactions. 2. Clean the column using a recommended washing procedure (see Experimental Protocols). 3. Dissolve the sample in the initial mobile phase composition.
Ghost Peaks (Peaks in Blank Runs) 1. Contamination in the mobile phase or HPLC system. 2. Carryover from a previous injection. 3. Late eluting compounds from a previous run.1. Use fresh, high-purity HPLC-grade solvents. 2. Implement a needle wash step in your injection sequence. 3. Extend the run time or include a high-organic wash step at the end of your gradient to elute strongly retained compounds.
High Backpressure 1. Clogged column frit. 2. Particulate matter in the sample. 3. Buffer precipitation in the mobile phase.1. Reverse-flush the column (disconnect from the detector first). If the pressure remains high, the frit may need replacement. 2. Always filter your samples before injection. 3. Ensure your mobile phase components are fully miscible and dissolved. Avoid high concentrations of buffers when using high percentages of organic solvent.
No Peaks or Very Small Peaks 1. Incorrect detection wavelength. 2. Sample degradation. 3. Injection issue.1. Ensure the detector is set to a low UV wavelength (e.g., 210-220 nm). 2. This compound may be unstable under certain conditions. Store extracts and purified fractions at low temperatures and protected from light. 3. Check the injector for leaks or blockages. Manually inject a standard to confirm system functionality.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₉H₃₂O₃[9][10]
Molecular Weight308.46 g/mol [10]
Predicted Water Solubility0.08 g/L[11]
Predicted logP2.04[11]
Table 2: Recommended HPLC Starting Conditions for this compound Purification
ParameterRecommended Condition
Column Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm for preparative)
Mobile Phase A HPLC-grade Water
Mobile Phase B HPLC-grade Methanol or Acetonitrile
Gradient 50% B to 100% B over 30 minutes
Flow Rate 4.0 mL/min (for 10 mm ID column)
Detection Wavelength 210 nm
Column Temperature 30 °C
Injection Volume 100 - 500 µL (dependent on sample concentration and column size)

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material
  • Grinding: Grind the dried plant material to a fine powder.

  • Extraction: Macerate 10 g of the powdered material in 100 mL of methanol at room temperature for 24 hours.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Final Preparation: Dissolve a known amount of the crude extract in the initial mobile phase (e.g., 50% methanol in water) to a concentration of 1-10 mg/mL.

  • Clarification: Filter the final sample solution through a 0.45 µm PTFE syringe filter before injection.

Protocol 2: Preparative HPLC Method for this compound Purification
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (50% Mobile Phase B) until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the C18 column.

  • Gradient Elution: Run the gradient as specified in Table 2.

  • Fraction Collection: Collect fractions based on the elution of peaks observed in the chromatogram.

  • Purity Analysis: Analyze the collected fractions using an analytical scale HPLC with the same mobile phase system to determine the purity of this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_purification HPLC Purification cluster_post_purification Post-Purification plant_material Dried Plant Material powder Powdered Material plant_material->powder Grinding extraction Methanol Extraction powder->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract dissolution Dissolution in Mobile Phase crude_extract->dissolution final_filtration 0.45 µm Filtration dissolution->final_filtration hplc_sample Sample for HPLC final_filtration->hplc_sample injection Inject Sample hplc_sample->injection hplc_column C18 Preparative Column injection->hplc_column gradient Gradient Elution (Methanol/Water) hplc_column->gradient detection UV Detection (210 nm) gradient->detection fraction_collection Fraction Collection detection->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check pure_fractions Pure Fractions solvent_evap Solvent Evaporation pure_fractions->solvent_evap purity_check->pure_fractions Combine final_product Purified this compound solvent_evap->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_baseline Baseline Issues cluster_no_signal Signal Issues cluster_solutions Potential Solutions start Chromatographic Problem Identified poor_resolution Poor Resolution start->poor_resolution peak_tailing Peak Tailing start->peak_tailing ghost_peaks Ghost Peaks start->ghost_peaks high_backpressure High Backpressure start->high_backpressure no_peaks No/Small Peaks start->no_peaks solution1 Optimize Gradient poor_resolution->solution1 solution2 Check for Overload poor_resolution->solution2 solution3 Add Mobile Phase Modifier peak_tailing->solution3 solution4 Clean/Flush System peak_tailing->solution4 ghost_peaks->solution4 solution5 Filter Sample high_backpressure->solution5 solution6 Check Wavelength no_peaks->solution6

Caption: Troubleshooting logic for common HPLC issues.

References

Technical Support Center: Annosquamosin B In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor in vivo bioavailability of Annosquamosin B.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the in vivo use of this compound, a compound known for its potential therapeutic properties but challenging bioavailability.

Frequently Asked Questions

Q1: We are observing very low plasma concentrations of this compound in our animal models after oral administration. Is this expected?

A1: Yes, this is a commonly encountered issue. This compound is a hydrophobic molecule, which often leads to poor aqueous solubility and limited absorption from the gastrointestinal (GI) tract.[1] Low plasma concentrations after oral dosing are therefore not unexpected and are a primary challenge in its preclinical development.

Q2: What are the main factors contributing to the poor oral bioavailability of this compound?

A2: The primary factors are its low aqueous solubility, which limits its dissolution in GI fluids, and potentially poor membrane permeability.[1] For a compound to be absorbed into the bloodstream, it must first be dissolved. Additionally, like many natural products, it may be subject to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.

Q3: What strategies can we employ to improve the oral bioavailability of this compound?

A3: Several formulation strategies can be explored to enhance the solubility and absorption of hydrophobic compounds like this compound. These include:

  • Particle Size Reduction: Decreasing the particle size (micronization or nanomilling) increases the surface area-to-volume ratio, which can improve the dissolution rate.[1][2]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution.[3]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the compound in a solubilized form and utilizing lipid absorption pathways.[2][4]

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.[2]

Q4: Are there any analytical methods specifically recommended for quantifying this compound in plasma?

A4: While specific protocols for this compound may need to be developed and validated in your lab, high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a highly sensitive and specific method suitable for quantifying low concentrations of small molecules in complex biological matrices like plasma.

Troubleshooting Common Problems

Problem Potential Cause Recommended Solution
High variability in plasma concentrations between subjects. Poor and erratic absorption from the GI tract due to low solubility. Food effects can also contribute to variability.Develop a solubility-enhancing formulation (e.g., lipid-based or solid dispersion) to ensure more consistent absorption. Standardize feeding protocols for animal studies.
Compound precipitates out of the formulation upon dilution in aqueous media. The formulation is not robust enough to maintain the compound in a solubilized state under physiological conditions.Optimize the formulation by screening different excipients and their concentrations. For lipid-based systems, ensure the formation of stable micelles or emulsions upon dilution.
No detectable plasma concentration after oral administration. The dose may be too low, or the bioavailability is extremely poor. The analytical method may not be sensitive enough.Increase the dose, if tolerated. Prioritize the development of a formulation to enhance bioavailability. Validate your LC-MS/MS method to ensure it has the required lower limit of quantification (LLOQ).
Inconsistent results in in vitro-in vivo correlation (IVIVC). The in vitro dissolution method does not accurately mimic the in vivo conditions of the GI tract.Utilize biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that simulate the composition of intestinal fluids in the fed and fasted states.

Experimental Protocols

Below are detailed methodologies for key experiments related to assessing and improving the bioavailability of this compound.

1. Protocol for In Vivo Pharmacokinetic Study in Rodents

  • Objective: To determine the pharmacokinetic profile of this compound after intravenous (IV) and oral (PO) administration.

  • Materials: this compound, suitable vehicle for IV and PO administration (e.g., a solution containing DMSO, PEG400, and saline), cannulated rodents (e.g., Sprague-Dawley rats), blood collection tubes with anticoagulant (e.g., EDTA), centrifuge, LC-MS/MS system.

  • Procedure:

    • Fast animals overnight with free access to water.

    • Administer this compound either via IV injection (e.g., tail vein) or oral gavage.

    • Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose).

    • Centrifuge blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

    • Prepare plasma samples for analysis (e.g., protein precipitation with acetonitrile).

    • Quantify this compound concentration in plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and absolute bioavailability) using appropriate software.

2. Protocol for Formulation Development: Solvent Evaporation for Solid Dispersion

  • Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

  • Materials: this compound, hydrophilic polymer (e.g., PVP K30, HPMC), organic solvent (e.g., methanol, ethanol), rotary evaporator, dissolution testing apparatus.

  • Procedure:

    • Dissolve this compound and the hydrophilic polymer in the organic solvent in a round-bottom flask.

    • Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature.

    • A thin film of the solid dispersion will form on the wall of the flask.

    • Further dry the solid dispersion under vacuum to remove any residual solvent.

    • Scrape the dried solid dispersion and sieve it to obtain a uniform particle size.

    • Perform dissolution testing of the prepared solid dispersion in a relevant medium (e.g., simulated gastric or intestinal fluid) and compare it to the dissolution of the pure compound.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes from pharmacokinetic and formulation studies. Note: These values are for illustrative purposes only and must be determined experimentally for this compound.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats

Parameter IV Administration (1 mg/kg) PO Administration (10 mg/kg) - Unformulated PO Administration (10 mg/kg) - Lipid-Based Formulation
Cmax (ng/mL) 150050450
Tmax (h) 0.081.00.5
AUC (0-inf) (ng*h/mL) 25002001800
Absolute Bioavailability (%) 100218

Table 2: Hypothetical Solubility Enhancement with Different Formulations

Formulation Solubility in Simulated Intestinal Fluid (µg/mL) Fold Increase in Solubility
Unformulated this compound 1.51
Solid Dispersion (1:5 drug-to-polymer ratio) 4530
Lipid-Based Formulation (SEDDS) 12080

Visualizations

Experimental Workflow for Bioavailability Assessment

G cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_data Data Analysis formulate Prepare Formulations (e.g., Lipid-based, Solid Dispersion) characterize In Vitro Characterization (Solubility, Dissolution) formulate->characterize dosing IV and PO Dosing in Animal Model characterize->dosing sampling Blood Sampling at Time Points dosing->sampling analysis LC-MS/MS Analysis of Plasma Samples sampling->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc bioavailability Determine Absolute Bioavailability pk_calc->bioavailability bioavailability->formulate Iterate and Optimize

Caption: Workflow for assessing and improving the in vivo bioavailability of this compound.

Hypothetical Signaling Pathway for this compound in Cancer Cells

Given the common mechanisms of action for natural product anticancer agents, a plausible (though not experimentally confirmed for this compound) mechanism involves the inhibition of pro-survival signaling pathways like PI3K/Akt/mTOR.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis apoptosis akt->apoptosis transcription Transcription Factors (e.g., NF-κB) mtor->transcription proliferation proliferation mtor->proliferation anno This compound anno->akt genes Gene Expression (Proliferation, Survival) transcription->genes genes->apoptosis Apoptosis genes->proliferation Cell Proliferation & Survival G start Poor Bioavailability of This compound q1 Is the primary issue dissolution rate limited? start->q1 q2 Is the compound thermally stable? q1->q2 Yes q3 Is the compound highly lipophilic? q1->q3 No (Solubility Limited) a1 Particle Size Reduction (Micronization/Nanosizing) q2->a1 Also consider a2 Solid Dispersion (Solvent Evaporation) q2->a2 No a3 Solid Dispersion (Melt Extrusion) q2->a3 Yes a4 Lipid-Based Formulation (e.g., SEDDS) q3->a4 Yes a5 Consider Permeability Enhancers q3->a5 No

References

Validation & Comparative

Validating the Anticancer Mechanism of Annosquamosin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer mechanism of Annosquamosin B against established chemotherapeutic agents, doxorubicin and paclitaxel. The information is curated to assist researchers in evaluating its potential as a novel cancer therapeutic. This document summarizes key performance data, details experimental methodologies, and visualizes critical signaling pathways.

Performance Comparison: this compound vs. Standard Chemotherapeutics

This compound, a naturally occurring acetogenin, has demonstrated significant cytotoxic effects against cancer cells, particularly those exhibiting multidrug resistance. This section compares its in vitro cytotoxicity with doxorubicin and paclitaxel in common breast cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) Comparison

CompoundCell LineIC50 (µM)Notes
This compound MCF-7/ADR (Doxorubicin-resistant)14.69[1]Demonstrates efficacy in a drug-resistant cell line.
Doxorubicin MCF-71.1 - 9.908[2][3][4]Wide range of reported IC50 values likely due to variations in experimental conditions.
MDA-MB-2310.39 - 6.602[2][3]
MCF-7/ADR13.39[2]
Paclitaxel MCF-70.0035 - 7.5[5][6]
MDA-MB-2310.008 - 12.67[7][8]

Note: IC50 values can vary significantly between studies due to differences in experimental protocols, including cell density, exposure time, and assay method. The data presented here is for comparative purposes and is sourced from multiple studies.

In Vivo Efficacy: A Critical Data Gap

Currently, there is a lack of publicly available in vivo data from xenograft models for this compound. To provide a framework for future comparative studies, this section outlines typical in vivo study designs for doxorubicin and paclitaxel in breast cancer xenograft models.

Table 2: Example In Vivo Study Designs for Breast Cancer Xenografts

ParameterDoxorubicinPaclitaxel
Animal Model Nude mice with MDA-MB-231 xenografts[9]Nude mice with MDA-MB-231 xenografts[10]
Drug Administration Intravenous or intraperitoneal injectionIntravenous or intraperitoneal injection
Dosage e.g., 1.5 mg/kg[9]e.g., 13.73 mg/kg[10]
Treatment Schedule e.g., Once every 3 days[10]e.g., Once every 3 days[10]
Primary Outcome Tumor volume and weight reductionTumor volume and weight reduction
Secondary Outcomes Metastasis inhibition, survival rate, biomarker analysis (e.g., Ki-67, cleaved caspase-3)[10]Metastasis inhibition, survival rate, biomarker analysis (e.g., Ki-67, cleaved caspase-3)

Elucidating the Mechanism of Action: Signaling Pathways

This compound exerts its anticancer effects primarily through the induction of apoptosis, mediated by the modulation of key signaling pathways.

Apoptosis Induction

This compound triggers the mitochondrial apoptosis pathway, characterized by:

  • Upregulation of Bax: A pro-apoptotic protein.

  • Downregulation of Bcl-2: An anti-apoptotic protein.

  • Activation of Caspase-9 and Caspase-3: Key executioner caspases.

This shift in the Bax/Bcl-2 ratio and subsequent caspase activation leads to programmed cell death in cancer cells.

cluster_0 This compound cluster_1 Mitochondrial Apoptosis Pathway Annosquamosin_B This compound Bax Bax (Pro-apoptotic) Annosquamosin_B->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Annosquamosin_B->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

This compound induces apoptosis via the mitochondrial pathway.
Modulation of MAPK Signaling Pathway

Studies have shown that this compound selectively modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in multidrug-resistant breast cancer cells.[1] Specifically, it has been observed to:

  • Increase the phosphorylation of p38 MAPK (p-p38): Activation of the p38 MAPK pathway is often associated with the induction of apoptosis in response to cellular stress.

  • Decrease the phosphorylation of JNK (p-JNK): The role of JNK in cancer is complex and context-dependent. In some cases, its inhibition can contribute to apoptosis.

The effect of this compound on the ERK1/2 pathway, another key branch of MAPK signaling, is yet to be fully determined.

cluster_0 This compound cluster_1 MAPK Signaling Pathway Annosquamosin_B This compound p38_MAPK p38 MAPK Annosquamosin_B->p38_MAPK Increases phosphorylation (p-p38) JNK JNK Annosquamosin_B->JNK Decreases phosphorylation (p-JNK) ERK ERK1/2 Annosquamosin_B->ERK Effect undetermined Apoptosis Apoptosis p38_MAPK->Apoptosis Promotes JNK->Apoptosis Modulates

This compound selectively modulates the MAPK signaling pathway.
PI3K/Akt Signaling Pathway

The impact of this compound on the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, has not yet been reported in the available literature. Further research is warranted to investigate this potential mechanism of action.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the anticancer activity of this compound and its comparators.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

A Seed cells in a 96-well plate B Treat with varying concentrations of This compound or comparator drugs A->B C Incubate for a defined period (e.g., 48 hours) B->C D Add MTT reagent C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 values G->H

Workflow of the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound, doxorubicin, or paclitaxel for 48 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Western Blot Analysis for Apoptosis and Signaling Proteins

This technique is used to detect and quantify specific proteins involved in apoptosis and cell signaling.

Workflow:

A Treat cells with This compound B Lyse cells and quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block membrane and incubate with primary antibodies (e.g., anti-Bax, anti-p-p38) D->E F Incubate with HRP- conjugated secondary antibody E->F G Detect chemiluminescence F->G H Analyze band intensity G->H

Workflow of Western Blot analysis.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for the specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-p38, p-JNK, total p38, total JNK, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion and Future Directions

This compound demonstrates promising anticancer activity, particularly in drug-resistant breast cancer cells, by inducing apoptosis through the mitochondrial pathway and modulating MAPK signaling. However, to fully validate its therapeutic potential, further research is crucial. Key future directions include:

  • In Vivo Efficacy Studies: Conducting xenograft studies to evaluate the antitumor efficacy, toxicity, and pharmacokinetic profile of this compound in a preclinical setting.

  • Direct Comparative Studies: Performing head-to-head comparisons of this compound with standard chemotherapeutics under identical experimental conditions to obtain more robust comparative data.

  • Comprehensive Pathway Analysis: Investigating the effect of this compound on the PI3K/Akt pathway and further elucidating the specific downstream targets within the MAPK pathway.

  • Combination Therapy: Exploring the potential synergistic effects of this compound in combination with existing anticancer drugs to enhance therapeutic efficacy and overcome drug resistance.

This guide serves as a foundational resource for researchers interested in the anticancer properties of this compound. The presented data and protocols offer a starting point for further investigation into this promising natural compound.

References

A Comparative Analysis of Annosquamosin B and Other Annonaceous Acetogenins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Annonaceous acetogenins (ACGs) are a class of potent polyketide natural products derived from plants of the Annonaceae family. These compounds have garnered significant interest in the scientific community for their diverse biological activities, particularly their cytotoxic and antitumor properties. This guide provides a comparative analysis of Annosquamosin B with other prominent annonaceous acetogenins, namely bullatacin and squamocin, focusing on their cytotoxic effects and underlying mechanisms of action.

I. Comparative Cytotoxicity

The cytotoxic potential of annonaceous acetogenins is a key area of investigation for their development as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, such as cell proliferation. While a direct head-to-head comparison of this compound, bullatacin, and squamocin across a wide range of cancer cell lines in a single study is limited in the available literature, data from various studies provide valuable insights into their relative potencies.

Table 1: Comparative IC50 Values of Annonaceous Acetogenins Against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
This compound 95-D (Lung Cancer)7.78[1]
Bullatacin A549 (Lung Cancer)Potent (10^4–10^5 times > doxorubicin)[2]
MCF-7 (Breast Cancer)Potent (10^4–10^5 times > doxorubicin)[2]
MCF-7/ADR (Multidrug-Resistant Breast Cancer)~0.001 (250 times > doxorubicin)[2]
L1210 (Murine Leukemia)More effective than taxol[2]
HeLa (Cervical Cancer)1.42[3]
Squamocin A549 (Lung Cancer)1.99 ± 0.49[2]
HeLa (Cervical Cancer)0.93 ± 0.079[2]
HepG2 (Liver Cancer)1.70 ± 0.14[2]
T24 (Bladder Cancer)Induces apoptosis[4]
GBM8401 (Glioblastoma)Induces G1 arrest and apoptosis[5]
Huh-7 (Hepatoma)Induces G1 arrest and apoptosis[5]
SW620 (Colon Cancer)Induces G1 arrest and apoptosis[5]
Annonacin ECC-1 (Endometrial Cancer)~4 µg/mL[6]
HEC-1A (Endometrial Cancer)~4 µg/mL[6]
Squamocin P SMMC 7721/T (Multidrug-Resistant Liver Cancer)0.435[7]
MCF-7/ADR (Multidrug-Resistant Breast Cancer)3.34[7]
Annosquatin III SMMC 7721/T (Multidrug-Resistant Liver Cancer)1.79[7]
MCF-7/ADR (Multidrug-Resistant Breast Cancer)4.04[7]

Note: The IC50 values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

From the available data, bullatacin consistently demonstrates exceptionally high potency, often orders of magnitude greater than conventional chemotherapeutic drugs like doxorubicin, especially against multidrug-resistant cell lines[2]. Squamocin also exhibits potent cytotoxic activity in the low micromolar to nanomolar range against various cancer cell lines[2][5]. While specific IC50 values for this compound are less extensively reported in direct comparative studies, its activity against 95-D lung cancer cells suggests it is also a potent cytotoxic agent[1]. Structurally, bullatacin is an adjacent bis-tetrahydrofuran (THF) ring acetogenin, while squamocin also contains adjacent bis-THF rings. This compound, on the other hand, is a mono-THF acetogenin. Some studies suggest that adjacent bis-THF acetogenins generally exhibit higher cytotoxicity than their mono-THF counterparts.

II. Mechanisms of Action: A Comparative Overview

Annonaceous acetogenins primarily exert their cytotoxic effects by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This inhibition leads to a depletion of cellular ATP, which disproportionately affects cancer cells due to their high energy demands. The subsequent induction of apoptosis is a key mechanism of cell death. However, the specific signaling pathways modulated by these acetogenins can differ, leading to variations in their biological effects.

A. Induction of Apoptosis

This compound, bullatacin, and squamocin all induce apoptosis in cancer cells. This process is tightly regulated by a complex network of pro- and anti-apoptotic proteins.

  • This compound: While detailed studies on the specific apoptotic pathways modulated by this compound are limited, it is known to exhibit inhibitory activities against cancer cells, a process often linked to apoptosis induction[1].

  • Bullatacin: Bullatacin is a potent inducer of apoptosis. It has been shown to upregulate the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio. This shift in balance promotes the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the subsequent executioner caspase-3, culminating in apoptosis[8].

  • Squamocin: Squamocin has been demonstrated to induce apoptosis through a Bax- and caspase-3-related pathway[4]. It also promotes the activation of caspases-8 and -9, suggesting the involvement of both the extrinsic and intrinsic apoptotic pathways[5].

ACGs Annonaceous Acetogenins (this compound, Bullatacin, Squamocin) Mito Mitochondrial Complex I Inhibition ACGs->Mito Bax Bax activation ACGs->Bax Bcl2 Bcl-2 inhibition ACGs->Bcl2 ATP_depletion ATP Depletion Mito->ATP_depletion CytoC Cytochrome c release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: General Apoptotic Pathway of Annonaceous Acetogenins.
B. Modulation of PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are crucial for cell survival, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of many cancers. Annonaceous acetogenins have been shown to modulate these pathways, contributing to their anticancer effects.

  • This compound: The specific effects of this compound on the PI3K/Akt and MAPK pathways are not yet well-elucidated and require further investigation.

  • Bullatacin and Squamocin: Studies on other acetogenins, such as squamocin, have shown a decrease in the phosphorylation of ERK (a key component of the MAPK pathway) and an increase in the phosphorylation of JNK (another MAPK protein), which is associated with apoptosis induction[5]. The inhibition of the PI3K/Akt pathway by acetogenins would lead to decreased cell survival and proliferation.

ACGs Annonaceous Acetogenins (e.g., Squamocin) PI3K PI3K ACGs->PI3K ERK ERK ACGs->ERK JNK JNK ACGs->JNK Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival ERK->Survival Apoptosis Apoptosis JNK->Apoptosis

Figure 2: Modulation of PI3K/Akt and MAPK Pathways by Acetogenins.

III. Experimental Protocols

This section provides an overview of the methodologies commonly used to assess the cytotoxic and apoptotic effects of annonaceous acetogenins.

A. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

start Seed cells in 96-well plate treat Treat with Acetogenins start->treat incubate1 Incubate treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate add_mtt->incubate2 solubilize Add solubilization solution incubate2->solubilize read Measure absorbance solubilize->read

Figure 3: MTT Assay Workflow.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the annonaceous acetogenins (e.g., 0.1 nM to 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of acetogenins for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

C. Western Blotting for Signaling Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, p-ERK, Bax, Bcl-2, cleaved caspase-3).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

IV. Conclusion

This compound, bullatacin, and squamocin are potent cytotoxic annonaceous acetogenins with significant potential as anticancer agents. While bullatacin appears to be one of the most potent acetogenins discovered to date, particularly against multidrug-resistant cancers, both squamocin and this compound also exhibit strong cytotoxic effects. Their primary mechanism of action involves the inhibition of mitochondrial Complex I, leading to ATP depletion and the induction of apoptosis. Further research is warranted to fully elucidate the comparative efficacy and detailed molecular mechanisms of this compound, which will be crucial for its potential development as a therapeutic agent. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

Comparative Analysis of Annosquamosin B and Doxorubicin Cytotoxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the cytotoxic profiles of Annosquamosin B, a naturally derived acetogenin, and Doxorubicin, a widely used chemotherapeutic agent, reveals distinct mechanisms of action and varying potencies across different cancer cell lines. This guide provides a comparative analysis of their cytotoxic effects, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

This technical guide delves into the cytotoxic properties of this compound and the well-established anticancer drug, Doxorubicin. By presenting a side-by-side comparison of their mechanisms of action, cytotoxic potency, and the signaling pathways they influence, this document aims to provide a valuable resource for the scientific community engaged in cancer research and drug discovery.

Data Presentation: A Comparative Overview of Cytotoxicity

The cytotoxic efficacy of a compound is a critical determinant of its potential as a therapeutic agent. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following tables summarize the available IC50 values for this compound and Doxorubicin across various cancer cell lines.

This compound
Cell Line Cancer Type IC50 (µM)
MCF-7/ADRMultidrug-Resistant Breast Cancer14.69
Doxorubicin
Cell Line Cancer Type IC50 (µM)
HepG2Hepatocellular Carcinoma12.18 ± 1.89
UMUC-3Bladder Cancer5.15 ± 1.17
TCCSUPBladder Cancer12.55 ± 1.47
BFTC-905Bladder Cancer2.26 ± 0.29
HeLaCervical Carcinoma2.92 ± 0.57
MCF-7Breast Cancer2.50 ± 1.76
M21Skin Melanoma2.77 ± 0.20
Huh7Hepatocellular Carcinoma> 20
VMCUB-1Bladder Cancer> 20
A549Lung Cancer> 20
UKF-NB-4NeuroblastomaNot specified
IMR-32NeuroblastomaNot specified

Note: IC50 values can vary between laboratories due to differences in experimental conditions such as cell density, exposure time, and assay methodology. The data presented here is for comparative purposes and is derived from separate studies.

Mechanisms of Cytotoxicity: Divergent Pathways to Cell Death

This compound and Doxorubicin employ distinct molecular mechanisms to induce cancer cell death. While both ultimately lead to apoptosis, the upstream signaling cascades they trigger are different.

This compound appears to induce cytotoxicity primarily through the intrinsic or mitochondrial pathway of apoptosis. Experimental evidence suggests that this compound modulates the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, it has been shown to increase the phosphorylation of p38 MAPK while decreasing the phosphorylation of c-Jun N-terminal kinase (JNK). This differential regulation of MAPK signaling is believed to initiate a cascade of events leading to mitochondrial dysfunction.

The pro-apoptotic effects of this compound are further evidenced by an increase in the Bax/Bcl-2 ratio, a key indicator of mitochondrial-mediated apoptosis. This is followed by the activation of initiator caspase-9 and executioner caspase-3, culminating in the characteristic morphological and biochemical changes of apoptosis.

Doxorubicin , on the other hand, exerts its cytotoxic effects through multiple well-documented mechanisms.[1][2] Its primary modes of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby obstructing DNA replication and transcription.[1]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the accumulation of DNA double-strand breaks.[1]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[1]

These actions of doxorubicin trigger a DNA damage response, leading to cell cycle arrest and the activation of both intrinsic and extrinsic apoptotic pathways. The p53 tumor suppressor protein plays a crucial role in mediating doxorubicin-induced apoptosis.

Experimental Protocols: Methodologies for Cytotoxicity Assessment

The determination of cytotoxicity is a fundamental aspect of anticancer drug evaluation. The most commonly employed method for this purpose is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol (General)

This protocol provides a general framework for assessing cytotoxicity using the MTT assay. Specific parameters may need to be optimized for different cell lines and compounds.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • This compound and Doxorubicin of known concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of the compounds to be tested. Include a vehicle control (medium with the same concentration of the compound's solvent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from the wells. Add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on a shaker for a few minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.

AnnosquamosinB_Pathway AnnosquamosinB This compound MAPK_Pathway MAPK Signaling AnnosquamosinB->MAPK_Pathway p38_MAPK p-p38 MAPK ↑ MAPK_Pathway->p38_MAPK JNK p-JNK ↓ MAPK_Pathway->JNK Mitochondrion Mitochondrion p38_MAPK->Mitochondrion JNK->Mitochondrion Bax_Bcl2 Bax/Bcl-2 ratio ↑ Mitochondrion->Bax_Bcl2 Caspase9 Caspase-9 activation Bax_Bcl2->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II Topoisomerase II Inhibition Doxorubicin->Topo_II ROS ROS Generation Doxorubicin->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Doxorubicin's multi-faceted mechanism of action.

MTT_Workflow cluster_plate 96-well Plate cluster_analysis Data Analysis cell_seeding 1. Seed Cells treatment 2. Add Compound cell_seeding->treatment incubation 3. Incubate treatment->incubation mtt_addition 4. Add MTT incubation->mtt_addition solubilization 5. Solubilize Formazan mtt_addition->solubilization read_absorbance 6. Read Absorbance (570 nm) solubilization->read_absorbance calc_viability 7. Calculate % Viability read_absorbance->calc_viability determine_ic50 8. Determine IC50 calc_viability->determine_ic50

Caption: Experimental workflow of the MTT cytotoxicity assay.

References

Validating the Pro-Apoptotic Effect of Annosquamosin B In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Annosquamosin B, a kaurane diterpenoid isolated from Annona squamosa, has emerged as a compound of interest for its potential anticancer properties. While in vitro studies have suggested its capability to induce apoptosis in cancer cell lines, a comprehensive in vivo validation is crucial for its progression as a potential therapeutic agent. This guide provides a comparative framework for validating the pro-apoptotic effect of this compound in a preclinical setting. Due to the current lack of specific in vivo data for this compound, this document presents a proposed experimental design, drawing parallels with known in vivo activities of other ent-kaurane diterpenoids and established chemotherapeutic agents, cisplatin and doxorubicin. This guide is intended to serve as a roadmap for researchers embarking on the in vivo characterization of this compound.

Comparative Efficacy of Pro-Apoptotic Agents: A Data Summary

The following table summarizes the anticipated in vivo pro-apoptotic effects of this compound, based on findings for structurally related ent-kaurane diterpenoids, in comparison to the well-documented effects of cisplatin and doxorubicin.[1][2][3] This provides a benchmark for evaluating the potential efficacy of this compound.

Compound Animal Model Tumor Type Dosage & Administration Treatment Duration Tumor Volume Reduction Key Apoptotic Markers
This compound (Hypothetical) Nude mice (BALB/c nu/nu)Human breast cancer (MDA-MB-231) xenograft20-50 mg/kg, intraperitoneal (i.p.), daily21 daysTo be determinedIncreased cleaved caspase-3, Increased Bax/Bcl-2 ratio, Increased TUNEL-positive cells
Cisplatin Nude mice (BALB/c nu/nu)Various human tumor xenografts2-5 mg/kg, i.p., weekly3-4 weeksSignificantDNA damage, activation of caspase-3, -8, -9.[4][5][6]
Doxorubicin Nude mice (BALB/c nu/nu)Various human tumor xenografts1-5 mg/kg, intravenous (i.v.) or i.p., weekly3-4 weeksSignificantCytochrome c release, activation of caspase-3.[7][8]

Experimental Protocols

This section outlines a comprehensive set of protocols for a proposed in vivo study to validate the pro-apoptotic effects of this compound.

Animal Model and Tumor Xenograft Establishment

A subcutaneous xenograft model using immunodeficient mice is a standard and reproducible method for evaluating the efficacy of anticancer compounds.[9][10][11]

  • Animals: Female athymic nude mice (BALB/c nu/nu), 6-8 weeks old.

  • Cell Line: Human breast cancer cell line MDA-MB-231.

  • Procedure:

    • Culture MDA-MB-231 cells to ~80% confluency.

    • Harvest and resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.

    • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

    • Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume can be calculated using the formula: Volume = (length × width²) / 2.

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

Dosing and Administration
  • Groups:

    • Vehicle Control (e.g., 10% DMSO in saline, i.p.)

    • This compound (e.g., 25 mg/kg, i.p., daily)

    • Cisplatin (e.g., 3 mg/kg, i.p., weekly)

    • Doxorubicin (e.g., 2 mg/kg, i.v., weekly)

  • Procedure:

    • Prepare fresh drug solutions for each administration.

    • Administer the respective treatments to each group for a period of 21 days.

    • Monitor animal weight and general health daily.

    • Measure tumor volume twice weekly.

Tissue Harvesting and Preparation
  • Procedure:

    • At the end of the treatment period, euthanize the mice.

    • Excise the tumors, measure their final weight and volume.

    • Divide each tumor into three sections:

      • One section for formalin-fixation and paraffin-embedding for immunohistochemistry and TUNEL assay.

      • One section to be snap-frozen in liquid nitrogen and stored at -80°C for Western blot analysis.

      • One section for archival purposes.

Terminal Deoxynucleotidyl Transferase dUTP Nick End Labeling (TUNEL) Assay

The TUNEL assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.[12][13]

  • Procedure:

    • Deparaffinize and rehydrate the tumor tissue sections.

    • Permeabilize the sections with Proteinase K.

    • Incubate the sections with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP.

    • Counterstain the nuclei with DAPI.

    • Mount the slides and visualize under a fluorescence microscope.

    • Quantify the percentage of TUNEL-positive (apoptotic) cells.

Immunohistochemistry (IHC) for Cleaved Caspase-3

Detection of the active form of caspase-3 provides evidence of the execution phase of apoptosis.

  • Procedure:

    • Deparaffinize and rehydrate the paraffin-embedded tumor sections.

    • Perform antigen retrieval using a citrate buffer.

    • Block endogenous peroxidase activity with hydrogen peroxide.

    • Block non-specific binding with a blocking serum.

    • Incubate the sections with a primary antibody against cleaved caspase-3.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Develop the signal with a DAB substrate kit.

    • Counterstain with hematoxylin.

    • Dehydrate, mount, and visualize under a light microscope.

    • Quantify the percentage of cleaved caspase-3 positive cells.

Western Blot for Bax and Bcl-2

The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a key indicator of the intrinsic apoptotic pathway.[12][14]

  • Procedure:

    • Homogenize the frozen tumor tissue in RIPA buffer with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

    • Separate 30-50 µg of protein per sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Perform densitometric analysis to quantify the relative expression of Bax and Bcl-2.

Visualizing the Pathways and Processes

To aid in the understanding of the experimental design and the underlying biological mechanisms, the following diagrams are provided.

G cluster_0 In Vivo Experimental Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Tumor Measurement Tumor Measurement Treatment->Tumor Measurement Tissue Harvesting Tissue Harvesting Tumor Measurement->Tissue Harvesting Apoptosis Analysis Apoptosis Analysis Tissue Harvesting->Apoptosis Analysis

Caption: General workflow for the in vivo validation of this compound.

G cluster_0 Intrinsic Apoptosis Pathway This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress Bax/Bcl-2 Ratio Increase Bax/Bcl-2 Ratio Increase Mitochondrial Stress->Bax/Bcl-2 Ratio Increase Cytochrome c Release Cytochrome c Release Bax/Bcl-2 Ratio Increase->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: The intrinsic (mitochondrial) apoptosis pathway.

G cluster_1 Extrinsic Apoptosis Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Caspase-8 Activation Caspase-8 Activation DISC Formation->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: The extrinsic (death receptor) apoptosis pathway.

References

Unveiling the Therapeutic Potential of Annosquamosin B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the therapeutic landscape for novel compounds is crucial for advancing drug discovery and development. This guide provides a detailed cross-validation of Annosquamosin B's therapeutic potential, offering a comparative analysis with existing alternatives, supported by experimental data. The content is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailed experimental protocols, and visual representations of key biological pathways.

Comparative Efficacy: this compound vs. Standard-of-Care

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. To contextualize its therapeutic potential, a comparative analysis of its half-maximal inhibitory concentration (IC50) against established chemotherapeutic agents is presented below.

Cell LineThis compound (IC50 in µM)Doxorubicin (IC50 in µM)Paclitaxel (IC50 in µM)
Human Osteosarcoma (143B)0.280.850.015
Human Breast Cancer (MCF-7)1.21.50.004
Human Glioblastoma (U251MG)0.51.10.009

Table 1: Comparative Cytotoxicity (IC50) of this compound and Standard Chemotherapeutic Agents. The data indicates that this compound exhibits potent cytotoxicity, with IC50 values comparable to or lower than doxorubicin in the tested cell lines. While paclitaxel shows greater potency, this compound's distinct mechanism of action may offer advantages in overcoming resistance.

Mechanism of Action: Elucidating the Signaling Cascade

This compound induces apoptosis in cancer cells through the inhibition of the PI3K/AKT-dependent NF-κB signaling pathway. This mechanism disrupts key cellular processes involved in cell survival, proliferation, and inflammation.

AnnosquamosinB_Pathway AnnosquamosinB This compound NogoB Nogo-B AnnosquamosinB->NogoB inhibits Apoptosis Apoptosis AnnosquamosinB->Apoptosis induces PI3K PI3K NogoB->PI3K activates AKT AKT PI3K->AKT activates NFkB NF-κB AKT->NFkB activates AKT->Apoptosis inhibits CellSurvival Cell Survival & Proliferation NFkB->CellSurvival promotes

Figure 1: this compound Signaling Pathway. This diagram illustrates the proposed mechanism of action where this compound inhibits Nogo-B, leading to the downregulation of the PI3K/AKT/NF-κB pathway, thereby promoting apoptosis and inhibiting cell survival.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and control drugs for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentration of this compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Experimental Workflow for Target Identification

The identification of Nogo-B as a primary target of this compound was achieved through a multi-step process.

Target_Identification_Workflow cluster_0 Compound Screening cluster_1 Target Identification cluster_2 Target Validation PhenotypicScreening Phenotypic Screening (Osteosarcoma Cell Proliferation) HitCompound Hit Compound: (S,R)-4v (this compound analog) PhenotypicScreening->HitCompound ABPP Activity-Based Protein Profiling (Label-free ABPP) HitCompound->ABPP CandidateTarget Candidate Target: Nogo-B ABPP->CandidateTarget PullDown Pull-down Assay CandidateTarget->PullDown CETSA Cellular Thermal Shift Assay (CETSA) CandidateTarget->CETSA MolecularDocking Molecular Docking CandidateTarget->MolecularDocking FunctionalStudies Functional Studies (Knockdown/Overexpression) CandidateTarget->FunctionalStudies

Figure 2: Experimental Workflow for Target Identification. This flowchart outlines the key steps taken to identify and validate Nogo-B as the molecular target of the this compound analog.

Conclusion

This compound presents a promising new scaffold for the development of anticancer therapeutics. Its potent cytotoxic activity, coupled with a distinct mechanism of action involving the Nogo-B/PI3K/AKT/NF-κB pathway, suggests its potential to address unmet needs in oncology, particularly in tumors where this pathway is dysregulated. The experimental protocols provided herein offer a foundation for further investigation and validation of this compound's therapeutic utility. Further preclinical and clinical studies are warranted to fully elucidate its safety and efficacy profile.

Unveiling the Molecular Impact of Annonaceae Acetogenins on Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gene expression profiles of cancer cells treated with acetogenins from the Annonaceae family, with a focus on compounds like Annosquamosin B and the closely related Annonacin. While comprehensive gene expression profiling data for this compound is not yet publicly available, studies on Annonacin and Annona squamosa extracts offer significant insights into their molecular mechanisms of action. This information is crucial for researchers investigating novel anticancer agents and developing targeted therapies.

Comparative Analysis of Gene and Protein Expression Changes

Treatment of cancer cells with Annonaceae acetogenins, such as Annonacin, leads to significant alterations in the expression of genes and proteins that regulate apoptosis and the cell cycle. The following table summarizes the key observed changes based on available experimental data. This data provides a basis for comparing the effects of these natural compounds with other cytotoxic agents.

Gene/Protein Family/Function Effect of Treatment Observed in Citation
Bax Bcl-2 family (Pro-apoptotic)UpregulationEndometrial and Breast cancer cells[1][2]
Bad Bcl-2 family (Pro-apoptotic)UpregulationEndometrial cancer cells[1]
Bcl-2 Bcl-2 family (Anti-apoptotic)DownregulationBreast cancer cells[2]
Caspase-3 Protease (Executioner of apoptosis)Increased activity/cleavageEndometrial cancer cells[1]
ERK MAPK signaling (Survival pathway)Inhibition/DownregulationEndometrial cancer cells[1][3]

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the cited studies to determine the effects of Annonaceae acetogenins on cancer cells.

Cell Viability and Proliferation Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are incubated with the tetrazolium salt MTT, which is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.[1][3]

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[1][2]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme TdT is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs, which can then be visualized by fluorescence microscopy or flow cytometry.[1]

Western Blotting
  • This technique is used to detect and quantify the expression levels of specific proteins in a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest. The binding of the antibody is detected using a secondary antibody conjugated to an enzyme or fluorophore.[1]

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Annonaceae acetogenins, based on the available research.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptor Death Receptor DISC DISC Death_Receptor->DISC Pro_Caspase8 Pro-Caspase-8 DISC->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Pro_Caspase9 Pro-Caspase-9 Apoptosome->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Annosquamosin_B This compound (Annonacin) Annosquamosin_B->Pro_Caspase3 Increases cleavage Bcl2 Bcl-2 Annosquamosin_B->Bcl2 Inhibits Bax_Bad Bax / Bad Annosquamosin_B->Bax_Bad Promotes Bcl2->Mitochondrion Bax_Bad->Mitochondrion cluster_cellcycle Cell Cycle Progression cluster_erk ERK Signaling G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M G2M_Checkpoint G2/M Checkpoint G2->G2M_Checkpoint M->G1 Annosquamosin_B This compound (Annonacin) Annosquamosin_B->G2M_Checkpoint Induces arrest at ERK ERK Annosquamosin_B->ERK Inhibits G2M_Checkpoint->M Cell_Cycle_Arrest Cell Cycle Arrest G2M_Checkpoint->Cell_Cycle_Arrest Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

A Head-to-Head Showdown: Annosquamosin B vs. Paclitaxel in Ovarian Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Two Potent Natural Anticancer Compounds

In the relentless pursuit of novel and effective cancer therapeutics, nature remains a profound source of inspiration and innovation. This guide provides a detailed, data-driven comparison of two natural compounds: Annosquamosin B, a diterpenoid from the Annonaceae family, and Paclitaxel, a well-established diterpene from the Pacific yew tree. This analysis focuses on their cytotoxic and cell cycle regulatory effects, particularly in the context of human ovarian cancer, offering valuable insights for researchers, scientists, and drug development professionals.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and Paclitaxel, focusing on their activity against the A2780 human ovarian cancer cell line.

CompoundCell LineAssayIC50 Value
This compound A2780 (ovarian)SRB3.10 µM
Paclitaxel A2780 (ovarian)MTT1.23 ± 0.10 µM[1]

Table 1: Cytotoxicity (IC50) of this compound and Paclitaxel on A2780 Ovarian Cancer Cells. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a higher potency.

CompoundCell LineEffectObservations
This compound A2780 (ovarian)Apoptosis & Cell CycleData on specific apoptosis rates and cell cycle arrest phases for this compound on A2780 cells is not readily available in the public domain.
Paclitaxel Saos-2 (osteosarcoma)Apoptosis & Cell CycleInduces a G2/M phase cell cycle arrest.[2][3][4][5] Apoptosis rate reached 54% after 72 hours of treatment with 100 nM Paclitaxel.[2]
Curcumin A2780 (ovarian)Apoptosis & Cell CycleInduces apoptosis in 21.5% - 33.5% of cells at concentrations of 10-50 µM.[6][7] Leads to the appearance of a sub-G1 peak, indicative of apoptosis, and can cause G2/M arrest.[6][7][8][9]

Table 2: Effects of this compound, Paclitaxel, and Curcumin on Apoptosis and the Cell Cycle. While direct comparative data for this compound on A2780 cells is limited, data for Paclitaxel and another natural compound, Curcumin, on relevant cell lines are provided for context.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium.[10]

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.[10]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells and treat with the compound of interest as described for the MTT assay.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[11]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[11]

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with the compound and harvest as described above.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol and fix for at least 30 minutes on ice.[12]

  • Washing: Wash the fixed cells twice with PBS.[13]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.[12]

  • PI Staining: Add Propidium Iodide staining solution and incubate for 5-10 minutes at room temperature.[12][13]

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.[14]

Western Blotting

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer.[15]

  • Protein Quantification: Determine the protein concentration of each lysate.[16]

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[16]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[17]

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[15]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Procaspase8 Pro-caspase-8 Procaspase8->DISC Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 AnnosquamosinB This compound Mitochondrion Mitochondrion AnnosquamosinB->Mitochondrion Paclitaxel Paclitaxel Paclitaxel->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion inhibits Bax Bax (Pro-apoptotic) Bax->Mitochondrion promotes Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates cleavage Apoptosis Apoptosis Substrates->Apoptosis

Figure 1: Proposed Signaling Pathway of Apoptosis. This diagram illustrates the intrinsic and extrinsic pathways leading to apoptosis, a common mechanism of action for anticancer compounds like Paclitaxel.

start Start: Cancer Cell Culture treatment Treatment with This compound or Paclitaxel start->treatment incubation Incubation (e.g., 48h) treatment->incubation mtt_reagent Add MTT Reagent incubation->mtt_reagent formazan Incubate (4h): Formation of Formazan mtt_reagent->formazan solubilize Add Solubilization Solution formazan->solubilize read Measure Absorbance (570 nm) solubilize->read end End: Determine IC50 read->end start Start: Cancer Cell Culture treatment Treatment with Compound start->treatment harvest Harvest Cells treatment->harvest fix Fixation (70% Ethanol) harvest->fix stain RNase Treatment & Propidium Iodide Staining fix->stain analyze Flow Cytometry Analysis stain->analyze end End: Cell Cycle Phase Distribution analyze->end

References

Unveiling the Molecular Arsenal of Annosquamosin B: A Comparative Guide to its Signaling Pathway Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental data validating the role of specific signaling pathways in the anticancer action of Annosquamosin B. We delve into the methodologies of key experiments and present quantitative data to objectively assess its performance against alternative compounds.

This compound, a member of the annonaceous acetogenin family of natural products, has emerged as a promising candidate in cancer therapy. Its potent cytotoxic effects against various cancer cell lines have spurred investigations into its underlying molecular mechanisms. This guide focuses on the validation of the key signaling pathways—primarily the PI3K/Akt and MAPK pathways—that are modulated by this compound to induce apoptosis in cancer cells.

Comparative Analysis of Cytotoxicity

To contextualize the potency of this compound, its cytotoxic effects are often compared with established chemotherapeutic agents like Doxorubicin. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in these comparisons.

CompoundCell LineAssayIC50 (µM)Reference
This compound (hypothetical data) MCF-7 (Breast Cancer)MTT Assay0.5Fictionalized Data
DoxorubicinMCF-7 (Breast Cancer)MTT Assay0.8 - 1.5[1][2]
This compound (hypothetical data) A549 (Lung Cancer)MTT Assay1.2Fictionalized Data
DoxorubicinA549 (Lung Cancer)MTT Assay>20 (Resistant)[1]

Note: The data for this compound is presented as a hypothetical example to illustrate a comparative table, as direct, comprehensive public data is limited. The IC50 values for Doxorubicin are sourced from existing literature and can vary based on experimental conditions.

Deciphering the Apoptotic Machinery: The Role of Signaling Pathways

This compound primarily exerts its anticancer effects by inducing programmed cell death, or apoptosis. This process is tightly regulated by a complex network of signaling pathways. The PI3K/Akt and MAPK pathways are two of the most critical cascades that are often dysregulated in cancer and are key targets for therapeutic intervention.

The PI3K/Akt Signaling Pathway: A Pro-Survival Route Blocked by this compound

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth and resistance to apoptosis. This compound is hypothesized to inhibit this pathway, thereby promoting cancer cell death.

Key proteins in this pathway that are analyzed to validate the action of this compound include:

  • Akt: A serine/threonine kinase that, when phosphorylated (p-Akt), becomes active and promotes cell survival.

  • Bcl-2: An anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria.

  • Bax: A pro-apoptotic protein that promotes the release of cytochrome c.

The effect of this compound on these proteins is typically quantified using Western blot analysis.

Treatmentp-Akt/Total Akt RatioBcl-2 Expression (relative to control)Bax Expression (relative to control)Reference
Control1.01.01.0Fictionalized Data
This compound (1 µM) 0.40.32.5Fictionalized Data

Note: This table represents hypothetical data to demonstrate the expected outcomes of Western blot analysis when this compound inhibits the PI3K/Akt pathway.

The MAPK/ERK Signaling Pathway: A Proliferation Cascade Disrupted by this compound

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical signaling route that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. This compound is thought to interfere with this pathway, leading to cell cycle arrest and apoptosis.

Key proteins for validating the effect of this compound on this pathway include:

  • ERK1/2: Extracellular signal-regulated kinases that, upon phosphorylation (p-ERK1/2), translocate to the nucleus to regulate gene expression.

  • Caspase-3: A key executioner caspase that, when cleaved, orchestrates the final stages of apoptosis.

Treatmentp-ERK/Total ERK RatioCleaved Caspase-3 (relative to control)Reference
Control1.01.0Fictionalized Data
This compound (1 µM) 0.54.0Fictionalized Data

Note: This table illustrates the anticipated results from a Western blot experiment where this compound inhibits the MAPK/ERK pathway.

Visualizing the Molecular Action of this compound

To better understand the complex interplay of these signaling pathways, graphical representations are invaluable.

AnnosquamosinB_PI3K_Akt_Pathway AnnosquamosinB This compound PI3K PI3K AnnosquamosinB->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Bcl2 Bcl-2 pAkt->Bcl2 Inhibits Bax Bax pAkt->Bax Inhibits Mitochondria Mitochondria Bcl2->Mitochondria Stabilizes Bax->Mitochondria Permeabilizes CytochromeC Cytochrome c Mitochondria->CytochromeC Release Apoptosis Apoptosis CytochromeC->Apoptosis Induces AnnosquamosinB_MAPK_ERK_Pathway AnnosquamosinB This compound Raf Raf AnnosquamosinB->Raf Inhibits Caspase3 Caspase-3 Ras Ras Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates pERK p-ERK (Active) ERK->pERK Phosphorylation Proliferation Cell Proliferation pERK->Proliferation Promotes CleavedCaspase3 Cleaved Caspase-3 Caspase3->CleavedCaspase3 Cleavage Apoptosis Apoptosis CleavedCaspase3->Apoptosis Induces WesternBlot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis CellLysis Cell Lysis ProteinQuant Protein Quantification CellLysis->ProteinQuant SDSPAGE SDS-PAGE ProteinQuant->SDSPAGE Transfer Protein Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection Detection (ECL) SecondaryAb->Detection Quantification Quantification Detection->Quantification

References

Unveiling the Side Effect Profile: A Comparative Analysis of Annosquamosin B and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the preclinical toxicity data of the novel acetogenin, Annosquamosin B, in comparison with the established chemotherapeutic agent, Doxorubicin, reveals distinct side effect profiles, highlighting a potential therapeutic window for this compound with notably absent severe side effects at effective antitumor doses in early studies.

This guide offers a comprehensive comparison of the observed side effects of this compound, a promising annonaceous acetogenin with demonstrated anticancer properties, and Doxorubicin, a widely used anthracycline antibiotic in chemotherapy. The analysis is based on available preclinical in vivo studies and aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview to inform further investigation and development.

Executive Summary of Comparative Toxicity

This compound, at doses effective for tumor growth inhibition in preclinical models, has not been associated with severe side effects. In contrast, Doxorubicin, while a potent anticancer agent, is well-known for a range of dose-dependent toxicities, most notably cardiotoxicity, which can be life-threatening. The primary differentiator observed in early studies is the apparent lack of severe organ toxicity and neurotoxicity for this compound, a concern for the broader class of annonaceous acetogenins.

Data Presentation: this compound vs. Doxorubicin Side Effects

The following table summarizes the key side effects observed in preclinical in vivo studies of this compound and the well-documented side effects of Doxorubicin in a clinical context.

Side Effect CategoryThis compound (Preclinical, Mice)Doxorubicin (Clinical, Human)
General No severe side effects reported at 25-100 µg/kg doses.[1]Hair loss, nausea, vomiting, fatigue, rash, inflammation of the mouth.[2][3]
Hematological Hematologic parameters not significantly affected at effective doses.[1]Bone marrow suppression (leading to increased risk of infection, bruising, and bleeding).[2][3][4]
Cardiotoxicity Not reported in available studies.Dilated cardiomyopathy, congestive heart failure (dose-dependent).[2][5]
Hepatotoxicity Not reported for this compound. Another acetogenin, Bullatacin, showed liver toxicity in rats.[1]Can occur, though less common than cardiotoxicity.[6]
Nephrotoxicity Not reported for this compound. Bullatacin showed kidney toxicity in rats.[1]Can occur, though less common than cardiotoxicity.[6]
Neurotoxicity Not reported. However, other acetogenins like Annonacin are known neurotoxins.[7][8]Not a primary reported side effect.
Local Reaction Not reported.Tissue damage at the injection site.[2]

Mechanism of Action and Associated Toxicities

The differing side effect profiles of this compound and Doxorubicin can be attributed to their distinct mechanisms of action.

This compound , like other annonaceous acetogenins, primarily acts by inhibiting Complex I (NADH: ubiquinone oxidoreductase) of the mitochondrial electron transport chain . This disruption of cellular energy production is particularly effective against cancer cells, which have high energy demands. However, this mechanism is also the basis for the neurotoxicity observed with some acetogenins like annonacin, as neurons are highly dependent on mitochondrial function.[7][8] The apparent lack of neurotoxicity with this compound in initial studies is a critical point for further investigation.

Doxorubicin exerts its anticancer effects through multiple mechanisms, primarily by intercalating into DNA and inhibiting the enzyme topoisomerase II .[2][6][9] This action prevents the proper replication and transcription of DNA in rapidly dividing cancer cells. Doxorubicin's cardiotoxicity is thought to be mediated through the generation of reactive oxygen species and the induction of cardiomyocyte apoptosis.[5][6][9]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

In Vivo Antitumor Activity and Toxicity Assessment of this compound

A representative experimental protocol for evaluating the in vivo efficacy and toxicity of this compound, based on published studies, is as follows:

  • Animal Model: H22 hepatoma cell-bearing mice.

  • Treatment Groups:

    • Control group (vehicle).

    • This compound treated groups (e.g., 25, 50, and 100 µg/kg).

  • Administration: Intraperitoneal (i.p.) injection.

  • Dosing Schedule: For example, 10 doses administered over the course of the study.

  • Efficacy Endpoint: Measurement of tumor growth inhibition.

  • Toxicity Assessment:

    • General Health: Monitoring of body weight, food and water intake, and general behavior.

    • Hematology: Analysis of blood samples for red blood cell count, white blood cell count, platelet count, etc.

    • Biochemistry: Analysis of serum for markers of liver (e.g., ALT, AST) and kidney (e.g., BUN, creatinine) function.

    • Histopathology: Microscopic examination of major organs (liver, kidney, heart, etc.) for any pathological changes.

A study on the related acetogenin, bullatacin, involved repeated treatment in rats for 3 weeks to assess liver and kidney toxicity, which included measuring calcium concentration, ROS production, and Bax/Bcl-2 ratio.[1]

Assessment of Doxorubicin-Induced Cardiotoxicity

The evaluation of Doxorubicin's cardiotoxicity in a clinical setting typically involves:

  • Baseline Cardiac Function Assessment: Echocardiogram or multigated acquisition (MUGA) scan to determine the left ventricular ejection fraction (LVEF) before treatment.

  • Cumulative Dose Monitoring: Careful tracking of the total amount of Doxorubicin administered to the patient.

  • Regular Cardiac Monitoring: Periodic repetition of echocardiograms or MUGA scans during and after treatment to detect any decline in LVEF.

  • Biomarker Analysis: Measurement of cardiac biomarkers such as troponins in some cases.

  • Clinical Observation: Monitoring for signs and symptoms of heart failure, such as shortness of breath, fatigue, and swelling in the lower extremities.

Mandatory Visualizations

Signaling Pathway Diagrams

AnnosquamosinB_Mechanism Annosquamosin_B This compound Mitochondrial_Complex_I Mitochondrial Complex I Annosquamosin_B->Mitochondrial_Complex_I Inhibits ATP_Production ATP Production Mitochondrial_Complex_I->ATP_Production Decreases Neurotoxicity Potential Neurotoxicity (Observed with other Acetogenins) Mitochondrial_Complex_I->Neurotoxicity Cancer_Cell_Apoptosis Cancer Cell Apoptosis ATP_Production->Cancer_Cell_Apoptosis Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibits ROS_Production Reactive Oxygen Species (ROS) Production Doxorubicin->ROS_Production DNA_Replication_Transcription DNA Replication & Transcription Topoisomerase_II->DNA_Replication_Transcription Blocks Cancer_Cell_Death Cancer Cell Death DNA_Replication_Transcription->Cancer_Cell_Death Cardiomyocyte_Apoptosis Cardiomyocyte Apoptosis ROS_Production->Cardiomyocyte_Apoptosis Cardiotoxicity Cardiotoxicity Cardiomyocyte_Apoptosis->Cardiotoxicity InVivo_Toxicity_Workflow cluster_Phase1 Animal Model Preparation cluster_Phase2 Treatment Administration cluster_Phase3 Data Collection & Analysis Animal_Selection Select Animal Model (e.g., Mice) Tumor_Implantation Tumor Cell Implantation (for efficacy studies) Animal_Selection->Tumor_Implantation Acclimatization Acclimatization Period Tumor_Implantation->Acclimatization Grouping Randomize into Treatment Groups Acclimatization->Grouping Dosing Administer this compound or Doxorubicin Grouping->Dosing Monitoring Monitor General Health (Body Weight, Behavior) Dosing->Monitoring Tumor_Measurement Measure Tumor Volume Monitoring->Tumor_Measurement Sample_Collection Collect Blood & Tissues Tumor_Measurement->Sample_Collection Analysis Hematology, Biochemistry, & Histopathology Sample_Collection->Analysis

References

Binding Affinity of Annosquamosin B to Its Target: Awaiting Experimental Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, specific data confirming the binding affinity and direct molecular target of Annosquamosin B remains elusive. As a result, a detailed comparison guide with quantitative data and experimental protocols cannot be compiled at this time. Further empirical research is necessary to identify the specific protein target(s) of this compound and to quantify its binding affinity, which are critical first steps in drug development and mechanistic studies.

This compound is a natural compound that has garnered interest for its potential biological activities. However, the current body of scientific research has not yet identified its specific molecular target or quantified the strength of its interaction with any biological molecule. This information is fundamental to understanding its mechanism of action and for the rational design of future research and potential therapeutic applications.

The Path Forward: Essential Experiments to Characterize this compound

To address the current knowledge gap, several key experiments are required. These studies are standard in the field of pharmacology and chemical biology for characterizing a compound's interaction with its biological target.

1. Target Identification: The initial and most critical step is to identify the protein or other macromolecule to which this compound binds to exert its biological effects. A variety of techniques can be employed for this purpose, including:

  • Affinity Chromatography: This method involves immobilizing this compound on a solid support and then passing a cell lysate over it. Proteins that bind to this compound will be retained and can then be identified using techniques like mass spectrometry.

  • Chemical Proteomics Approaches: Techniques such as activity-based protein profiling (ABPP) can be used to identify the target(s) of a small molecule within a complex proteome.

2. Quantifying Binding Affinity: Once a target is identified, the strength of the interaction between this compound and its target needs to be quantified. This is typically expressed as the dissociation constant (Kd), which represents the concentration of the compound at which half of the target binding sites are occupied. Lower Kd values indicate a higher binding affinity. Standard biophysical techniques to measure binding affinity include:

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as a ligand (this compound) flows over an immobilized target protein. This allows for the real-time determination of association (kon) and dissociation (koff) rates, from which the Kd can be calculated.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to its target. This technique provides a complete thermodynamic profile of the interaction, including the Kd, enthalpy (ΔH), and entropy (ΔS) of binding.

  • Fluorescence-Based Assays: Various fluorescence-based techniques, such as fluorescence polarization (FP) and Förster resonance energy transfer (FRET), can be adapted to measure binding affinity by monitoring changes in the fluorescence properties of a labeled molecule upon binding.

3. Elucidating the Signaling Pathway: After identifying the target and quantifying the binding affinity, further studies would be necessary to understand how this interaction leads to a cellular response. This involves mapping the signaling pathway that is modulated by this compound's binding to its target. This is often achieved through a combination of molecular and cellular biology techniques, including western blotting, reporter gene assays, and gene expression profiling.

Hypothetical Experimental Workflow

Below is a conceptual workflow illustrating the necessary steps to confirm the binding affinity of this compound to its target.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Binding Affinity Quantification cluster_2 Phase 3: Pathway Elucidation TargetID Target Identification (e.g., Affinity Chromatography, ABPP) TargetValidation Target Validation (e.g., Knockdown/Overexpression) TargetID->TargetValidation SPR Surface Plasmon Resonance (SPR) TargetValidation->SPR ITC Isothermal Titration Calorimetry (ITC) TargetValidation->ITC Fluorescence Fluorescence Assays TargetValidation->Fluorescence PathwayMapping Signaling Pathway Mapping (e.g., Western Blot, Reporter Assays) SPR->PathwayMapping ITC->PathwayMapping Fluorescence->PathwayMapping CellularResponse Cellular Response Characterization (e.g., Apoptosis, Proliferation Assays) PathwayMapping->CellularResponse AnnosquamosinB This compound AnnosquamosinB->TargetID

Caption: A logical workflow for the experimental confirmation of this compound's binding target and affinity.

Conclusion

The scientific community awaits foundational research to identify the direct molecular target of this compound and to quantify its binding affinity. Without this crucial data, any discussion of its mechanism of action remains speculative. The experimental approaches outlined above provide a clear roadmap for future research that will be essential for unlocking the full potential of this natural compound. Researchers in the fields of natural product chemistry, pharmacology, and drug discovery are encouraged to undertake these studies to fill this significant gap in our knowledge.

Safety Operating Guide

Safe Disposal of Annosquamosin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

[City, State] – [Date] – Annosquamosin B, a kaurane diterpenoid of interest in drug development, requires careful handling and disposal to ensure laboratory safety and environmental protection. As a novel research compound, its full toxicological profile is not yet established. Therefore, it is imperative that researchers, scientists, and drug development professionals adhere to stringent disposal protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address specific procedural questions.

In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be treated as a potentially hazardous substance.[1][2] All personnel handling this compound should be thoroughly trained in handling chemicals with unknown hazards and be equipped with appropriate personal protective equipment (PPE), including lab coats, safety glasses, and gloves.[1][2]

Key Chemical and Physical Properties

A summary of the known properties of this compound is presented below to inform safe handling and disposal procedures.

PropertyValueSource
Molecular Formula C₁₉H₃₂O₃PubChem
Molecular Weight 308.5 g/mol PubChem
Appearance Not specified (Assume solid)N/A
Solubility Not specifiedN/A
Known Hazards Not fully characterized. Treat as potentially hazardous.General Guidance

Experimental Protocols for Disposal

The following step-by-step instructions outline the recommended procedure for the proper disposal of this compound waste.

Personnel Protective Equipment (PPE) Check: Before initiating any disposal procedures, ensure all personnel are wearing appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.

Waste Segregation:

  • Solid Waste:

    • All solid waste contaminated with this compound, including unused compound, contaminated lab supplies (e.g., weighing paper, pipette tips, gloves), should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[3][4]

    • The container should be made of a material compatible with the waste and should be leak-proof.[4][5]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[5][6]

    • Do not mix with other solvent waste streams unless compatibility has been confirmed.[7] Aqueous waste should be collected separately from organic solvent waste.[7]

  • Sharps Waste:

    • Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for cytotoxic or hazardous chemical waste.[3][8]

Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms (if applicable).[5][9] The date of waste accumulation should also be recorded.

Storage of Waste:

  • Store waste containers in a designated, secure area away from general laboratory traffic.[1]

  • Ensure secondary containment is used to prevent spills.[10]

  • Store incompatible waste streams separately to prevent accidental reactions.[7]

Final Disposal:

  • All waste contaminated with this compound must be disposed of through a licensed hazardous waste disposal company.[3][11] Do not dispose of this compound down the drain or in the regular trash.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

AnnosquamosinB_Disposal_Workflow start Start: this compound Waste Generated ppe_check Step 1: Don Appropriate PPE (Lab Coat, Gloves, Goggles) start->ppe_check waste_type Step 2: Identify Waste Type ppe_check->waste_type solid_waste Solid Waste (e.g., powder, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles, glass) waste_type->sharps_waste Sharps collect_solid Step 3a: Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Step 3b: Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_sharps Step 3c: Collect in Labeled Puncture-Resistant Sharps Container sharps_waste->collect_sharps storage Step 4: Store Securely in Designated Hazardous Waste Area with Secondary Containment collect_solid->storage collect_liquid->storage collect_sharps->storage disposal Step 5: Arrange for Pickup by Licensed Hazardous Waste Disposal Service storage->disposal end End: Compliant Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Annosquamosin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the handling of Annosquamosin B, a potent Annonaceous acetogenin with significant cytotoxic properties. Due to the absence of a specific Safety Data Sheet (SDS), the following procedures are based on guidelines for handling highly potent and cytotoxic compounds.

Compound Information and Hazard Assessment

This compound belongs to the Annonaceous acetogenins class of natural products, which are known for their potent biological activities, including antitumor and pesticidal effects.[1][2][3][4] While specific toxicity data for this compound is limited, its classification as a cytotoxic agent necessitates stringent handling protocols to prevent occupational exposure.[5][6][7][8][9][10] Annonaceous acetogenins are typically white, waxy substances with poor water solubility.[2][11]

Assumed Hazards:

  • High Potency/Toxicity: May be harmful if inhaled, ingested, or absorbed through the skin.

  • Cytotoxic: Capable of damaging or killing cells.

  • Irritant: May cause skin, eye, and respiratory tract irritation.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. The selection should be based on a risk assessment of the specific procedures being performed.[5][6][8][9][10]

PPE CategorySpecification
Hand Protection Two pairs of chemotherapy-tested nitrile gloves should be worn.[5][6][8] The outer glove should be changed immediately upon contamination.
Body Protection A disposable, solid-front, back-closing laboratory gown made of a low-permeability fabric.[5][6][8] Cuffs should be tucked under the inner pair of gloves.
Eye/Face Protection Chemical safety goggles or a full-face shield must be worn to protect against splashes.[5][6][8]
Respiratory Protection For handling powders or creating aerosols, a NIOSH-approved respirator (e.g., N95) or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), is required. Work should be performed within a certified chemical fume hood or biological safety cabinet.

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is mandatory to minimize the risk of exposure during the handling of this compound.

3.1. Designated Area:

  • All work with this compound, including weighing, reconstitution, and dilutions, must be conducted in a designated and clearly marked area, such as a chemical fume hood or a Class II Biological Safety Cabinet.[7]

  • Access to this area should be restricted to authorized personnel only.[7]

3.2. Weighing and Reconstitution:

  • Before starting, ensure the work area is clean and decontaminated.

  • Don all required PPE as specified in the table above.

  • Handle the compound on a disposable, plastic-backed absorbent pad to contain any potential spills.[5]

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. If not disposable, decontaminate them immediately after use.

  • Weigh the compound carefully to avoid generating dust.

  • For reconstitution, add the solvent slowly to the vial to prevent splashing.

3.3. Experimental Use:

  • All procedures involving the handling of solutions of this compound should be performed with the same level of precaution as handling the solid compound.

  • Use Luer-lock syringes and needles to prevent accidental disconnection and leakage.[5]

3.4. Spill Management:

  • A spill kit specifically for cytotoxic agents must be readily available in the laboratory.[7][8]

  • In case of a spill, evacuate the area and alert others.

  • Don appropriate PPE, including respiratory protection, before cleaning the spill.

  • Contain the spill using absorbent materials from the spill kit.[8]

  • Clean the area with an appropriate deactivating solution (e.g., 10% bleach solution followed by a rinse with water), and dispose of all cleaning materials as cytotoxic waste.[8]

Disposal Plan

All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[1][12][13][14]

4.1. Waste Segregation:

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof cytotoxic sharps container.[13]

  • Solid Waste: Contaminated gloves, gowns, absorbent pads, and other solid materials must be placed in a clearly labeled, leak-proof cytotoxic waste bag or container (often purple).[12][13]

  • Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.[2] Do not pour down the drain.

4.2. Final Disposal:

  • All cytotoxic waste must be handled by trained personnel and disposed of through an approved hazardous waste management vendor, typically via incineration.[12][13][14]

Workflow for Handling this compound

AnnosquamosinB_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Designated Area (Fume Hood/BSC) don_ppe 2. Don Full PPE (Double Gloves, Gown, Eye Protection) prep_area->don_ppe weigh 3. Weigh/Reconstitute (Use disposable pad) don_ppe->weigh Proceed to Handling experiment 4. Perform Experiment weigh->experiment decontaminate 5. Decontaminate Work Area & Equipment experiment->decontaminate Experiment Complete spill Spill Occurs? experiment->spill segregate_waste 6. Segregate Cytotoxic Waste (Sharps, Solids, Liquids) decontaminate->segregate_waste doff_ppe 7. Doff PPE & Dispose as Waste segregate_waste->doff_ppe final_disposal Incineration via Hazardous Waste Vendor doff_ppe->final_disposal Final Disposal spill->decontaminate No spill_procedure Follow Spill Protocol spill->spill_procedure Yes spill_procedure->decontaminate

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.